Product packaging for LabMol-319(Cat. No.:)

LabMol-319

Cat. No.: B3604460
M. Wt: 388.4 g/mol
InChI Key: RSNZUSAICBITNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

LabMol-319 is a useful research compound. Its molecular formula is C22H16N2O5 and its molecular weight is 388.4 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 3-[5-(4-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate is 388.10592162 g/mol and the complexity rating of the compound is 645. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H16N2O5 B3604460 LabMol-319

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-[5-(4-aminophenoxy)-1,3-dioxoisoindol-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O5/c1-28-22(27)13-3-2-4-15(11-13)24-20(25)18-10-9-17(12-19(18)21(24)26)29-16-7-5-14(23)6-8-16/h2-12H,23H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNZUSAICBITNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is the mechanism of action of LabMol-319?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Action of LabMol-319

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent, non-nucleoside inhibitor of the Zika virus (ZIKV) NS5 RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral genome replication.[1][2][3][4][5] This document provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory activity, effects in cell-based assays, and the experimental protocols used for its characterization. The information presented herein is primarily derived from the foundational study by Mottin et al. (2022) published in the Journal of Chemical Information and Modeling as part of the OpenZika project.[1][2][6]

Mechanism of Action: Inhibition of ZIKV NS5 RdRp

The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of the ZIKV NS5 RdRp.[1][2][3][4][5] The NS5 protein of ZIKV is a multifunctional enzyme that plays a crucial role in the replication of the viral RNA genome.[1] Its C-terminal domain possesses RdRp activity, which synthesizes new viral RNA strands. By targeting this enzyme, this compound effectively blocks a critical step in the viral life cycle.

The inhibitory effect of this compound on NS5 RdRp has been quantified through enzymatic assays, demonstrating a potent dose-dependent inhibition.[1][2][7]

Signaling Pathway of ZIKV Replication and Inhibition by this compound

The following diagram illustrates the central role of NS5 RdRp in ZIKV replication and the point of intervention for this compound.

ZIKV_Replication_Inhibition cluster_host_cell Host Cell cluster_inhibitor ZIKV_RNA ZIKV (+)ssRNA Genome Viral_Polyprotein Viral Polyprotein ZIKV_RNA->Viral_Polyprotein Translation Replication_Complex Replication Complex ZIKV_RNA->Replication_Complex NS5_RdRp NS5 RdRp Viral_Polyprotein->NS5_RdRp Proteolytic Processing NS5_RdRp->Replication_Complex dsRNA_Intermediate dsRNA Intermediate Replication_Complex->dsRNA_Intermediate RNA Synthesis New_ZIKV_RNA New (+)ssRNA Genomes dsRNA_Intermediate->New_ZIKV_RNA Replication LabMol_319 This compound LabMol_319->NS5_RdRp Inhibition

Caption: ZIKV Replication and this compound Inhibition Pathway.

Quantitative Data

The inhibitory potency of this compound against ZIKV NS5 RdRp and its activity in cell-based assays are summarized below.

ParameterValueAssay TypeReference
IC50 1.6 µMZIKV NS5 RdRp Enzymatic Assay[2][7][8]
% Inhibition 98% at 20 µMZIKV NS5 RdRp Enzymatic Assay[2][7]
Cytoprotective Effect Not explicitly quantified for this compound alone, but related compounds showed protection against ZIKV-induced cell death.Cell-based (Glioblastoma Stem Cells)[1]
Cytotoxicity Not reported for this compound specifically.Cell-based[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

ZIKV NS5 RdRp Enzymatic Assay

This assay quantifies the inhibitory effect of compounds on the RNA synthesis activity of the ZIKV NS5 RdRp.

  • Reaction Mixture Preparation : The assay is performed in a reaction buffer containing Tris-HCl, NaCl, glycerol, MnCl₂, and 2-mercaptoethanol.

  • Compound Incubation : Serial dilutions of this compound (typically ranging from 0.039 to 80 µM) are pre-incubated with the purified ZIKV NS5 RdRp enzyme.[1]

  • Initiation of RNA Synthesis : The reaction is initiated by the addition of a poly-C template and GTP as the substrate.[9]

  • Quantification of RNA Product : The newly synthesized double-stranded RNA (poly-G:C) is quantified using a fluorescent dye such as PicoGreen, which selectively binds to dsRNA.[9]

  • Data Analysis : The fluorescence intensity is measured, and the results are normalized to positive (no inhibitor) and negative (no enzyme or GTP) controls. The IC₅₀ value is calculated by fitting the dose-response curve using a non-linear regression model.[1][10]

ZIKV Cell-Based Cytopathic Effect Assay

This assay measures the ability of a compound to protect host cells from virus-induced cell death.

  • Cell Seeding : Glioblastoma stem cells (GSC387) are seeded into 1536-well plates.[1]

  • Compound Treatment : The cells are treated with a range of concentrations of the test compound.[1]

  • ZIKV Infection : The cells are then infected with ZIKV (e.g., H/PAN/2016/BEI-259634 strain) at a specific multiplicity of infection (MOI), typically around 10.[1]

  • Incubation : The infected and treated cells are incubated for a period during which the virus replicates and induces a cytopathic effect (typically 72 hours).[1]

  • Cell Viability Measurement : Cell viability is assessed using a luminescent assay such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.[1]

  • Data Analysis : The luminescence signal is measured, and the cytoprotective effect is determined by comparing the viability of treated, infected cells to untreated, infected cells and mock-infected cells.

Experimental and Logical Workflow

The discovery of this compound was part of the OpenZika project, which employed a multi-stage workflow integrating computational and experimental approaches.

OpenZika_Workflow cluster_computational Computational Screening cluster_experimental Experimental Validation Virtual_Screening Virtual Screening (ZINC Database vs. ZIKV Targets) Docking Molecular Docking (Autodock Vina) Virtual_Screening->Docking ML_Model Machine Learning Model (Cytoprotective Effect Prediction) Docking->ML_Model Filters Additional Filters (LogP, PAINS, BBB permeability) ML_Model->Filters Prioritization Hit Prioritization Filters->Prioritization Enzymatic_Assays Enzymatic Assays (NS5 RdRp Inhibition) Prioritization->Enzymatic_Assays Cell_Based_Assays Cell-Based Assays (Cytoprotection & Cytotoxicity) Prioritization->Cell_Based_Assays Hit_Validation Validated Hits (e.g., this compound) Enzymatic_Assays->Hit_Validation Cell_Based_Assays->Hit_Validation

Caption: The OpenZika Project Drug Discovery Workflow.

Conclusion

This compound emerges as a significant lead compound in the pursuit of anti-Zika virus therapeutics. Its well-defined mechanism of action, centered on the potent and specific inhibition of the viral NS5 RdRp, provides a solid foundation for further drug development efforts. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers in the field of virology and medicinal chemistry. Future studies will likely focus on optimizing the potency and pharmacokinetic properties of this compound and its analogs to advance them toward clinical evaluation.

References

LabMol-319: A Technical Guide to a Novel Zika Virus NS5 RdRp Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of Zika virus (ZIKV) as a global health concern has underscored the urgent need for effective antiviral therapeutics. The ZIKV non-structural protein 5 (NS5) RNA-dependent RNA polymerase (RdRp) is an essential enzyme for viral replication and a prime target for antiviral drug development. This document provides a comprehensive technical overview of LabMol-319, a potent small molecule inhibitor of ZIKV NS5 RdRp. This guide details the quantitative inhibitory and antiviral activity of this compound, provides in-depth experimental methodologies for its evaluation, and illustrates key experimental workflows.

Quantitative Biological Activity

This compound has been identified as a potent inhibitor of the Zika virus NS5 RdRp. Its biological activity has been characterized through enzymatic and cell-based assays, with the key quantitative data summarized in the tables below.

Table 1: In Vitro Enzymatic Inhibition
CompoundTargetIC50 (µM)Inhibition at 20 µM (%)
This compoundZIKV NS5 RdRp1.6[1][2][3]98[1][2][3]
Table 2: Cell-Based Antiviral Activity and Cytotoxicity

Data for EC50 and CC50 values for this compound were not available in the public domain at the time of this report's generation. The OpenZika project has performed cell-based assays, and this information may be contained within their detailed publications.[2]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the activity of this compound.

ZIKV NS5 RdRp Inhibition Assay

This protocol outlines a fluorescence-based assay to determine the in vitro inhibitory activity of compounds against the ZIKV NS5 RdRp.

Principle: The assay measures the RNA polymerase activity by detecting the incorporation of a fluorescently labeled nucleotide into a nascent RNA strand. The reduction in fluorescence intensity in the presence of an inhibitor corresponds to its inhibitory activity.

Materials:

  • Recombinant ZIKV NS5 RdRp enzyme

  • RNA template (e.g., poly(A) template)

  • RNA primer (e.g., oligo(dT) primer)

  • Fluorescently labeled UTP (e.g., UTP-atto-647N)

  • ATP, CTP, GTP

  • Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM KCl, 5 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

  • This compound or other test compounds

  • 384-well assay plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add the reaction buffer.

  • Add the test compound dilutions to the wells. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Add the RNA template and primer to the wells.

  • Add the nucleotide mix (ATP, CTP, GTP, and fluorescently labeled UTP) to the wells.

  • Initiate the reaction by adding the ZIKV NS5 RdRp enzyme to all wells except the negative controls.

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

  • Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Cell-Based ZIKV Infection Assay (Conceptual Protocol)

This protocol describes a general method for evaluating the antiviral efficacy of this compound in a cell-based model of ZIKV infection.

Principle: The assay measures the ability of a compound to inhibit ZIKV replication in cultured cells. The reduction in a viral marker (e.g., viral RNA, viral protein, or virus-induced cytopathic effect) is quantified to determine the 50% effective concentration (EC50).

Materials:

  • Vero cells or other ZIKV-susceptible cell line

  • Zika virus stock (e.g., a clinical isolate)

  • Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)

  • This compound or other test compounds

  • Reagents for quantifying viral replication (e.g., RT-qPCR primers and probes for viral RNA, antibodies for viral proteins, or reagents for cell viability assays like MTT or CellTiter-Glo)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate and incubate overnight to form a monolayer.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the growth medium from the cells and infect with ZIKV at a predetermined multiplicity of infection (MOI).

  • After a 1-hour adsorption period, remove the virus inoculum and add the medium containing the compound dilutions.

  • Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).

  • Quantify viral replication using one of the following methods:

    • RT-qPCR: Extract total RNA from the cells and perform RT-qPCR to quantify viral RNA levels.

    • Immunofluorescence: Fix and permeabilize the cells, then stain for a ZIKV protein (e.g., Envelope protein) using a specific antibody.

    • Plaque Assay: Collect the supernatant and perform a plaque assay to determine the viral titer.

    • Cell Viability Assay: Measure cell viability to assess the inhibition of virus-induced cytopathic effect (CPE).

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the EC50 value from the dose-response curve.

Cytotoxicity Assay (Conceptual Protocol)

This protocol outlines a standard method to assess the cytotoxicity of this compound.

Principle: The assay determines the concentration of a compound that causes a 50% reduction in the viability of uninfected cells (50% cytotoxic concentration, CC50).

Materials:

  • The same cell line used in the antiviral assay

  • Cell culture medium

  • This compound or other test compounds

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate and incubate overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the growth medium and add the medium containing the compound dilutions.

  • Incubate the plates for the same duration as the antiviral assay.

  • Add the cell viability reagent to the wells according to the manufacturer's instructions.

  • Measure the signal (e.g., absorbance or luminescence) using a plate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the untreated control.

  • Determine the CC50 value from the dose-response curve.

Mechanism of Action & Experimental Workflows

While the precise mechanism of action for this compound is still under detailed investigation, its primary target is the ZIKV NS5 RdRp. The following diagrams illustrate the logical workflow for identifying and characterizing inhibitors of this enzyme.

Experimental_Workflow_for_ZIKV_RdRp_Inhibitor_Screening cluster_0 In Silico Screening cluster_1 In Vitro Validation cluster_2 Cell-Based Characterization cluster_3 Lead Optimization Compound_Library Compound Library Virtual_Screening Virtual Screening (Docking on NS5 RdRp) Compound_Library->Virtual_Screening Hit_Selection Hit Prioritization Virtual_Screening->Hit_Selection RdRp_Assay ZIKV NS5 RdRp Inhibition Assay Hit_Selection->RdRp_Assay IC50_Determination IC50 Determination RdRp_Assay->IC50_Determination Antiviral_Assay ZIKV Infection Cell-Based Assay IC50_Determination->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay (CC50) IC50_Determination->Cytotoxicity_Assay EC50_Determination EC50 Determination Antiviral_Assay->EC50_Determination Selectivity_Index Selectivity Index (SI) Calculation (CC50/EC50) Cytotoxicity_Assay->Selectivity_Index EC50_Determination->Selectivity_Index SAR_Studies Structure-Activity Relationship (SAR) Studies Selectivity_Index->SAR_Studies

Caption: Workflow for ZIKV NS5 RdRp inhibitor discovery and characterization.

This workflow begins with computational screening of compound libraries against the ZIKV NS5 RdRp structure. Promising hits are then validated through in vitro enzymatic assays to determine their IC50 values. Compounds with significant inhibitory activity are further characterized in cell-based assays to assess their antiviral efficacy (EC50) and cytotoxicity (CC50), leading to the calculation of the selectivity index. Finally, promising candidates undergo structure-activity relationship studies for lead optimization.

ZIKV_Replication_and_NS5_Inhibition ZIKV_Entry ZIKV Entry & Uncoating Translation Viral RNA Translation ZIKV_Entry->Translation Polyprotein Polyprotein Processing Translation->Polyprotein Replication_Complex Replication Complex Formation (with NS5) Polyprotein->Replication_Complex RNA_Replication Viral RNA Replication (NS5 RdRp Activity) Replication_Complex->RNA_Replication Virion_Assembly Virion Assembly & Release RNA_Replication->Virion_Assembly LabMol_319 This compound LabMol_319->RNA_Replication Inhibition

Caption: Simplified ZIKV replication cycle and the target of this compound.

The Zika virus replication cycle involves entry into the host cell, translation of the viral RNA, processing of the resulting polyprotein, and formation of a replication complex that includes the NS5 protein. The RdRp domain of NS5 is crucial for replicating the viral RNA genome. This compound acts by inhibiting this essential step, thereby blocking the production of new viral RNA and subsequent virion assembly.

Conclusion

This compound represents a promising starting point for the development of a novel class of anti-Zika virus therapeutics. Its potent inhibition of the viral NS5 RdRp in vitro highlights its potential as a direct-acting antiviral. Further studies to determine its cell-based efficacy, cytotoxicity, and in vivo pharmacokinetic and pharmacodynamic properties are warranted to fully assess its therapeutic potential. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation and optimization of this compound and other ZIKV NS5 RdRp inhibitors.

References

LabMol-319: An In-Depth Technical Guide on its Antiviral Activity Against Zika Virus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LabMol-319 has been identified as a potent inhibitor of the Zika virus (ZIKV) NS5 RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. This technical guide provides a comprehensive overview of the available data on this compound's antiviral activity, its mechanism of action, and general experimental protocols relevant to its study.

Core Concepts: Mechanism of Action

This compound exerts its antiviral effect by directly targeting the ZIKV NS5 RdRp. The NS5 protein is a multifunctional enzyme essential for the replication of the viral RNA genome. By inhibiting the RdRp domain, this compound effectively halts the synthesis of new viral RNA, thereby preventing the production of new virus particles.

The precise molecular interactions and the exact downstream effects of this compound binding to the NS5 RdRp are not extensively detailed in publicly available literature. However, the general mechanism of RdRp inhibition can be visualized as a disruption of the viral replication cycle at a critical stage.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the theoretical signaling pathway of ZIKV replication and the inhibitory effect of this compound, along with a generalized workflow for assessing its antiviral activity.

G Zika Virus Replication Cycle and Inhibition by this compound cluster_cell Host Cell ZIKV Zika Virus Entry Viral Entry ZIKV->Entry Uncoating Uncoating Entry->Uncoating Translation Translation & Polyprotein Processing Uncoating->Translation Replication RNA Replication (via NS5 RdRp) Translation->Replication Assembly Virion Assembly Replication->Assembly Egress Egress Assembly->Egress New_ZIKV New Virus Particles Egress->New_ZIKV LabMol319 This compound LabMol319->Replication Inhibition G General Workflow for Antiviral Activity Assessment Compound_Prep Prepare this compound Stock Solutions Cytotoxicity Cytotoxicity Assay (CC50 Determination) Compound_Prep->Cytotoxicity Antiviral_Assay Antiviral Activity Assay (e.g., Plaque Reduction) Compound_Prep->Antiviral_Assay Cell_Culture Culture Host Cells (e.g., Vero) Cell_Culture->Cytotoxicity Cell_Culture->Antiviral_Assay Data_Analysis Data Analysis (EC50 & SI Calculation) Cytotoxicity->Data_Analysis Antiviral_Assay->Data_Analysis

LabMol-319: A Technical Guide on its Discovery and Development as a Zika Virus NS5 RdRp Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the discovery and development of LabMol-319, a potent inhibitor of the Zika virus (ZIKV) NS5 RNA-dependent RNA polymerase (RdRp). Identified through the OpenZika project, a large-scale computational screening effort, this compound demonstrated significant in vitro enzymatic inhibition of its target. However, subsequent cell-based assays revealed a lack of direct antiviral activity, highlighting the complexities of translating enzymatic potency into cellular efficacy. This guide details the available data on this compound, including its discovery, mechanism of action, and key experimental findings, to inform future research and development efforts in the pursuit of effective ZIKV therapeutics.

Discovery and Rationale

This compound was identified as a potential ZIKV inhibitor through the OpenZika project, a global research initiative that utilized computational modeling and virtual screening to identify novel drug candidates.[1][2][3] The project targeted several essential ZIKV proteins, including the NS5 RdRp, which is crucial for the replication of the viral RNA genome. The rationale for targeting NS5 RdRp is based on its essential enzymatic function and the absence of a homologous protein in human cells, suggesting the potential for selective viral inhibition with minimal host toxicity.

The discovery workflow involved several key stages, from large-scale virtual screening to experimental validation.

vs Virtual Screening (ZINC Database) docking Molecular Docking (ZIKV NS5 RdRp Target) vs->docking filtering Computational Filtering (ADMET, PAINS) docking->filtering enzymatic Enzymatic Assays (NS5 RdRp Inhibition) filtering->enzymatic Prioritized Hits cell_based Cell-Based Assays (Cytotoxicity & Antiviral Activity) enzymatic->cell_based

Figure 1: Discovery workflow for this compound.

Mechanism of Action

This compound is a non-nucleoside inhibitor that targets the enzymatic activity of the ZIKV NS5 RNA-dependent RNA polymerase (RdRp).[4][5][6][7][8][9][10] The NS5 protein is a multifunctional enzyme with both methyltransferase and polymerase domains. The RdRp domain is responsible for synthesizing new viral RNA genomes, a critical step in the viral replication cycle. By inhibiting the RdRp, this compound directly interferes with this process.

The ZIKV replication cycle and the specific point of intervention by this compound are illustrated in the following signaling pathway.

ZIKV Virion ZIKV Virion Cell Entry Cell Entry ZIKV Virion->Cell Entry Uncoating Uncoating Cell Entry->Uncoating Viral RNA Viral RNA Uncoating->Viral RNA Translation Translation Viral RNA->Translation RNA Replication RNA Replication Viral RNA->RNA Replication Polyprotein Polyprotein Translation->Polyprotein Proteolytic Cleavage Proteolytic Cleavage Polyprotein->Proteolytic Cleavage Viral Proteins Viral Proteins Proteolytic Cleavage->Viral Proteins NS5 RdRp NS5 RdRp Viral Proteins->NS5 RdRp Assembly Assembly Viral Proteins->Assembly NS5 RdRp->RNA Replication New Viral RNA New Viral RNA RNA Replication->New Viral RNA New Viral RNA->Assembly New Virions New Virions Assembly->New Virions Release Release New Virions->Release This compound This compound This compound->NS5 RdRp

Figure 2: ZIKV replication cycle and this compound's point of inhibition.

Quantitative Data Summary

The following table summarizes the key quantitative data available for this compound. It is important to note that while the enzymatic inhibition is potent, this did not translate to direct antiviral activity in the reported cell-based assays.

ParameterValueAssay TypeSource
IC50 1.6 µMZIKV NS5 RdRp Enzymatic Assay[4][7][8][9][10]
% Inhibition 98% at 20 µMZIKV NS5 RdRp Enzymatic Assay[4][8]
CC50 Not ReportedCytotoxicity Assay-
EC50 No direct antiviral effect observedCell-based Antiviral Assay[1][2]
Selectivity Index (SI) Not Applicable(CC50 / EC50)-

Experimental Protocols

ZIKV NS5 RdRp Enzymatic Inhibition Assay (General Protocol)

This protocol is a generalized representation based on standard methods for assessing flavivirus RdRp activity.

start Start reagents Prepare Reaction Mix: - Purified ZIKV NS5 RdRp - RNA template/primer - NTPs (including labeled NTP) - Reaction Buffer start->reagents compound Add this compound (or DMSO control) at various concentrations reagents->compound incubation Incubate at 37°C compound->incubation stop_reaction Stop Reaction incubation->stop_reaction detection Detect RNA Synthesis (e.g., filter binding assay, fluorescence) stop_reaction->detection analysis Calculate % Inhibition and IC50 Value detection->analysis end End analysis->end

Figure 3: Workflow for ZIKV NS5 RdRp enzymatic inhibition assay.

Methodology:

  • Reaction Setup: A reaction mixture containing purified recombinant ZIKV NS5 RdRp enzyme, a suitable RNA template and primer, a mix of ribonucleoside triphosphates (NTPs) including a labeled NTP (e.g., [α-³²P]GTP or a fluorescent analog), and an appropriate reaction buffer is prepared.

  • Compound Addition: this compound, dissolved in a suitable solvent like DMSO, is added to the reaction mixture at a range of concentrations. A DMSO-only control is run in parallel.

  • Initiation and Incubation: The reaction is initiated, typically by the addition of the enzyme or NTPs, and incubated at 37°C for a defined period to allow for RNA synthesis.

  • Reaction Termination: The reaction is stopped, for example, by the addition of EDTA.

  • Detection of RNA Synthesis: The amount of newly synthesized RNA is quantified. This can be achieved through various methods, such as filter-binding assays to capture radiolabeled RNA or fluorescence-based assays that detect the incorporation of fluorescently labeled NTPs.

  • Data Analysis: The percentage of inhibition of RdRp activity at each concentration of this compound is calculated relative to the DMSO control. The IC50 value, the concentration of the compound that inhibits 50% of the enzymatic activity, is then determined by fitting the data to a dose-response curve.

Cytotoxicity Assay (General Protocol)

This protocol describes a common method for assessing the cytotoxicity of a compound in a cell line susceptible to ZIKV infection.

Methodology:

  • Cell Seeding: Host cells (e.g., Vero, A549) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTS or CellTiter-Glo® assay, which quantifies a metabolic marker of viable cells.

  • Data Analysis: The percentage of cell viability is calculated for each compound concentration relative to the vehicle control. The CC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.

Cell-Based Antiviral (Cytopathic Effect Inhibition) Assay (General Protocol)

This protocol outlines a typical experiment to evaluate the ability of a compound to protect cells from ZIKV-induced cell death.

Methodology:

  • Cell Seeding: Susceptible host cells are seeded in 96-well plates.

  • Compound and Virus Addition: The cells are pre-treated with various concentrations of this compound for a short period before being infected with ZIKV at a specific multiplicity of infection (MOI).

  • Incubation: The infected and treated cells are incubated for a period sufficient to observe a cytopathic effect (CPE) in the virus-only control wells (typically 48-72 hours).

  • CPE Assessment: The extent of virus-induced cell death is quantified. This can be done visually by microscopy or, more quantitatively, using a cell viability assay as described in the cytotoxicity protocol.

  • Data Analysis: The percentage of protection from CPE is calculated for each compound concentration. The EC50 value, the concentration of the compound that provides 50% protection, is determined from the dose-response curve.

Summary of Findings and Future Directions

The discovery of this compound as a potent inhibitor of ZIKV NS5 RdRp was a significant outcome of the OpenZika project. The compound's high in vitro enzymatic potency demonstrated the success of the computational screening approach in identifying novel chemical scaffolds targeting essential viral enzymes.

However, the subsequent lack of observable direct antiviral activity in cell-based assays is a critical finding that underscores the challenges in antiviral drug development. Several factors could contribute to this discrepancy between enzymatic and cellular activity, including:

  • Poor cell permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

  • Metabolic instability: The compound may be rapidly metabolized into an inactive form within the cell.

  • Efflux pump substrate: The compound may be actively transported out of the cell by efflux pumps.

  • High protein binding: The compound may bind to cellular proteins, reducing its free concentration available to inhibit the viral target.

The development of this compound as a ZIKV therapeutic would require significant further investigation to address these potential liabilities. Future research could focus on:

  • Structure-Activity Relationship (SAR) studies: To synthesize and test analogs of this compound with improved physicochemical properties for better cell permeability and metabolic stability.

  • In-depth cellular uptake and metabolism studies: To understand the reasons for the lack of cellular efficacy.

  • Evaluation in different cell types and with different ZIKV strains: To rule out cell-type or strain-specific effects.

  • Combination therapy studies: To explore potential synergistic effects with other antiviral agents that have different mechanisms of action.

References

Understanding the inhibitory effects of LabMol-319 on viral replication.

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

GOIÂNIA, Brazil – Researchers in the scientific community now have a comprehensive technical guide detailing the antiviral properties of LabMol-319, a potent inhibitor of the Zika virus (ZIKV) NS5 RNA-dependent RNA polymerase (RdRp). This document outlines the compound's inhibitory effects, detailed experimental methodologies, and its mechanism of action, providing a critical resource for scientists engaged in antiviral drug discovery and development.

This compound emerged from the OpenZika project, a collaborative research initiative aimed at identifying new antiviral agents against the Zika virus.[1][2] The compound has demonstrated significant inhibitory activity against the ZIKV NS5 RdRp, an essential enzyme for viral genome replication.[2] This technical guide consolidates the available data on this compound and related compounds, offering a clear and structured overview for researchers.

Quantitative Analysis of Inhibitory Activity

This compound has been identified as a potent non-nucleoside inhibitor of ZIKV NS5 RdRp.[2] The following table summarizes the key quantitative data regarding its in vitro efficacy, alongside other compounds discovered through the OpenZika project for comparative analysis.

Compound IDTargetAssay TypeIC50 (µM)
This compound ZIKV NS5 RdRpEnzymatic1.6
LabMol-301ZIKV NS5 RdRpEnzymatic0.8
LabMol-309ZIKV NS5 RdRpEnzymatic0.61
LabMol-202ZIKV NS5 RdRpEnzymatic17
LabMol-204ZIKV NS5 RdRpEnzymatic-

Table 1: In vitro inhibitory activity of LabMol compounds against Zika virus targets. Data sourced from the OpenZika project.[2]

Mechanism of Action: Targeting Viral Replication Machinery

This compound exerts its antiviral effect by directly targeting the RNA-dependent RNA polymerase (RdRp) of the Zika virus, a key component of the viral replication complex. By inhibiting this enzyme, this compound effectively halts the synthesis of new viral RNA, thereby preventing the virus from multiplying within the host cell. This direct inhibition of a viral-specific enzyme makes it an attractive candidate for antiviral therapy with a potentially high therapeutic index.

G cluster_virus Zika Virus Replication Cycle ZIKV Zika Virus Viral_RNA Viral RNA Genome ZIKV->Viral_RNA Enters Host Cell & Releases Genome NS5_RdRp NS5 RdRp (RNA-dependent RNA polymerase) Viral_RNA->NS5_RdRp Template for Replication New_Viral_RNA New Viral RNA Copies NS5_RdRp->New_Viral_RNA Synthesizes Progeny_Virions Progeny Virions New_Viral_RNA->Progeny_Virions Packaged into LabMol_319 This compound LabMol_319->NS5_RdRp Inhibits

Mechanism of Action of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's inhibitory effects.

ZIKV NS5 RdRp Fluorescence-Based Inhibition Assay

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of ZIKV NS5 RdRp.

Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare reaction buffer: 50 mM Tris-HCl (pH 7.5) 2.5 mM MnCl2 10 mM DTT 0.01% Triton X-100 F Combine buffer, RNA, and this compound in a 384-well plate A->F B Prepare RNA template/primer: Poly(C) template and Poly(G) primer B->F C Prepare enzyme: Purified recombinant ZIKV NS5 RdRp G Initiate reaction by adding ZIKV NS5 RdRp and GTP C->G D Prepare compound: Serial dilutions of this compound in DMSO D->F E Prepare detection reagent: SYTO 9 fluorescent dye I Add SYTO 9 dye E->I F->G H Incubate at 37°C G->H H->I J Measure fluorescence intensity over time I->J K Calculate the rate of RNA synthesis J->K L Determine the percent inhibition for each compound concentration K->L M Calculate the IC50 value L->M

Workflow for ZIKV NS5 RdRp Inhibition Assay.

Detailed Steps:

  • Reaction Setup: In a 384-well plate, combine the reaction buffer (50 mM Tris-HCl pH 7.5, 2.5 mM MnCl2, 10 mM DTT, 0.01% Triton X-100), annealed poly(C) RNA template and poly(G) RNA primer, and varying concentrations of this compound (or control compound) dissolved in DMSO.

  • Enzyme Addition: Initiate the reaction by adding purified recombinant ZIKV NS5 RdRp enzyme and GTP to the wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for RNA synthesis.

  • Detection: Add a fluorescent dye that specifically binds to double-stranded RNA (e.g., SYTO 9).

  • Measurement: Measure the fluorescence intensity using a plate reader. The intensity of the fluorescence is directly proportional to the amount of newly synthesized double-stranded RNA.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. The IC50 value, the concentration at which 50% of the enzymatic activity is inhibited, is then determined by plotting the percent inhibition against the compound concentration.

Cytopathic Effect (CPE) Inhibition Assay

This cell-based assay determines the ability of a compound to protect host cells from the virus-induced cell death.

Workflow:

G cluster_cell_prep Cell Preparation cluster_treatment_infection Treatment and Infection cluster_assessment Assessment of Cytopathic Effect cluster_quantification Quantification A Seed Vero cells in a 96-well plate B Incubate for 24 hours to form a monolayer A->B C Treat cells with serial dilutions of this compound B->C D Infect cells with Zika virus C->D E Incubate for 3-5 days D->E F Fix cells with formaldehyde E->F G Stain cells with crystal violet F->G H Wash and dry the plate G->H I Solubilize the stain H->I J Measure absorbance at 570 nm I->J K Calculate the percentage of cell viability J->K L Determine the EC50 value K->L

Workflow for Cytopathic Effect (CPE) Inhibition Assay.

Detailed Steps:

  • Cell Seeding: Seed a susceptible cell line (e.g., Vero cells) into a 96-well plate and allow them to form a confluent monolayer overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound. Include appropriate controls: cells with no virus and no compound (cell control), and cells with virus but no compound (virus control).

  • Viral Infection: Infect the treated cells with a known titer of Zika virus.

  • Incubation: Incubate the plates for 3 to 5 days, or until significant cytopathic effect (cell death) is observed in the virus control wells.

  • Staining: Fix the cells with a solution such as 4% formaldehyde and then stain the remaining viable cells with a dye like crystal violet.

  • Quantification: After washing away the excess stain, the dye retained by the viable cells is solubilized, and the absorbance is measured using a plate reader.

  • Data Analysis: The percentage of cell viability is calculated for each compound concentration by comparing the absorbance to that of the cell and virus controls. The EC50 value, the concentration that protects 50% of the cells from virus-induced death, is then determined.

This technical guide provides a foundational understanding of the inhibitory effects of this compound on Zika virus replication. The provided data and protocols are intended to facilitate further research and development of this and other promising antiviral compounds.

References

LabMol-319: A Technical Guide to its Identification and Validation as a Zika Virus NS5 RdRp Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the identification and validation of LabMol-319 as a potent inhibitor of the Zika virus (ZIKV) NS5 RNA-dependent RNA polymerase (RdRp). The document summarizes key quantitative data, details experimental methodologies, and visualizes critical pathways and workflows to support further research and development efforts in the fight against Zika virus disease.

Core Data Summary

This compound has been identified as a significant inhibitor of the Zika virus NS5 RdRp. The following table summarizes the available quantitative data for this compound.

ParameterValueTarget/AssaySource
IC50 1.6 µMZIKV NS5 RdRp enzymatic assayMottin et al., 2022
% Inhibition 98% at 20 µMZIKV NS5 RdRp enzymatic assayMedChemExpress, referencing Mottin et al., 2022[1]
EC50 Data not availableCytoprotective effect assay-
CC50 Data not availableCytotoxicity assay-
Selectivity Index (SI) Not calculable--

Note: While the primary publication from the OpenZika project reported cytoprotective effects for several compounds in the series, specific EC50 and CC50 values for this compound are not explicitly provided in the main text or supplementary information of the publication. The closely related analog, LabMol-301, exhibited an EC50 of 6.68 µM and a CC50 of >100 µM in a cytoprotective assay.

Experimental Protocols

The following sections detail the methodologies employed for the key experiments in the identification and validation of this compound.

Zika Virus NS5 RdRp Inhibition Assay (Fluorescence-Based)

This protocol is based on the methods described in the OpenZika project publication, which adapted a previously established fluorescence-based assay.

Principle: The assay measures the RNA-dependent RNA polymerase activity of ZIKV NS5 by detecting the incorporation of nucleotides into a nascent RNA strand. The formation of double-stranded RNA is quantified in real-time using a fluorescent intercalating dye.

Materials:

  • Recombinant ZIKV NS5 RdRp enzyme

  • This compound (or other test compounds) dissolved in DMSO

  • Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 2 mM DTT)

  • Ribonucleotide triphosphates (rNTPs: ATP, GTP, CTP, UTP)

  • RNA template (e.g., poly(A) or a specific ZIKV RNA sequence)

  • RNA primer (if required by the template)

  • Intercalating fluorescent dye (e.g., SYBR Green II or a similar dye that preferentially binds dsRNA)

  • Nuclease-free water

  • 96-well black plates, opaque

Procedure:

  • Prepare a master mix containing the reaction buffer, rNTPs, RNA template, and RNA primer (if applicable) in nuclease-free water.

  • Dispense the master mix into the wells of a 96-well plate.

  • Add the test compound (this compound) at various concentrations to the wells. Include a DMSO-only control (negative control) and a known inhibitor control (positive control).

  • Initiate the reaction by adding the recombinant ZIKV NS5 RdRp enzyme to each well.

  • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the chosen dye.

  • Monitor the fluorescence intensity over time (e.g., every minute for 60-90 minutes) at a constant temperature (e.g., 37°C).

  • The rate of increase in fluorescence is proportional to the RdRp activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cytoprotective Effect (Antiviral) Assay

This assay determines the ability of a compound to protect cells from the cytopathic effect (CPE) induced by ZIKV infection.

Principle: ZIKV infection leads to cell death in susceptible cell lines. An effective antiviral agent will inhibit viral replication and thus prevent or reduce virus-induced CPE, allowing for normal cell viability.

Materials:

  • Susceptible host cells (e.g., Vero, Huh-7, or A549 cells)

  • Zika virus stock of a known titer

  • This compound (or other test compounds)

  • Cell culture medium (e.g., DMEM or MEM supplemented with FBS and antibiotics)

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)

  • 96-well clear or opaque plates (depending on the viability reagent)

Procedure:

  • Seed the host cells into 96-well plates and incubate until they form a confluent monolayer.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the growth medium from the cells and add the compound dilutions. Include a no-compound control (virus control) and a no-virus, no-compound control (cell control).

  • Infect the cells with Zika virus at a predetermined multiplicity of infection (MOI).

  • Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).

  • At the end of the incubation period, assess cell viability using a chosen reagent (e.g., add MTT solution, incubate, and then solubilize the formazan crystals).

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cytoprotection for each compound concentration relative to the virus and cell controls.

  • Determine the EC50 value, the concentration at which 50% of the cytopathic effect is inhibited.

Cytotoxicity Assay (MTT Assay)

This assay evaluates the toxicity of the compound on the host cells in the absence of viral infection.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Host cells used in the antiviral assay

  • This compound (or other test compounds)

  • Cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed the host cells into 96-well plates and incubate overnight.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the growth medium and add the compound dilutions to the cells. Include a no-compound control (cell control).

  • Incubate the plates for the same duration as the antiviral assay.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cytotoxicity for each compound concentration relative to the cell control.

  • Determine the CC50 value, the concentration at which 50% of the cells are killed.

Visualizations

Zika Virus Replication Cycle and the Role of NS5 RdRp

The following diagram illustrates the key stages of the Zika virus replication cycle within a host cell, highlighting the critical role of the NS5 RdRp enzyme in viral genome replication. This compound acts by inhibiting this essential enzymatic step.

Zika_Replication_Cycle cluster_extracellular Extracellular Space cluster_cell Host Cell cluster_cytoplasm Cytoplasm ZIKV Zika Virion Receptor Host Cell Receptor ZIKV->Receptor 1. Attachment Endosome Endosome Receptor->Endosome 2. Endocytosis Genome_Release Viral RNA Release Endosome->Genome_Release 3. Fusion & Uncoating Ribosome Host Ribosome Genome_Release->Ribosome 4. Translation Replication_Complex Replication Complex (on ER membrane) Genome_Release->Replication_Complex Template Polyprotein Viral Polyprotein Ribosome->Polyprotein Protease Viral & Host Proteases Polyprotein->Protease Structural_Proteins Structural Proteins (C, prM, E) Protease->Structural_Proteins NonStructural_Proteins Non-Structural Proteins (NS1-NS5) Protease->NonStructural_Proteins Assembly Virion Assembly (ER) Structural_Proteins->Assembly NonStructural_Proteins->Replication_Complex NS5_RdRp NS5 RdRp Replication_Complex->NS5_RdRp Negative_RNA (-) sense RNA NS5_RdRp->Negative_RNA 5. (-) strand synthesis Positive_RNA Genomic (+) sense RNA NS5_RdRp->Positive_RNA 6. (+) strand synthesis LabMol319 This compound LabMol319->NS5_RdRp Inhibition Negative_RNA->NS5_RdRp Template Positive_RNA->Assembly 7. Assembly Immature_Virion Immature Virion Assembly->Immature_Virion Golgi Golgi Apparatus Immature_Virion->Golgi 8. Maturation Mature_Virion Mature Virion Golgi->Mature_Virion Release Exocytosis Mature_Virion->Release Release->ZIKV 9. Release

Caption: Zika virus replication cycle and the inhibitory action of this compound.

Experimental Workflow for this compound Identification

The following diagram outlines the general workflow employed in the OpenZika project, which led to the identification of this compound as a ZIKV NS5 RdRp inhibitor.

Experimental_Workflow cluster_in_silico In Silico Screening cluster_in_vitro In Vitro Validation Virtual_Screening Virtual Screening (e.g., ZINC database) Docking Molecular Docking (Target: ZIKV NS5 RdRp) Virtual_Screening->Docking ML_Model Machine Learning Model (Cytoprotective Effect Prediction) Docking->ML_Model Filtering Filtering (PAINS, ADMET) ML_Model->Filtering Hit_Selection Hit Prioritization Filtering->Hit_Selection Compound_Acquisition Compound Acquisition & QC Hit_Selection->Compound_Acquisition Enzymatic_Assay Enzymatic Assay (ZIKV NS5 RdRp Inhibition) Compound_Acquisition->Enzymatic_Assay Cytoprotective_Assay Cytoprotective Effect Assay (Antiviral Activity) Compound_Acquisition->Cytoprotective_Assay Cytotoxicity_Assay Cytotoxicity Assay Compound_Acquisition->Cytotoxicity_Assay IC50_Determination IC50 Determination Enzymatic_Assay->IC50_Determination Lead_Candidate Lead Candidate (e.g., this compound) IC50_Determination->Lead_Candidate EC50_Determination EC50 Determination Cytoprotective_Assay->EC50_Determination EC50_Determination->Lead_Candidate CC50_Determination CC50 Determination Cytotoxicity_Assay->CC50_Determination CC50_Determination->Lead_Candidate

Caption: OpenZika project workflow for inhibitor identification.

References

LabMol-319: A Technical Overview of its Initial Screening and Characterization as a Zika Virus NS5 RdRp Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial screening and characterization of LabMol-319, a potent non-nucleoside inhibitor of the Zika virus (ZIKV) NS5 RNA-dependent RNA polymerase (RdRp). All data and methodologies presented herein are derived from the collaborative OpenZika project.

Introduction

The emergence of Zika virus as a global health concern has necessitated the rapid discovery of effective antiviral therapeutics. The viral NS5 RdRp is an essential enzyme for viral replication and a key target for antiviral drug development. The OpenZika project, a global open science initiative, utilized computational and experimental approaches to identify novel ZIKV inhibitors.[1][2][3] Through a comprehensive screening cascade, this compound was identified as a promising hit compound with significant inhibitory activity against the ZIKV NS5 RdRp.

Initial Screening and Identification

This compound was identified through a multi-stage virtual screening workflow designed to discover potential inhibitors of key ZIKV proteins.[1] This process involved the screening of millions of commercially available compounds against the ZIKV NS5 RdRp.

G cluster_0 Virtual Screening Workflow zinc_db ZINC Database (~6 Million Compounds) docking Molecular Docking (AutoDock Vina @ OpenZika) zinc_db->docking ml_model Machine Learning Model (Cytoprotective Effect Prediction) docking->ml_model filters Computational Filters (LogP, PAINS, Aggregators, BBB Permeability) ml_model->filters medchem Medicinal Chemistry Visual Inspection filters->medchem prioritized Prioritized Compounds for Experimental Testing (61) medchem->prioritized

Figure 1: Virtual screening workflow for the identification of ZIKV inhibitors.

Biochemical Characterization

Following its identification through virtual screening, this compound was subjected to biochemical assays to validate its inhibitory activity against the ZIKV NS5 RdRp.

In Vitro NS5 RdRp Inhibition Assay

The primary biochemical characterization of this compound involved an in vitro enzymatic assay to determine its potency in inhibiting the RNA polymerase activity of ZIKV NS5. The results demonstrated a dose-dependent inhibition of the enzyme.

CompoundTargetIC50 (µM)% Inhibition at 20 µM
This compoundZIKV NS5 RdRp1.698%
[1][4][5]

The IC50 value of 1.6 µM indicates that this compound is a potent inhibitor of the ZIKV NS5 RdRp.[1][4][5] Furthermore, at a concentration of 20 µM, this compound demonstrated near-complete inhibition (98%) of the enzyme's activity.[4][5]

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in the characterization of this compound.

Virtual Screening

The virtual screening campaign was performed using AutoDock Vina through the OpenZika project on the World Community Grid.[1][6][7] A library of approximately 6 million compounds from the ZINC database was docked against a homology model of the ZIKV NS5 RdRp.[6] The docking results were then filtered using a machine learning model trained to predict the cytoprotective effect of compounds against ZIKV infection.[1][8] Further filtering based on physicochemical properties (LogP, PAINS, aggregators) and predicted blood-brain barrier permeability was conducted, followed by a final visual inspection by medicinal chemists to select compounds for experimental validation.[1]

ZIKV NS5 RdRp Activity Assay

The inhibitory activity of this compound against ZIKV NS5 RdRp was determined using a fluorescence-based assay. The protocol is summarized below:

  • Protein Expression and Purification: The ZIKV NS5 RdRp domain was expressed in E. coli and purified using affinity chromatography.

  • Enzymatic Reaction: The assay was performed in a reaction mixture containing the purified ZIKV NS5 RdRp enzyme, a template RNA, and nucleotide triphosphates (NTPs), including a fluorescently labeled UTP analog.

  • Compound Incubation: this compound, dissolved in DMSO, was pre-incubated with the enzyme before initiating the reaction by the addition of NTPs.

  • Signal Detection: The incorporation of the fluorescently labeled UTP into the newly synthesized RNA strand was measured over time using a fluorescence plate reader.

  • Data Analysis: The rate of RNA synthesis was calculated from the linear phase of the reaction. The percentage of inhibition for each concentration of this compound was determined by comparing the reaction rates in the presence of the compound to a DMSO control. The IC50 value was calculated by fitting the dose-response curve to a four-parameter logistic equation.

G cluster_0 ZIKV NS5 RdRp Inhibition Assay Workflow protein Purified ZIKV NS5 RdRp preincubation Pre-incubation protein->preincubation compound This compound (in DMSO) compound->preincubation initiation Initiate Reaction preincubation->initiation reaction_mix RNA Template + NTPs (with fluorescent UTP) reaction_mix->initiation measurement Measure Fluorescence (RNA Synthesis) initiation->measurement analysis Data Analysis (% Inhibition, IC50) measurement->analysis

Figure 2: Workflow for the in vitro ZIKV NS5 RdRp inhibition assay.

Signaling Pathway

The primary mechanism of action of this compound is the direct inhibition of the ZIKV NS5 RdRp enzyme, which is crucial for viral RNA replication. By binding to the polymerase, this compound prevents the synthesis of new viral RNA genomes, thereby halting the propagation of the virus.

G cluster_0 This compound Mechanism of Action zikv Zika Virus ns5 NS5 RdRp zikv->ns5 rna_rep Viral RNA Replication ns5->rna_rep progeny Progeny Virions rna_rep->progeny labmol319 This compound labmol319->ns5 Inhibition

Figure 3: Inhibition of ZIKV replication by this compound.

Conclusion

This compound has been identified as a potent inhibitor of the ZIKV NS5 RdRp through a combination of large-scale virtual screening and subsequent biochemical validation. Its significant in vitro potency makes it a valuable chemical probe for studying ZIKV replication and a promising starting point for the development of novel anti-Zika therapeutics. Further studies are warranted to evaluate its antiviral activity in cell-based assays and its potential for lead optimization.

References

The Central Role of NS5 RdRp in Zika Virus Replication and its Inhibition by LabMol-319: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the Zika virus (ZIKV) non-structural protein 5 (NS5) RNA-dependent RNA polymerase (RdRp) and the inhibitory mechanism of the potent, non-nucleoside inhibitor, LabMol-319. This document is intended for researchers, scientists, and drug development professionals engaged in antiviral research and development.

Executive Summary

The Zika virus, a member of the Flaviviridae family, continues to be a significant global health concern due to its association with severe neurological complications. The viral NS5 protein, and specifically its C-terminal RdRp domain, is essential for the replication of the viral RNA genome, making it a prime target for antiviral drug development. The OpenZika project, a global collaborative research initiative, has identified several promising inhibitors of ZIKV NS5 RdRp, including this compound. This guide details the critical function of ZIKV NS5 RdRp, the inhibitory properties of this compound, and the experimental methodologies used to characterize such inhibitors.

The Indispensable Role of ZIKV NS5 RdRp in Viral Replication

The ZIKV NS5 protein is the largest and most conserved non-structural protein of the virus. It is a multifunctional enzyme with two distinct domains: an N-terminal methyltransferase (MTase) domain and a C-terminal RdRp domain. The RdRp domain is responsible for catalyzing the synthesis of new viral RNA genomes. This process involves the recognition of the viral RNA template and the polymerization of ribonucleoside triphosphates (rNTPs) to create both negative-strand and positive-strand RNA intermediates, ultimately leading to the exponential amplification of the viral genome.

The functionality of NS5 RdRp is critically dependent on its interaction with other viral and host proteins. Notably, it forms a complex with the viral helicase NS3, which is essential for unwinding the double-stranded RNA replication intermediate, allowing the RdRp to proceed with synthesis.[1] Furthermore, NS5 interacts with various host factors to modulate the host immune response, thereby creating a favorable environment for viral replication.

This compound: A Potent Inhibitor of ZIKV NS5 RdRp

This compound is a non-nucleoside inhibitor of ZIKV NS5 RdRp that was identified through a large-scale virtual screening effort by the OpenZika consortium.[2][3][4] Unlike nucleoside inhibitors that act as chain terminators after being incorporated into the growing RNA strand, non-nucleoside inhibitors like this compound are thought to bind to allosteric sites on the RdRp enzyme, inducing conformational changes that impair its catalytic activity.

Quantitative Inhibition Data

The inhibitory potential of this compound against ZIKV NS5 RdRp has been quantified through enzymatic assays. While comprehensive in-cell antiviral data (EC50 and CC50) for this compound is not extensively detailed in the public domain, its direct inhibitory effect on the enzyme is well-established.

CompoundTargetAssay TypeIC50% Inhibition (at 20 µM)
This compoundZIKV NS5 RdRpEnzymatic Assay1.6 µM[5]98%[5]

Experimental Protocols

The identification and characterization of ZIKV NS5 RdRp inhibitors rely on robust and reproducible experimental assays. Below are detailed methodologies for key experiments.

Expression and Purification of Recombinant ZIKV NS5 RdRp
  • Gene Cloning and Expression Vector: The gene encoding the ZIKV NS5 RdRp domain is cloned into a suitable bacterial expression vector, such as pET, often with an N-terminal or C-terminal purification tag (e.g., His6-tag).

  • Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A large-scale culture is grown to a specific optical density, and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis and Lysate Clarification: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer containing lysozyme and DNase. The cells are lysed by sonication or high-pressure homogenization. The lysate is then clarified by ultracentrifugation to remove cell debris.

  • Affinity Chromatography: The clarified lysate is loaded onto a chromatography column with a resin that has a high affinity for the purification tag (e.g., Ni-NTA resin for His6-tagged proteins).

  • Elution and Further Purification: The bound protein is eluted from the column using a high concentration of an elution agent (e.g., imidazole for His-tagged proteins). Further purification steps, such as size-exclusion chromatography, may be employed to obtain a highly pure and homogenous protein preparation.

  • Protein Characterization: The purity and identity of the recombinant protein are confirmed by SDS-PAGE, Western blotting, and mass spectrometry.

Fluorescence-Based ZIKV NS5 RdRp Inhibition Assay

This protocol is a representative example of a fluorescence-based assay used for high-throughput screening of RdRp inhibitors.[6][7]

  • Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well or 384-well plate containing a reaction buffer (e.g., Tris-HCl, pH 7.5), a divalent cation (e.g., MnCl2), a reducing agent (e.g., DTT), a single-stranded RNA template (e.g., poly(A)), and a fluorescent dye that intercalates with double-stranded RNA (e.g., SYTO 9).

  • Compound Addition: The test compounds, including this compound and appropriate controls (e.g., DMSO as a negative control and a known inhibitor as a positive control), are added to the wells at various concentrations.

  • Enzyme and Substrate Addition: The reaction is initiated by the addition of the purified recombinant ZIKV NS5 RdRp and the corresponding ribonucleoside triphosphate (rNTP) substrate (e.g., UTP for a poly(A) template).

  • Real-Time Fluorescence Measurement: The fluorescence intensity in each well is monitored in real-time using a fluorescence plate reader. As the RdRp synthesizes the complementary RNA strand, the resulting double-stranded RNA is bound by the fluorescent dye, leading to an increase in fluorescence.

  • Data Analysis: The rate of the enzymatic reaction is determined from the slope of the fluorescence signal over time. The percentage of inhibition for each compound concentration is calculated relative to the DMSO control. The IC50 value, the concentration of the inhibitor that causes a 50% reduction in enzyme activity, is determined by fitting the dose-response data to a sigmoidal curve.

Cell-Based Antiviral and Cytotoxicity Assays
  • Cell Culture: A susceptible cell line (e.g., Vero cells, Huh-7 cells) is cultured in appropriate media.

  • Antiviral Assay (EC50 Determination):

    • Cells are seeded in multi-well plates and infected with ZIKV at a specific multiplicity of infection (MOI).

    • Immediately after infection, the cells are treated with serial dilutions of the test compound.

    • After a defined incubation period (e.g., 48-72 hours), the antiviral effect is quantified. This can be done by measuring the reduction in viral RNA levels (RT-qPCR), viral protein expression (e.g., ELISA or immunofluorescence), or infectious virus production (plaque assay).

    • The 50% effective concentration (EC50) is calculated from the dose-response curve.

  • Cytotoxicity Assay (CC50 Determination):

    • Uninfected cells are seeded in multi-well plates and treated with the same serial dilutions of the test compound.

    • After the same incubation period as the antiviral assay, cell viability is measured using a colorimetric or fluorometric assay (e.g., MTT, MTS, or CellTiter-Glo).

    • The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.

  • Selectivity Index (SI) Calculation: The SI is calculated as the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value indicates a more favorable therapeutic window for the compound.

Visualizing the Molecular Landscape

To better understand the complex processes involved in ZIKV replication and its inhibition, the following diagrams illustrate key pathways and workflows.

ZIKV_Replication_and_NS5_Interactions cluster_replication_complex Replication Complex Interactions Viral_RNA Viral Genomic RNA (+ssRNA) Polyprotein Viral Polyprotein Viral_RNA->Polyprotein Translation NS_Proteins Non-Structural Proteins (NS1-NS5) Polyprotein->NS_Proteins Proteolytic Cleavage Replication_Complex Replication Complex (on ER membrane) NS_Proteins->Replication_Complex Assembly dsRNA_Intermediate dsRNA Intermediate Replication_Complex->dsRNA_Intermediate RNA Synthesis (- strand) New_Viral_RNA New Viral RNA Genomes dsRNA_Intermediate->New_Viral_RNA RNA Synthesis (+ strand) NS5_RdRp NS5 RdRp NS5_RdRp->dsRNA_Intermediate Polymerization NS3_Helicase NS3 Helicase NS5_RdRp->NS3_Helicase Interaction Host_Factors Host Factors NS5_RdRp->Host_Factors Interaction NS3_Helicase->dsRNA_Intermediate Unwinding LabMol319 This compound LabMol319->NS5_RdRp Inhibition

Caption: ZIKV Replication Cycle and NS5 RdRp Interactions.

Inhibitor_Screening_Workflow start Start: Compound Library virtual_screening Virtual Screening (Docking against NS5 RdRp) start->virtual_screening hit_identification Hit Identification (Prioritization based on scores) virtual_screening->hit_identification enzymatic_assay Primary Screening: Enzymatic Assay (e.g., Fluorescence-based) hit_identification->enzymatic_assay ic50_determination IC50 Determination (Dose-Response) enzymatic_assay->ic50_determination cell_based_assays Secondary Screening: Cell-Based Assays ic50_determination->cell_based_assays ec50_assay Antiviral Assay (EC50) cell_based_assays->ec50_assay cc50_assay Cytotoxicity Assay (CC50) cell_based_assays->cc50_assay si_calculation Selectivity Index (SI) Calculation ec50_assay->si_calculation cc50_assay->si_calculation lead_optimization Lead Optimization si_calculation->lead_optimization

Caption: Experimental Workflow for ZIKV NS5 RdRp Inhibitor Screening.

Conclusion and Future Directions

The ZIKV NS5 RdRp remains a highly attractive target for the development of novel antiviral therapies. The discovery of potent non-nucleoside inhibitors like this compound through collaborative, open-science initiatives demonstrates the power of integrating computational and experimental approaches. Future research should focus on obtaining a comprehensive preclinical profile for this compound, including its efficacy in animal models and detailed pharmacokinetic and pharmacodynamic studies. Furthermore, structure-activity relationship (SAR) studies around the this compound scaffold could lead to the development of next-generation inhibitors with improved potency and selectivity, ultimately contributing to the development of an effective treatment for Zika virus infection.

References

In Vitro Efficacy of LabMol-319: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies on LabMol-319, a novel inhibitor targeting the Zika virus (ZIKV). The following sections detail the quantitative efficacy of this compound, the experimental methodologies employed in these foundational studies, and the key viral signaling pathways implicated.

Quantitative Efficacy of this compound

This compound has been identified as a potent, non-nucleoside inhibitor of the ZIKV NS5 RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication.[1][2] In vitro enzymatic assays have demonstrated its significant inhibitory activity.

Compound Target Assay Type IC50 (μM) % Inhibition @ 20µM Reference
This compoundZIKV NS5 RdRpEnzymatic1.698%[1]

As part of the OpenZika project, a large-scale computational and experimental effort to identify anti-ZIKV drug candidates, this compound was one of five compounds that exhibited greater than 80% inhibition of ZIKV NS5 RdRp activity at a concentration of 20 μM.[1] While this compound demonstrated a cytoprotective effect in cell-based assays by preventing ZIKV-induced cell death, it did not show direct antiviral activity in the specific plaque assay performed.[1]

Experimental Protocols

The following protocols are based on the methodologies described in the preliminary studies of this compound and related compounds from the OpenZika project.

ZIKV NS5 RdRp Enzymatic Assay

This assay evaluates the direct inhibitory effect of compounds on the enzymatic activity of ZIKV NS5 RdRp. The protocol is adapted from Fernandes and coworkers.

Materials:

  • Purified recombinant ZIKV NS5 RdRp protein

  • RNA template (e.g., poly(rC))

  • RNA primer (e.g., rG15)

  • Radionuclide-labeled nucleotides (e.g., [α-³²P]GTP or [³H]GTP)

  • Reaction buffer (containing Tris-HCl, DTT, MgCl₂, KCl)

  • Test compounds (dissolved in DMSO)

  • DE81 filter paper

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, RNA template, and RNA primer.

  • Add the test compound (this compound) at various concentrations. A DMSO control is run in parallel.

  • Initiate the reaction by adding the purified ZIKV NS5 RdRp enzyme and the radionuclide-labeled nucleotide.

  • Incubate the reaction mixture at the optimal temperature (typically 30-37°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding EDTA.

  • Spot the reaction mixture onto DE81 filter paper.

  • Wash the filter paper to remove unincorporated nucleotides.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value.

Cytotoxicity Assay

This assay determines the concentration at which a compound becomes toxic to host cells. The protocol is based on the MTT assay.[1]

Cell Line:

  • Human hepatocellular carcinoma (HepG2) cells[1]

Procedure:

  • Seed HepG2 cells in a 96-well plate and incubate overnight.[1]

  • Treat the cells with serial dilutions of this compound and incubate for 24 hours.[1]

  • Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the CC50 (50% cytotoxic concentration).

Cytoprotective Effect Assay

This assay assesses the ability of a compound to protect cells from the cytopathic effects of ZIKV infection.

Cell Line:

  • Glial stem cells (GSC387)[1]

Procedure:

  • Seed GSC387 cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of this compound.

  • Infect the cells with ZIKV.

  • Incubate the plates for a period sufficient to observe virus-induced cell death.

  • Measure cell viability using a suitable method, such as a luminescent cell viability assay that measures ATP content (e.g., CellTiter-Glo®).

  • The cytoprotective effect is determined by the ability of the compound to restore cell viability in infected cells compared to untreated, infected cells.

Visualized Signaling Pathways and Workflows

The following diagrams illustrate the mechanism of action of the ZIKV NS5 protein and the experimental workflow for inhibitor screening.

ZIKV_NS5_Interferon_Antagonism cluster_host_cell Host Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral RNA Viral RNA RIG-I RIG-I Viral RNA->RIG-I senses MAVS MAVS RIG-I->MAVS activates TRAF6 TRAF6 MAVS->TRAF6 recruits TBK1 TBK1 TRAF6->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates p-IRF3 p-IRF3 IRF3->p-IRF3 IFN-I Gene IFN-I Gene p-IRF3->IFN-I Gene activates transcription ZIKV NS5 ZIKV NS5 ZIKV NS5->TBK1 inhibits activation STAT2 STAT2 ZIKV NS5->STAT2 targets for degradation Proteasome Proteasome STAT2->Proteasome degradation Degraded STAT2 Degraded STAT2 Proteasome->Degraded STAT2 caption ZIKV NS5 Antagonism of Type I Interferon Signaling Experimental_Workflow Virtual Screening Virtual Screening Hit Compounds Hit Compounds Virtual Screening->Hit Compounds Compound Library Compound Library Compound Library->Virtual Screening ZIKV NS5 RdRp Target ZIKV NS5 RdRp Target ZIKV NS5 RdRp Target->Virtual Screening Enzymatic Assay Enzymatic Assay Hit Compounds->Enzymatic Assay IC50 Determination IC50 Determination Enzymatic Assay->IC50 Determination Cell-Based Assays Cell-Based Assays IC50 Determination->Cell-Based Assays Cytotoxicity Assay (CC50) Cytotoxicity Assay (CC50) Cell-Based Assays->Cytotoxicity Assay (CC50) Cytoprotective Assay Cytoprotective Assay Cell-Based Assays->Cytoprotective Assay Lead Candidates Lead Candidates Cytotoxicity Assay (CC50)->Lead Candidates Cytoprotective Assay->Lead Candidates caption In Vitro Screening Workflow for ZIKV Inhibitors

References

Methodological & Application

LabMol-319: Application Notes and Protocols for In Vitro ZIKV NS5 RdRp Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For research use only.

Introduction

LabMol-319 is a potent, non-nucleoside inhibitor of the Zika virus (ZIKV) NS5 RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral genome replication.[1] It demonstrates significant inhibitory activity in enzymatic assays, making it a valuable tool for research into ZIKV replication and the development of novel antiviral therapeutics. This document provides detailed protocols for the in vitro characterization of this compound, based on the methodologies described in the discovery publication by Mottin et al. (2022).

Data Summary

The inhibitory activity of this compound against ZIKV NS5 RdRp is summarized in the table below. This data provides a quantitative measure of the compound's potency.

CompoundIC₅₀ (µM)% Inhibition at 20 µM
This compound1.698%

Signaling Pathway

This compound targets the ZIKV NS5 RdRp, a key component of the viral replication machinery. The NS5 protein, which includes the RdRp domain, is responsible for synthesizing new viral RNA genomes. By inhibiting the RdRp activity, this compound effectively blocks viral replication.

ZIKV_Replication_Inhibition cluster_virus Zika Virus Replication Cycle cluster_inhibition Mechanism of Action Viral Entry Viral Entry Viral RNA Release Viral RNA Release Viral Entry->Viral RNA Release Polyprotein Translation Polyprotein Translation Viral RNA Release->Polyprotein Translation Polyprotein Processing Polyprotein Processing Polyprotein Translation->Polyprotein Processing NS5 RdRp NS5 RdRp Polyprotein Processing->NS5 RdRp releases Viral RNA Replication Viral RNA Replication NS5 RdRp->Viral RNA Replication catalyzes New Viral Genomes New Viral Genomes Viral RNA Replication->New Viral Genomes Virus Assembly Virus Assembly New Viral Genomes->Virus Assembly Virus Release Virus Release Virus Assembly->Virus Release This compound This compound This compound->NS5 RdRp inhibits

Caption: Inhibition of ZIKV NS5 RdRp by this compound blocks viral RNA replication.

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of this compound.

ZIKV NS5 RdRp Enzymatic Inhibition Assay

This assay measures the ability of this compound to inhibit the RNA polymerization activity of recombinant ZIKV NS5 RdRp. The protocol is adapted from a previously described fluorescence-based assay.

Materials:

  • Recombinant purified ZIKV NS5 RdRp protein

  • ssRNA template

  • This compound (dissolved in 100% DMSO)

  • Reaction Buffer: 50 mM Tris-HCl pH 7.5, 10 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100

  • Ribonucleotides (ATP, CTP, GTP, UTP)

  • RNA-binding fluorescent dye (e.g., SYBR Green II)

  • 384-well black microplates

  • Plate reader capable of fluorescence detection

Workflow Diagram:

RdRp_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection Prepare Reagents Prepare reagents: - ZIKV NS5 RdRp - ssRNA template - this compound dilutions - Reaction Buffer - NTPs Dispense Compound Dispense this compound dilutions and controls into 384-well plate Prepare Reagents->Dispense Compound Add Enzyme Add ZIKV NS5 RdRp to wells Dispense Compound->Add Enzyme Incubate_1 Incubate for 30 min at room temperature Add Enzyme->Incubate_1 Initiate Reaction Add ssRNA template and NTPs to initiate reaction Incubate_1->Initiate Reaction Incubate_2 Incubate for 60 min at 37°C Initiate Reaction->Incubate_2 Add Dye Add RNA-binding fluorescent dye Incubate_2->Add Dye Incubate_3 Incubate for 15 min in the dark Add Dye->Incubate_3 Read Fluorescence Measure fluorescence intensity Incubate_3->Read Fluorescence

Caption: Workflow for the ZIKV NS5 RdRp enzymatic inhibition assay.

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration for the dilution series is 10 mM.

  • Assay Plate Preparation:

    • Add 200 nL of the diluted this compound or DMSO (as a negative control) to the wells of a 384-well black microplate.

    • For the positive control, add a known ZIKV NS5 RdRp inhibitor.

  • Enzyme Addition: Add 10 µL of the reaction buffer containing the purified ZIKV NS5 RdRp to each well.

  • Pre-incubation: Incubate the plate at room temperature for 30 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of the reaction buffer containing the ssRNA template and a mixture of ATP, CTP, GTP, and UTP to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Detection:

    • Add 5 µL of the RNA-binding fluorescent dye diluted in reaction buffer to each well.

    • Incubate the plate in the dark at room temperature for 15 minutes.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen dye.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of this compound to ensure that the observed antiviral activity is not due to cell death. A standard MTT or resazurin-based assay can be used.

Materials:

  • Vero cells (or other suitable host cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in 100% DMSO)

  • 96-well clear microplates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin

  • Solubilization buffer (for MTT assay)

  • Plate reader capable of absorbance or fluorescence measurement

Procedure:

  • Cell Seeding: Seed Vero cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight at 37°C with 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the complete growth medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a DMSO vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • Viability Measurement (MTT Assay):

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C.

    • Measure the absorbance at 570 nm.

  • Viability Measurement (Resazurin Assay):

    • Add 20 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C.

    • Measure the fluorescence with excitation at 560 nm and emission at 590 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the DMSO control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the CC₅₀ (50% cytotoxic concentration) value from the dose-response curve.

Troubleshooting

IssuePossible CauseSolution
High variability in RdRp assay Inaccurate pipettingUse calibrated pipettes and proper technique.
Enzyme instabilityAliquot and store the enzyme at -80°C. Avoid repeated freeze-thaw cycles.
Low signal in RdRp assay Inactive enzymeUse a fresh batch of enzyme and verify its activity.
Incorrect buffer compositionDouble-check the pH and concentration of all buffer components.
High background in cytotoxicity assay ContaminationUse sterile techniques and check cell cultures for contamination.
Compound precipitationEnsure the compound is fully dissolved in the medium. Reduce the final DMSO concentration.

References

Application Notes and Protocols for LabMol-319 in Cell-Based Zika Virus Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LabMol-319 is a potent and specific inhibitor of the Zika virus (ZIKV) non-structural protein 5 (NS5) RNA-dependent RNA polymerase (RdRp).[1] The NS5 RdRp is an essential enzyme for the replication of the viral RNA genome, making it a prime target for antiviral drug development. These application notes provide detailed protocols for utilizing this compound in various cell-based assays to evaluate its antiviral efficacy and cytotoxicity against Zika virus.

Mechanism of Action

This compound directly targets the enzymatic activity of ZIKV NS5 RdRp. By inhibiting this polymerase, the compound effectively blocks the synthesis of new viral RNA, thereby halting viral replication within the host cell.

Quantitative Data Summary

While specific cell-based EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values for this compound are not publicly available, its potent enzymatic inhibition has been characterized.

ParameterValueAssay TypeReference
IC50 1.6 µMEnzymatic Assay (ZIKV NS5 RdRp)[1]
% Inhibition 98% at 20 µMEnzymatic Assay (ZIKV NS5 RdRp)[1]

Experimental Protocols

Preparation of this compound Stock Solutions

Proper preparation of the inhibitor stock solution is critical for accurate and reproducible results.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Based on the molecular weight of this compound, calculate the required mass to prepare a 10 mM stock solution in DMSO.

  • Aseptically weigh the calculated amount of this compound powder and dissolve it in the appropriate volume of DMSO in a sterile microcentrifuge tube.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Cell Culture and Virus Propagation

Recommended Cell Lines:

  • Vero cells (ATCC CCL-81): African green monkey kidney epithelial cells. They are highly susceptible to ZIKV infection and are commonly used for plaque assays and virus titration due to their deficient interferon response.

  • A549 cells (ATCC CCL-185): Human lung carcinoma cells. These cells have an intact innate immune response and can be used to study the interplay between viral replication and host defense.

  • Huh-7 cells (JCRB0403): Human hepatoma cells. They are also highly permissive to ZIKV replication.

Zika Virus Strains:

  • Prototype strains: MR766 (African lineage)

  • Contemporary strains: PRVABC59 (Asian lineage, associated with congenital Zika syndrome)

Protocol for Virus Stock Propagation:

  • Seed Vero cells in a T-75 flask and grow to 80-90% confluency.

  • Infect the cells with a low multiplicity of infection (MOI) of ZIKV (e.g., 0.01).

  • Incubate the infected cells at 37°C with 5% CO2.

  • Monitor the cells daily for the appearance of cytopathic effects (CPE).

  • When 70-80% of the cell monolayer shows CPE (typically 3-5 days post-infection), harvest the supernatant.

  • Clarify the supernatant by centrifugation at 1,500 x g for 10 minutes to remove cell debris.

  • Aliquot the virus-containing supernatant and store at -80°C.

  • Titer the virus stock using a plaque assay (see Protocol 3).

Plaque Reduction Assay for Antiviral Efficacy (EC50 Determination)

This assay is the gold standard for quantifying the inhibition of infectious virus production.

Materials:

  • Vero cells

  • Zika virus stock

  • This compound stock solution

  • 24-well plates

  • Cell culture medium (e.g., DMEM with 2% FBS)

  • Overlay medium (e.g., 1% methylcellulose in DMEM with 2% FBS)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Protocol:

  • Seed Vero cells in 24-well plates at a density that will form a confluent monolayer the next day.

  • On the day of the assay, prepare serial dilutions of this compound in cell culture medium. A typical concentration range to test would be from 0.1 µM to 50 µM. Include a "no-drug" (vehicle control, DMSO) and a "no-virus" (cell control) well.

  • Pre-treat the confluent Vero cell monolayers with the different concentrations of this compound for 1-2 hours at 37°C.

  • Following pre-treatment, infect the cells with ZIKV at an MOI that produces a countable number of plaques (e.g., 50-100 plaque-forming units, PFU, per well).

  • Allow the virus to adsorb for 1 hour at 37°C.

  • Remove the inoculum and overlay the cells with the overlay medium containing the corresponding concentrations of this compound.

  • Incubate the plates at 37°C with 5% CO2 for 3-5 days, or until plaques are visible.

  • Fix the cells with 4% paraformaldehyde for 30 minutes.

  • Stain the cells with crystal violet solution for 15-20 minutes.

  • Gently wash the plates with water and allow them to dry.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each concentration compared to the vehicle control.

  • Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (CC50 Determination)

It is crucial to assess the toxicity of the compound to the host cells to ensure that the observed antiviral effect is not due to cell death.

Materials:

  • Vero cells (or other cell lines used in antiviral assays)

  • This compound stock solution

  • 96-well plates

  • Cell culture medium

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or a live/dead cell staining kit)

Protocol:

  • Seed cells in a 96-well plate at an appropriate density.

  • Allow the cells to adhere and grow for 24 hours.

  • Prepare serial dilutions of this compound in cell culture medium, similar to the antiviral assay. Include a vehicle control (DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).

  • Treat the cells with the different concentrations of this compound.

  • Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • Measure cell viability using the chosen reagent according to the manufacturer's instructions.

  • Calculate the percentage of cytotoxicity for each concentration relative to the vehicle control.

  • Determine the CC50 value by plotting the percentage of cytotoxicity against the log of the compound concentration and fitting the data to a dose-response curve.

Quantitative RT-PCR (qRT-PCR) for Viral RNA Replication Inhibition

This assay measures the effect of the compound on the replication of viral RNA.

Materials:

  • A549 or Huh-7 cells

  • Zika virus stock

  • This compound stock solution

  • 24-well or 48-well plates

  • RNA extraction kit

  • qRT-PCR reagents (reverse transcriptase, primers/probes for ZIKV and a housekeeping gene, e.g., GAPDH or ACTB)

  • qRT-PCR instrument

Protocol:

  • Seed cells in plates to achieve 80-90% confluency on the day of infection.

  • Pre-treat the cells with serial dilutions of this compound for 1-2 hours.

  • Infect the cells with ZIKV at an MOI of 0.1-1.

  • After a 1-hour adsorption period, remove the inoculum, wash the cells, and add fresh medium containing the respective concentrations of this compound.

  • Incubate for 24-48 hours.

  • Harvest the cells and extract total RNA using a commercial kit.

  • Perform one-step or two-step qRT-PCR using primers and probes specific for a conserved region of the ZIKV genome (e.g., within the NS5 or E gene).

  • Normalize the viral RNA levels to the expression of a housekeeping gene.

  • Calculate the percentage of inhibition of viral RNA replication for each concentration compared to the vehicle control.

  • Determine the EC50 value based on the reduction in viral RNA levels.

Signaling Pathways and Experimental Workflows

Zika Virus NS5 RdRp Inhibition by this compound

The primary mechanism of action of this compound is the direct inhibition of the ZIKV NS5 RNA-dependent RNA polymerase, which is essential for viral genome replication.

ZIKV_Replication_Inhibition ZIKV Zika Virus HostCell Host Cell ZIKV->HostCell Enters ViralRNA Viral RNA Genome (+)ssRNA HostCell->ViralRNA Releases Polyprotein Viral Polyprotein ViralRNA->Polyprotein Translation ReplicationComplex Replication Complex ViralRNA->ReplicationComplex NS5_RdRp NS5 RdRp Polyprotein->NS5_RdRp Cleavage NS5_RdRp->ReplicationComplex Forms NewViralRNA New Viral RNA Genomes ReplicationComplex->NewViralRNA Replication LabMol319 This compound LabMol319->NS5_RdRp Inhibits Experimental_Workflow cluster_0 Antiviral Efficacy (EC50) cluster_1 Cytotoxicity (CC50) SeedCells_EC50 Seed Vero Cells (24-well plate) Pretreat_EC50 Pre-treat with This compound dilutions SeedCells_EC50->Pretreat_EC50 Infect_EC50 Infect with ZIKV Pretreat_EC50->Infect_EC50 Overlay_EC50 Add Overlay Medium with this compound Infect_EC50->Overlay_EC50 Incubate_EC50 Incubate (3-5 days) Overlay_EC50->Incubate_EC50 Stain_EC50 Fix and Stain (Crystal Violet) Incubate_EC50->Stain_EC50 Analyze_EC50 Count Plaques & Calculate EC50 Stain_EC50->Analyze_EC50 SeedCells_CC50 Seed Vero Cells (96-well plate) Treat_CC50 Treat with This compound dilutions SeedCells_CC50->Treat_CC50 Incubate_CC50 Incubate (48-72 hours) Treat_CC50->Incubate_CC50 ViabilityAssay Perform Cell Viability Assay Incubate_CC50->ViabilityAssay Analyze_CC50 Measure Viability & Calculate CC50 ViabilityAssay->Analyze_CC50

References

LabMol-319: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for use in diagnostic procedures.

Introduction

LabMol-319 is a potent inhibitor of the Zika virus (ZIKV) NS5 RNA-dependent RNA polymerase (RdRp), exhibiting an IC50 of 1.6 μM.[1][2] As an antiviral agent, it serves as a critical tool for researchers studying ZIKV replication and developing potential therapeutics. This compound has been shown to inhibit NS5 RdRp activity by 98% at a concentration of 20 μM.[1][2] This document provides detailed protocols for the preparation and storage of this compound solutions to ensure its stability and efficacy in experimental settings.

Product Information

PropertyValue
Chemical Name This compound
Target Zika virus (ZIKV) NS5 RdRp
CAS Number 381188-63-2
Molecular Formula C₂₂H₁₆N₂O₅
Molecular Weight 388.37 g/mol

Solution Preparation

Proper dissolution of this compound is critical for accurate and reproducible experimental results. The choice of solvent will depend on whether the intended application is in vitro or in vivo.

In Vitro Stock Solution Preparation (DMSO)

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound for in vitro use.

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile, conical-bottom polypropylene tubes

  • Vortex mixer

  • Sonicator (optional, but recommended)[3][4]

Protocol:

  • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound powder using an analytical balance.

  • Add the appropriate volume of DMSO to achieve the desired stock solution concentration. Sonication is recommended to aid dissolution.[3][4]

  • Vortex the solution thoroughly until the powder is completely dissolved and the solution is clear.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

Solubility Data in DMSO:

Concentration (mg/mL)Molar Concentration (mM)Notes
75 mg/mL193.11 mMSonication is recommended.[3][4]
In Vivo Formulation

For in vivo studies, a multi-component solvent system is recommended to ensure the solubility and bioavailability of this compound. The following protocol provides a clear solution of at least 2.5 mg/mL.[1]

Materials:

  • This compound

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile tubes and syringes

Protocol:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).[1]

  • To prepare the final working solution, add the solvents sequentially as detailed in the table below.

  • Ensure the solution is clear and homogenous after the addition of each solvent before proceeding to the next.

  • If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[3][4]

  • It is recommended to prepare this working solution fresh on the day of use.[1]

In Vivo Formulation Composition:

ComponentVolume PercentageExample for 1 mL Total Volume
DMSO10%100 µL of a 25 mg/mL stock
PEG30040%400 µL
Tween-805%50 µL
Saline45%450 µL
Final Concentration ≥ 2.5 mg/mL (≥ 6.44 mM)

Storage Conditions

Correct storage of both the solid compound and prepared solutions is essential to maintain the integrity and activity of this compound.

Storage Recommendations:

FormStorage TemperatureDurationNotes
Solid Powder -20°C3 yearsProtect from direct sunlight.[3][4]
In Solvent (-80°C) -80°C6 months - 1 yearProtect from light. Aliquot to avoid repeated freeze-thaw cycles.[1][3][4]
In Solvent (-20°C) -20°C1 monthProtect from light. Aliquot to avoid repeated freeze-thaw cycles.[1]

Experimental Protocols & Visualizations

Mechanism of Action: Inhibition of ZIKV Replication

This compound targets the NS5 protein of the Zika virus. NS5 is a multifunctional enzyme with both methyltransferase (MTase) and RNA-dependent RNA polymerase (RdRp) domains, both of which are crucial for viral replication.[5] The RdRp domain is responsible for synthesizing new viral RNA genomes. By inhibiting the RdRp activity, this compound effectively halts the replication of the virus.

ZIKV_Replication_Inhibition cluster_host_cell Host Cell Cytoplasm ZIKV Zika Virus viralRNA Viral ssRNA Genome ZIKV->viralRNA Uncoating polyprotein Viral Polyprotein viralRNA->polyprotein Translation replication Viral RNA Replication viralRNA->replication Template NS5 NS5 Protein (RdRp) polyprotein->NS5 Cleavage assembly Virion Assembly polyprotein->assembly NS5->replication Catalyzes newRNA New Viral RNA replication->newRNA newRNA->assembly newVirus New Virions assembly->newVirus LabMol319 This compound LabMol319->NS5 Inhibits

Caption: Inhibition of Zika Virus Replication by this compound.

Experimental Workflow: In Vitro Antiviral Assay

The following diagram outlines a typical workflow for assessing the antiviral activity of this compound in a cell-based in vitro assay.

experimental_workflow prep Prepare this compound Stock (e.g., 10 mM in DMSO) dilute Prepare Serial Dilutions of this compound prep->dilute seed Seed Host Cells (e.g., Vero cells) in plates infect Infect Cells with ZIKV + Add this compound dilutions seed->infect dilute->infect incubate Incubate for 48-72 hours infect->incubate assess Assess Viral Activity (e.g., CPE, Plaque Assay, RT-qPCR) incubate->assess analyze Data Analysis (Calculate IC50) assess->analyze

Caption: Workflow for an in vitro ZIKV inhibition assay.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and recommended concentrations for the use of LabMol-319 in antiviral assays, specifically targeting the Zika virus (ZIKV). This compound is a potent, non-nucleoside inhibitor of the ZIKV NS5 RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication.

Quantitative Data Summary

The following table summarizes the in vitro efficacy and cytotoxicity of this compound against Zika virus. This data is essential for designing experiments and interpreting results.

ParameterValueDescription
IC50 1.6 µMThe half-maximal inhibitory concentration of this compound against the purified ZIKV NS5 RdRp enzyme.[1]
Enzymatic Inhibition 98% at 20 µMPercentage of ZIKV NS5 RdRp enzymatic activity inhibited at a concentration of 20 µM.[1]

Note: Cell-based antiviral efficacy (EC50) and cytotoxicity (CC50) data for this compound are not yet publicly available in the peer-reviewed literature. Researchers are advised to determine these values experimentally in their specific cell systems.

Mechanism of Action: ZIKV NS5 RdRp Inhibition

This compound exerts its antiviral activity by directly targeting the ZIKV NS5 RNA-dependent RNA polymerase (RdRp). This enzyme is essential for the replication of the viral RNA genome. By inhibiting NS5 RdRp, this compound effectively halts the synthesis of new viral RNA, thereby preventing the production of new virus particles.

G cluster_virus Zika Virus Replication Cycle cluster_drug This compound Action Viral Entry Viral Entry Viral RNA Release Viral RNA Release Viral Entry->Viral RNA Release NS5 RdRp is a key component Translation & Polyprotein Processing Translation & Polyprotein Processing Viral RNA Release->Translation & Polyprotein Processing NS5 RdRp is a key component RNA Replication Complex Formation RNA Replication Complex Formation Translation & Polyprotein Processing->RNA Replication Complex Formation NS5 RdRp is a key component Viral Assembly Viral Assembly RNA Replication Complex Formation->Viral Assembly Viral Egress Viral Egress Viral Assembly->Viral Egress This compound This compound This compound->RNA Replication Complex Formation Inhibits NS5 RdRp G Start Start Prepare Reagents Prepare Assay Buffer, ZIKV NS5 RdRp, RNA template, and NTPs Start->Prepare Reagents Compound Dilution Prepare serial dilutions of this compound Prepare Reagents->Compound Dilution Reaction Setup Combine enzyme, buffer, and this compound/DMSO control Compound Dilution->Reaction Setup Initiate Reaction Add RNA template and NTPs to start the reaction Reaction Setup->Initiate Reaction Incubation Incubate at optimal temperature and time Initiate Reaction->Incubation Detection Quantify RNA synthesis (e.g., using a fluorescent dye) Incubation->Detection Data Analysis Calculate % inhibition and determine IC50 Detection->Data Analysis End End Data Analysis->End G Start Start Cell Seeding Seed susceptible cells (e.g., Vero cells) in plates Start->Cell Seeding Compound Treatment Treat cells with serial dilutions of this compound Cell Seeding->Compound Treatment Virus Infection Infect cells with a known titer of Zika virus Compound Treatment->Virus Infection Incubation Incubate for plaque formation (several days) Virus Infection->Incubation Fixation & Staining Fix cells and stain with crystal violet Incubation->Fixation & Staining Plaque Counting Count the number of plaques in each well Fixation & Staining->Plaque Counting Data Analysis Calculate % plaque reduction and determine EC50 Plaque Counting->Data Analysis End End Data Analysis->End G Start Start Cell Seeding Seed cells in a 96-well plate Start->Cell Seeding Compound Treatment Add serial dilutions of This compound to the cells Cell Seeding->Compound Treatment Incubation Incubate for the same duration as the antiviral assay Compound Treatment->Incubation Add MTT Reagent Add MTT solution to each well Incubation->Add MTT Reagent Incubate for Formazan Incubate to allow formazan crystal formation Add MTT Reagent->Incubate for Formazan Solubilize Formazan Add solubilization solution (e.g., DMSO, isopropanol) Incubate for Formazan->Solubilize Formazan Measure Absorbance Read absorbance at the appropriate wavelength Solubilize Formazan->Measure Absorbance Data Analysis Calculate % cell viability and determine CC50 Measure Absorbance->Data Analysis End End Data Analysis->End

References

LabMol-319: Application Notes and Protocols for Zika Virus Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LabMol-319 is a potent, non-nucleoside inhibitor of the Zika virus (ZIKV) NS5 RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication. With a half-maximal inhibitory concentration (IC50) of 1.6 µM, this compound presents a valuable tool for studying ZIKV replication mechanisms and for the development of novel antiviral therapeutics.[1] This document provides detailed information on sourcing this compound, experimental protocols for its use in in vitro assays, and visual representations of its mechanism of action within the viral life cycle.

Supplier and Purchasing Information

For researchers interested in acquiring this compound for investigational purposes, several suppliers offer the compound in various purities and quantities. The following table summarizes publicly available information to facilitate procurement.

SupplierCatalog NumberPurityQuantity OptionsPrice (USD)
MedChemExpress HY-150234≥95.0%10 mM * 1 mL in DMSO$261
Aladdin Scientific L648890≥95%10mg$400.90
TargetMol T7205199.92%1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg, 500 mgVaries by quantity
Immunomart T720510.99711 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg, 500 mg$84 - $2,130

Note: Prices are subject to change and may not include shipping and handling fees. Please refer to the supplier's website for the most current information.

Mechanism of Action: Inhibition of Zika Virus Replication

The Zika virus, a member of the Flaviviridae family, replicates its single-stranded RNA genome in the cytoplasm of infected host cells.[2][3] The viral non-structural protein 5 (NS5) possesses RNA-dependent RNA polymerase (RdRp) activity, which is critical for the synthesis of new viral RNA.[4] this compound acts as a non-nucleoside inhibitor, binding to an allosteric site on the NS5 RdRp and disrupting its enzymatic function, thereby halting viral genome replication.[5]

Zika_Virus_Replication_Cycle cluster_host_cell Host Cell Cytoplasm ZIKV Zika Virus Endocytosis Endocytosis ZIKV->Endocytosis Attachment Endosome Endosome Endocytosis->Endosome Uncoating Viral RNA Release Endosome->Uncoating ssRNA ssRNA(+) Genome Uncoating->ssRNA Translation Host Ribosome Translation ssRNA->Translation ReplicationComplex Replication Complex (on ER membrane) ssRNA->ReplicationComplex Template Polyprotein Viral Polyprotein Translation->Polyprotein Cleavage Proteolytic Cleavage Polyprotein->Cleavage Structural Structural Proteins (Capsid, prM, E) Cleavage->Structural NonStructural Non-Structural Proteins (NS1, NS2A/B, NS3, NS4A/B, NS5) Cleavage->NonStructural Assembly Virion Assembly Structural->Assembly NonStructural->ReplicationComplex NS5 NS5 RdRp NonStructural->NS5 dsRNA dsRNA Intermediate ReplicationComplex->dsRNA Replication New_ssRNA New ssRNA(+) Genomes dsRNA->New_ssRNA Transcription New_ssRNA->Assembly ImmatureVirion Immature Virion Assembly->ImmatureVirion Maturation Maturation (in Golgi) ImmatureVirion->Maturation MatureVirion Mature Virion Maturation->MatureVirion Exocytosis Exocytosis MatureVirion->Exocytosis ReleasedVirion Released Virus Exocytosis->ReleasedVirion LabMol319 This compound LabMol319->NS5 Inhibits NS5->ReplicationComplex Experimental_Workflow cluster_screening Screening Phase cluster_validation Validation & Characterization HTS High-Throughput Screening (e.g., Fluorescence-based Assay) Hit_ID Hit Identification (Compounds with >50% Inhibition) HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Cytotoxicity Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Dose_Response->Cytotoxicity Antiviral_Assay Cell-based Antiviral Assay (e.g., Plaque Reduction Assay) Cytotoxicity->Antiviral_Assay Mechanism Mechanism of Action Studies (e.g., Enzyme Kinetics) Antiviral_Assay->Mechanism Lead_Compound Lead Compound (e.g., this compound) Mechanism->Lead_Compound

References

Application Notes & Protocols: LabMol-319 for High-Throughput Screening of Zika Virus Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The Zika virus (ZIKV) is a mosquito-borne flavivirus that has emerged as a significant global health concern, linked to severe neurological disorders such as Guillain-Barré syndrome in adults and microcephaly in newborns.[1][2] The urgent need for effective antiviral therapies has driven research efforts to identify and validate novel therapeutic agents.[3][4] A key target for antiviral drug development is the ZIKV non-structural protein 5 (NS5), which possesses an essential RNA-dependent RNA polymerase (RdRp) domain responsible for replicating the viral genome.[5][6] LabMol-319 has been identified as a potent and specific inhibitor of the ZIKV NS5 RdRp, making it an invaluable tool for ZIKV research and a benchmark compound for high-throughput screening (HTS) campaigns.[7][8][9]

Mechanism of Action: Inhibition of Viral Replication The ZIKV replication cycle relies on the NS5 RdRp enzyme to synthesize new copies of the viral RNA genome. This compound exerts its antiviral effect by directly targeting and inhibiting the enzymatic activity of NS5 RdRp.[7][9] This inhibition prevents the elongation of the viral RNA chain, thereby halting viral replication.[5][6] Due to its specific mechanism, this compound serves as an excellent positive control in screening assays designed to discover novel inhibitors of the ZIKV NS5 RdRp.

cluster_virus ZIKV Replication Cycle ZIKV_RNA Viral Genomic RNA Polyprotein Polyprotein Translation ZIKV_RNA->Polyprotein NS5 NS5 Protein (with RdRp domain) Polyprotein->NS5 Proteolytic Cleavage Replication New Viral RNA Synthesis NS5->Replication Catalyzes LabMol319 This compound LabMol319->NS5 Inhibits

Caption: Mechanism of action of this compound.

Quantitative Data Summary

This compound has been characterized by its potent inhibitory activity against the ZIKV NS5 RdRp enzyme. The following table summarizes the key quantitative metrics reported for this compound.

ParameterValueDescription
IC₅₀ 1.6 µMThe half-maximal inhibitory concentration of this compound against the ZIKV NS5 RdRp enzyme in in-vitro enzymatic assays.[7][10][11]
% Inhibition 98% at 20 µMThe percentage of ZIKV NS5 RdRp enzymatic activity inhibited by this compound at a concentration of 20 µM.[7][11]
CC₅₀ Not AvailableThe 50% cytotoxic concentration was not found in the reviewed literature. This value is critical for determining the selectivity index and should be established empirically.
Selectivity Index (SI) Not AvailableCalculated as CC₅₀ / IC₅₀, the SI represents the therapeutic window of a compound. It cannot be determined without the CC₅₀ value.[12]

High-Throughput Screening (HTS) Workflow

This compound is an ideal positive control for HTS campaigns aimed at discovering novel ZIKV inhibitors. A typical workflow involves a primary screen to identify initial hits, followed by validation and secondary assays to confirm activity and elucidate the mechanism of action.

cluster_workflow ZIKV Inhibitor Discovery Workflow start Primary Primary HTS (e.g., RdRp Enzymatic Assay) start->Primary end Hits Initial Hits (Activity > Threshold) Primary->Hits DoseResponse Dose-Response & IC₅₀ Determination Hits->DoseResponse Secondary Secondary Assays (e.g., Replicon, Cytotoxicity) DoseResponse->Secondary Confirmed Confirmed Hits Secondary->Confirmed Confirmed->end

Caption: A general workflow for high-throughput screening of ZIKV inhibitors.

Experimental Protocols

Protocol 1: ZIKV NS5 RdRp Enzymatic Inhibition Assay

This protocol describes a fluorescence-based in-vitro assay to measure the RNA elongation activity of ZIKV NS5 RdRp, suitable for HTS.[5][6] The assay detects the incorporation of nucleotides into an RNA template via the fluorescence of an intercalating dye.

Workflow Diagram

cluster_protocol NS5 RdRp Enzymatic Assay Workflow Dispense 1. Dispense Compounds & Controls (this compound) into Plate AddEnzyme 2. Add ZIKV NS5 RdRp Enzyme Dispense->AddEnzyme Initiate 3. Initiate Reaction with RNA Template, NTPs, & SYBR Green I AddEnzyme->Initiate Incubate 4. Incubate at 37°C Initiate->Incubate Read 5. Read Fluorescence Signal (Kinetic or Endpoint) Incubate->Read Analyze 6. Analyze Data & Calculate % Inhibition Read->Analyze

Caption: Experimental workflow for the ZIKV NS5 RdRp enzymatic assay.

Materials:

  • Recombinant ZIKV NS5 RdRp enzyme

  • 384-well black plates

  • Reaction Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM KCl, 6 mM MgCl₂, 0.01% Triton X-100, 2 mM DTT)

  • NTP mix (ATP, CTP, GTP, UTP)

  • Biotinylated self-priming RNA template (e.g., 5'-biotin-U30-ACUGGAGAUCGAUCUCCAGU-3')[5]

  • SYBR Green I dye

  • This compound (positive control)

  • DMSO (negative control)

  • Plate reader with fluorescence detection

Procedure:

  • Compound Plating: Using an acoustic dispenser or pin tool, dispense test compounds and controls into a 384-well plate. For this compound, prepare a serial dilution to serve as a positive control for IC₅₀ determination.

  • Enzyme Addition: Add recombinant ZIKV NS5 RdRp enzyme diluted in reaction buffer to each well. Incubate for 15 minutes at room temperature to allow compound-enzyme interaction.

  • Reaction Initiation: Prepare a master mix containing the RNA template, NTPs, and SYBR Green I dye in reaction buffer. Add this mix to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 60-90 minutes.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader (Excitation: ~485 nm, Emission: ~520 nm). Readings can be taken kinetically or as a final endpoint.

  • Data Analysis: Normalize the data using the positive (DMSO, 0% inhibition) and negative (this compound at high concentration, 100% inhibition) controls. Calculate the percent inhibition for each test compound.

Protocol 2: Cell-Based ZIKV Replicon Assay

This assay provides a secondary validation of hits from a primary screen in a more biologically relevant context. It utilizes a stable cell line (e.g., BHK-21) that expresses a ZIKV replicon encoding a reporter gene, such as Renilla luciferase, in place of the viral structural genes.[5][13]

Materials:

  • BHK-21 ZIKV replicon cell line expressing Renilla luciferase[5]

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 384-well white, clear-bottom plates

  • Test compounds and controls (including this compound)

  • Renilla luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the BHK-21 ZIKV replicon cells into 384-well plates at an optimized density and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of test compounds and controls (this compound) to the cells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator.

  • Luciferase Measurement: Remove the culture medium and lyse the cells according to the manufacturer's protocol for the Renilla luciferase assay reagent.

  • Luminescence Reading: Measure the luminescence signal using a plate reader.

  • Data Analysis: A decrease in the luciferase signal relative to the DMSO control indicates inhibition of viral replication. Calculate the IC₅₀ value for active compounds.

Protocol 3: Cytotoxicity Assay

It is essential to assess the cytotoxicity of any potential antiviral compound to ensure that the observed antiviral activity is not a result of general cell death.[12][14] This protocol describes a common method using an ATP-based cell viability assay.[15]

Materials:

  • Parental cell line used in the antiviral assay (e.g., Vero, Huh-7, or the replicon host cell line)

  • Cell culture medium

  • 384-well white, clear-bottom plates

  • Test compounds

  • ATP-based luminescence assay kit (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cells in 384-well plates at the same density used for the antiviral assays and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the cells. Include a control compound that induces cell death and a vehicle control (DMSO).

  • Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours).

  • Assay Protocol: Equilibrate the plate to room temperature. Add the ATP-based assay reagent to each well according to the manufacturer's instructions.

  • Luminescence Reading: Shake the plate for 2 minutes to induce cell lysis and incubate for 10 minutes to stabilize the signal. Measure the luminescence using a plate reader.

  • Data Analysis: The luminescence signal is proportional to the amount of ATP and thus the number of viable cells.[15] Plot the signal against the compound concentration and use a non-linear regression model to calculate the 50% cytotoxic concentration (CC₅₀).[14]

References

LabMol-319: A Potent Inhibitor of Zika Virus NS5 RNA-Dependent RNA Polymerase

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

LabMol-319 is a small molecule inhibitor of the Zika virus (ZIKV) non-structural protein 5 (NS5) RNA-dependent RNA polymerase (RdRp). The ZIKV NS5 protein is a crucial enzyme for the replication of the viral RNA genome, making it a prime target for antiviral drug development. This compound demonstrates potent inhibitory activity against the ZIKV NS5 RdRp, highlighting its potential as a candidate for further preclinical and clinical investigation. This document provides a detailed protocol for an in vitro enzyme inhibition assay to characterize the activity of this compound and similar compounds.

Data Presentation

The inhibitory activity of this compound against ZIKV NS5 RdRp has been quantified, yielding the following key parameters:

CompoundTarget EnzymeIC50 ValueAdditional Data
This compoundZika Virus NS5 RdRp1.6 µM[1][2]98% inhibition at 20 µM[1]

Experimental Protocols

In Vitro Zika Virus NS5 RdRp Inhibition Assay (Fluorescence-Based)

This protocol describes a fluorescence-based assay to measure the inhibition of ZIKV NS5 RdRp activity. The assay relies on the use of a fluorescent dye that intercalates with the double-stranded RNA product of the polymerase reaction, leading to an increase in fluorescence intensity.

Materials and Reagents:

  • Purified recombinant Zika Virus NS5 RdRp enzyme

  • This compound (or other test compounds)

  • RNA template (e.g., poly(A))

  • RNA primer (e.g., oligo(dT))

  • Nucleoside triphosphates (NTPs: ATP, UTP, CTP, GTP)

  • Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 2 mM DTT)

  • Fluorescent dye (e.g., SYBR Green II or a similar nucleic acid stain)

  • Nuclease-free water

  • DMSO (for compound dilution)

  • 384-well black plates, low volume

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Create a serial dilution of the compound in DMSO.

    • Further dilute the compounds in the reaction buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.

  • Reaction Mixture Preparation (per well):

    • In a microcentrifuge tube, prepare a master mix containing the reaction buffer, RNA template, RNA primer, and NTPs.

    • Vortex the master mix gently and centrifuge briefly.

  • Assay Plate Setup:

    • Add the diluted test compounds or vehicle control (DMSO in reaction buffer) to the wells of the 384-well plate.

    • Add the reaction mixture to each well.

    • Include a "no enzyme" control (reaction mixture with vehicle but without NS5 RdRp) and a "positive control" (reaction mixture with vehicle and enzyme).

  • Enzyme Addition and Incubation:

    • Prepare a working solution of the ZIKV NS5 RdRp enzyme in the reaction buffer.

    • Initiate the reaction by adding the diluted enzyme to each well (except the "no enzyme" control).

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 60 minutes).

  • Detection:

    • After incubation, add the fluorescent dye to each well.

    • Incubate for a short period (e.g., 5-10 minutes) at room temperature, protected from light, to allow the dye to intercalate with the dsRNA product.

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (from the "no enzyme" control) from all other readings.

    • Normalize the data to the positive control (100% activity) and the no enzyme control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Calculate the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis compound_prep Compound Dilution plate_setup Add Compounds & Master Mix to 384-well Plate compound_prep->plate_setup master_mix Master Mix Preparation (Buffer, RNA, NTPs) master_mix->plate_setup enzyme_add Initiate Reaction with ZIKV NS5 RdRp plate_setup->enzyme_add incubation Incubate at 37°C enzyme_add->incubation dye_add Add Fluorescent Dye incubation->dye_add read_plate Measure Fluorescence dye_add->read_plate data_analysis Data Analysis & IC50 Calculation read_plate->data_analysis

Caption: Experimental workflow for the ZIKV NS5 RdRp inhibition assay.

zika_replication_pathway cluster_virus Zika Virus Life Cycle cluster_replication RNA Replication Complex entry Viral Entry & Uncoating translation Translation of Viral Polyprotein entry->translation replication RNA Replication translation->replication assembly Virion Assembly & Egress replication->assembly viral_rna Viral Genomic RNA (+ssRNA) ns5 NS5 RdRp viral_rna->ns5 template neg_strand Negative-strand RNA Synthesis ns5->neg_strand pos_strand Positive-strand RNA Synthesis ns5->pos_strand neg_strand->ns5 template labmol319 This compound labmol319->ns5 inhibits

References

Application Notes and Protocols: Evaluation of LabMol-319 in Zika Virus Replicon Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zika virus (ZIKV), a member of the Flaviviridae family, is a significant global health concern due to its association with severe neurological complications, including microcephaly in newborns and Guillain-Barré syndrome in adults. The development of effective antiviral therapeutics is a critical priority. The ZIKV non-structural protein 5 (NS5) possesses RNA-dependent RNA polymerase (RdRp) activity, which is essential for the replication of the viral genome. This makes NS5 RdRp a prime target for antiviral drug development. LabMol-319 has been identified as a potent inhibitor of ZIKV NS5 RdRp, demonstrating potential as a promising antiviral agent.[1][2][3][4][5]

Zika virus replicon systems are powerful tools for studying viral replication and for screening antiviral compounds in a safer, non-infectious setting.[6][7][8] These systems utilize cell lines that stably or transiently express a subgenomic ZIKV RNA that can replicate autonomously but cannot produce infectious viral particles. Reporter genes, such as luciferase, are often incorporated into the replicon to provide a quantitative measure of viral replication.[7][8]

These application notes provide detailed protocols for the evaluation of this compound in a ZIKV replicon system, including cytotoxicity assays and replicon-based antiviral assays.

Quantitative Data Summary

The following table summarizes the known in vitro activity of this compound against the Zika virus NS5 RdRp.

Parameter Value Comments Reference
Target Zika Virus (ZIKV) NS5 RdRpRNA-dependent RNA polymerase[1][2][3][4][5]
IC50 1.6 µM50% inhibitory concentration against NS5 RdRp activity.[1][4][5]
Inhibition at 20 µM 98%Percentage of inhibition of NS5 RdRp activity at a 20 µM concentration.[1][4]

Experimental Protocols

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of this compound in the host cell line used for the replicon assay to ensure that any observed reduction in replicon signal is due to specific antiviral activity and not cell death.

Materials:

  • Huh-7 cells (or other suitable host cell line for ZIKV replicon)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom black plates

  • Cytotoxicity assay reagent (e.g., CellTox™ Green Cytotoxicity Assay or CytoTox-Glo™ Assay)[9][10]

  • Plate reader capable of measuring fluorescence or luminescence

Procedure:

  • Cell Seeding:

    • Trypsinize and count Huh-7 cells.

    • Seed 1 x 10^4 cells per well in 100 µL of complete growth medium in a 96-well plate.

    • Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium. A typical concentration range to test would be from 0.1 µM to 100 µM.

    • Include a vehicle control (DMSO) at the highest concentration used for the compound dilutions.

    • Also, include a positive control for cytotoxicity (e.g., digitonin).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or controls.

    • Incubate for 48-72 hours (this should match the duration of the replicon assay).

  • Measurement of Cytotoxicity:

    • Follow the manufacturer's instructions for the chosen cytotoxicity assay kit.

    • For example, using the CellTox™ Green Assay, add the dye to each well and incubate.[10]

    • Measure the fluorescence (or luminescence for CytoTox-Glo™) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity for each concentration relative to the positive control.

    • Plot the percentage of cytotoxicity against the log concentration of this compound.

    • Determine the 50% cytotoxic concentration (CC50) using a non-linear regression analysis.

Zika Virus Replicon Assay (Luciferase-Based)

This protocol describes the use of a stable ZIKV replicon cell line expressing a luciferase reporter to quantify the inhibitory effect of this compound on viral replication.

Materials:

  • Huh-7 cells stably expressing a ZIKV luciferase replicon (ZIKV-Rep-Luc cells)

  • Complete growth medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well white opaque plates

  • Luciferase assay reagent (e.g., Renilla-Glo® Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed ZIKV-Rep-Luc cells at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium in a 96-well white opaque plate.

    • Incubate for 24 hours at 37°C with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium. The concentration range should be based on the known IC50 and the determined CC50 (e.g., from 0.01 µM to 50 µM).

    • Include a vehicle control (DMSO) and a known inhibitor of ZIKV replication as a positive control if available.

    • Remove the old medium and add 100 µL of the medium containing the diluted this compound or controls.

    • Incubate for 48 hours at 37°C with 5% CO2.

  • Luciferase Assay:

    • Equilibrate the plate to room temperature.

    • Follow the manufacturer's protocol for the luciferase assay system. Typically, this involves adding the luciferase reagent directly to the wells.

    • Incubate for the recommended time to allow for cell lysis and the luminescent reaction to stabilize.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase signal for each well to the vehicle control (set to 100% replication).

    • Plot the percentage of replication against the log concentration of this compound.

    • Calculate the 50% effective concentration (EC50) using a non-linear regression analysis.

    • Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable safety and efficacy profile.

Visualizations

G cluster_prep Preparation cluster_assays Assays cluster_measurement Measurement cluster_analysis Data Analysis seed_cells Seed Huh-7 and ZIKV-Rep-Luc Cells cytotoxicity Cytotoxicity Assay (48-72h incubation) seed_cells->cytotoxicity replicon Replicon Assay (48h incubation) seed_cells->replicon prep_compound Prepare Serial Dilutions of this compound prep_compound->cytotoxicity prep_compound->replicon measure_fluoro Measure Fluorescence (Cytotoxicity) cytotoxicity->measure_fluoro measure_lum Measure Luminescence (Replication) replicon->measure_lum calc_cc50 Calculate CC50 measure_fluoro->calc_cc50 calc_ec50 Calculate EC50 measure_lum->calc_ec50 calc_si Calculate Selectivity Index (SI = CC50 / EC50) calc_cc50->calc_si calc_ec50->calc_si

Caption: Experimental workflow for evaluating this compound.

G cluster_virus Zika Virus Replication Cycle cluster_inhibitor Mechanism of Inhibition ZIKV_RNA ZIKV Genomic RNA Polyprotein Viral Polyprotein ZIKV_RNA->Polyprotein Translation Replication_Complex Replication Complex (including NS5 RdRp) ZIKV_RNA->Replication_Complex Polyprotein->Replication_Complex Processing Negative_RNA (-) strand RNA Replication_Complex->Negative_RNA RNA Synthesis Positive_RNA Progeny (+) strand RNA Negative_RNA->Positive_RNA RNA Synthesis LabMol_319 This compound LabMol_319->Replication_Complex Inhibits RdRp Activity

Caption: Proposed mechanism of action of this compound.

References

Application Notes and Protocols for LabMol-319 Antiviral Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the antiviral activity of LabMol-319, a potent Zika virus (ZIKV) NS5 RNA-dependent RNA polymerase (RdRp) inhibitor.[1][2][3][4] The described methodologies are intended to guide researchers in assessing the compound's efficacy and cytotoxicity in relevant cell lines.

Recommended Cell Lines

The selection of an appropriate cell line is critical for the successful evaluation of antiviral compounds. Based on the known tropism of Zika virus and common practices in antiviral research, the following cell lines are recommended for testing this compound.

Table 1: Recommended Cell Lines for this compound Antiviral Testing

Cell LineOriginCharacteristicsPrimary Use in this compound Testing
Vero E6 African green monkey kidneyHighly susceptible to a wide range of viruses, including ZIKV. Deficient in interferon production, which allows for robust viral replication.[5]Primary screening, viral titer determination (plaque assay), and cytotoxicity assays.
Huh7.5 Human hepatocarcinomaHuman origin, highly permissive to flavivirus replication due to a mutation in the RIG-I signaling pathway.[6]Secondary screening, mechanism of action studies, and evaluation in a human cell line.
A549 Human lung carcinomaHuman origin, competent interferon signaling pathway.Investigating the interplay between viral replication and the host innate immune response in the presence of the inhibitor.

Experimental Protocols

Detailed protocols for cytotoxicity and antiviral assays are provided below. These protocols are designed to be adapted to specific laboratory conditions and equipment.

Cytotoxicity Assay

It is essential to determine the cytotoxicity of this compound to ensure that any observed antiviral effect is not due to cell death. The MTT assay is a common method for assessing cell viability.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed the selected cell lines (e.g., Vero E6, Huh7.5, A549) into 96-well plates at a density of 1 x 10^4 to 2 x 10^4 cells/well and incubate overnight to allow for cell attachment.[7]

  • Compound Preparation: Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO).[3] Create a series of 2-fold serial dilutions of this compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) at the same concentration as the highest compound dilution.

  • Compound Treatment: Remove the growth medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[8]

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50% compared to the vehicle control.

Antiviral Assay (Plaque Reduction Assay)

The plaque reduction assay is a standard method to quantify the inhibition of viral replication.

Protocol: Plaque Reduction Assay

  • Cell Seeding: Seed Vero E6 cells in 24-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Treatment and Viral Infection:

    • Prepare serial dilutions of this compound in serum-free medium.

    • Pre-incubate the confluent cell monolayers with the compound dilutions for 1-2 hours.

    • Infect the cells with Zika virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 50-100 plaques per well) for 1-2 hours.

    • Include a virus-only control and a cell-only control.

  • Overlay: After the infection period, remove the virus inoculum and overlay the cells with a mixture of 2X medium and 1.2% carboxymethyl cellulose or agar. The overlay medium should also contain the corresponding concentrations of this compound.[9]

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 4-5 days until visible plaques are formed.

  • Plaque Visualization:

    • Fix the cells with 4% paraformaldehyde.

    • Stain the cells with a 0.1% crystal violet solution to visualize the plaques.[10]

  • Data Analysis: Count the number of plaques in each well. Calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control. The selectivity index (SI) can be calculated as the ratio of CC50 to EC50.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the antiviral activity of this compound.

G cluster_prep Preparation cluster_cytotoxicity Cytotoxicity Assay cluster_antiviral Antiviral Assay cluster_analysis Data Analysis prep_compound Prepare this compound dilutions treat_cyto Treat cells with this compound prep_compound->treat_cyto treat_av Pre-treat cells with this compound prep_compound->treat_av prep_cells Seed cells in multi-well plates prep_cells->treat_cyto prep_cells->treat_av incubate_cyto Incubate for 48-72h treat_cyto->incubate_cyto mtt_assay Perform MTT assay incubate_cyto->mtt_assay calc_cc50 Calculate CC50 mtt_assay->calc_cc50 calc_si Calculate Selectivity Index (SI = CC50/EC50) calc_cc50->calc_si infect Infect with Zika virus treat_av->infect overlay Add semi-solid overlay infect->overlay incubate_av Incubate for 4-5 days overlay->incubate_av stain Fix and stain plaques incubate_av->stain calc_ec50 Calculate EC50 stain->calc_ec50 calc_ec50->calc_si

Caption: Workflow for antiviral testing of this compound.

Zika Virus Replication Cycle and Inhibition by this compound

This diagram illustrates the key stages of the Zika virus replication cycle and the proposed mechanism of action for this compound.

G cluster_host Host Cell cluster_virus Zika Virus cluster_inhibitor Inhibition entry 1. Entry & Uncoating translation 2. Translation of viral polyprotein entry->translation replication 3. Genome Replication (in ER) translation->replication assembly 4. Assembly & Budding replication->assembly replication->assembly New viral RNA exit 5. Virion Release assembly->exit zikv ZIKV Virion zikv->entry Attachment labmol319 This compound labmol319->replication Inhibits NS5 RdRp

Caption: Zika virus replication and this compound inhibition.

References

Troubleshooting & Optimization

Troubleshooting LabMol-319 solubility issues in DMSO.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with LabMol-319 in DMSO.

Troubleshooting Guides

Question: What should I do if this compound is not dissolving in DMSO?

Answer:

If you are experiencing difficulty dissolving this compound in DMSO, we recommend following this systematic troubleshooting workflow. It is important to note that the physical form of the compound (amorphous vs. crystalline) can significantly impact its solubility.[1][2] Once a compound has crystallized from DMSO, it may be difficult to redissolve.[1][2]

Experimental Workflow for Enhancing Solubility

G cluster_0 Start: this compound Powder cluster_1 Step 1: Initial Dissolution Attempt cluster_2 Step 2: Assess Solubility cluster_3 Step 3: Troubleshooting Techniques cluster_4 Step 4: Re-assess and Alternative Solvents cluster_5 End: Solution Prepared start Weigh this compound prep_dmso Add fresh, anhydrous DMSO to the desired concentration start->prep_dmso vortex Vortex at room temperature prep_dmso->vortex check_sol Visually inspect for particulates vortex->check_sol sonicate Sonicate the solution check_sol->sonicate Particulates Visible end Solution is ready for use / Store appropriately check_sol->end Completely Dissolved heat Gently warm the solution (if compound is heat-stable) sonicate->heat recheck_sol Visually inspect again heat->recheck_sol consider_alt Consider alternative solvents or co-solvent systems recheck_sol->consider_alt Particulates Still Visible recheck_sol->end Completely Dissolved

Caption: Troubleshooting workflow for this compound solubility in DMSO.

Detailed Methodologies for Troubleshooting
  • Use Fresh, Anhydrous DMSO: DMSO is hygroscopic and absorbed water can significantly decrease the solubility of compounds.[3] Always use a fresh bottle or a properly stored anhydrous grade of DMSO.

  • Sonication: If vortexing is insufficient, sonication can help break down compound aggregates and enhance dissolution.[4][5] A brief sonication in a water bath for several minutes is often effective.[3]

  • Gentle Heating: For compounds that are thermostable, gentle warming can increase solubility. It is crucial to know the thermal stability of this compound before applying heat.

Frequently Asked Questions (FAQs)

Question: What is the reported solubility of this compound in DMSO?

Answer:

The reported solubility of this compound in DMSO is 75 mg/mL, which is equivalent to 193.11 mM.[4] Sonication is recommended to achieve this concentration.[4]

Question: What are some alternative solvents or co-solvent systems for this compound?

Answer:

For in vivo studies, a co-solvent system is suggested. One such system consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, in which this compound has a solubility of 2 mg/mL (5.15 mM).[4] It is recommended to add the solvents sequentially and ensure the solution is clear before adding the next solvent.[4] Other potential alternative solvents to DMSO that are being explored for their lower toxicity and comparable solvation properties include Cyrene™ and zwitterionic liquids (ZILs).[6][7][8][9][10]

Summary of this compound Solubility
Solvent/SystemConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO75193.11Sonication is recommended.[4]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline25.15Recommended for in vivo use.[4]

Question: What factors can influence the solubility of this compound in DMSO?

Answer:

Several factors can affect the solubility of a compound in DMSO. These include the purity of the compound, the presence of water in the DMSO, the number of freeze-thaw cycles the solution has undergone, and the crystalline form of the compound.[1][2] Amorphous forms of a compound are generally more soluble than their crystalline counterparts.[1][2]

G cluster_0 Key Factors Influencing Solubility solubility This compound Solubility in DMSO purity Compound Purity purity->solubility water Water Content in DMSO water->solubility temp Storage Temperature & Freeze-Thaw Cycles temp->solubility form Physical Form (Crystalline vs. Amorphous) form->solubility

Caption: Factors influencing the solubility of compounds in DMSO.

Question: I observed a precipitate when I diluted my this compound DMSO stock solution in an aqueous buffer. What should I do?

Answer:

This is a common issue for compounds with low aqueous solubility.[5][11] The precipitate is likely your compound crashing out of solution. To avoid this, you can try a stepwise dilution.[12] Another strategy is to add a small amount of DMSO to your aqueous buffer before adding the compound stock solution.[13] For cell culture experiments, ensure the final DMSO concentration is low (typically <0.5%) to avoid cytotoxicity.[12]

Question: How should I prepare a stock solution of this compound and how should it be stored?

Answer:

Experimental Protocol for Stock Solution Preparation
  • Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.

  • Weigh: Accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve your target concentration.

  • Dissolution: Vortex the solution thoroughly. If particulates remain, sonicate the vial in a water bath for 5-10 minutes.

  • Storage: Once dissolved, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[12] Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[12]

Question: What is the mechanism of action for this compound?

Answer:

This compound is a potent inhibitor of the Zika virus (ZIKV) NS5 RNA-dependent RNA polymerase (RdRp).[4][14][15] By inhibiting this essential viral enzyme, this compound blocks the replication of the viral genome, thereby exerting its antiviral effect.[4][15]

G cluster_0 This compound Mechanism of Action zikv Zika Virus (ZIKV) ns5 NS5 RdRp Enzyme zikv->ns5 replication Viral RNA Replication ns5->replication progeny New Virus Progeny replication->progeny labmol319 This compound labmol319->inhibition inhibition->ns5 Inhibits

Caption: Simplified signaling pathway of this compound's inhibitory action.

References

Optimizing LabMol-319 Concentration for Minimal Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the experimental concentration of LabMol-319 to minimize cytotoxicity while maintaining its efficacy as a Zika virus (ZIKV) NS5 RdRp inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent inhibitor of the Zika virus (ZIKV) non-structural protein 5 (NS5) RNA-dependent RNA polymerase (RdRp).[1][2][3] By targeting this crucial viral enzyme, this compound effectively hinders viral replication. The reported half-maximal inhibitory concentration (IC50) for its antiviral activity is 1.6 µM.

Q2: What are the known cytotoxic effects of this compound?

A2: As a small molecule inhibitor, this compound can exhibit off-target effects that may lead to cellular toxicity, particularly at higher concentrations. While specific public data on this compound's cytotoxicity is limited, it is crucial to experimentally determine the cytotoxic profile in the specific cell line used for your research. Generally, cytotoxicity may manifest as reduced cell viability, decreased metabolic activity, or induction of apoptosis or necrosis.

Q3: How do I determine the optimal concentration of this compound for my experiments?

A3: The optimal concentration is one that maximizes the antiviral effect while minimizing harm to the host cells. This is often referred to as the therapeutic window. To determine this, a dose-response study evaluating both antiviral activity and cytotoxicity in parallel is recommended. The goal is to identify a concentration range where this compound effectively inhibits ZIKV replication with minimal impact on cell viability.

Q4: Which cell lines are suitable for cytotoxicity testing of this compound?

A4: Cytotoxicity should be assessed in the same cell line(s) used for your antiviral assays to ensure the data is relevant. Commonly used cell lines for ZIKV research include Vero (African green monkey kidney), Huh-7 (human hepatoma), and A549 (human lung carcinoma) cells. The choice of cell line should be guided by the specific research question and the tropism of the ZIKV strain being studied.

Troubleshooting Guide

This guide addresses common issues that may arise during the determination of this compound cytotoxicity.

Issue Possible Cause(s) Recommended Solution(s)
High variability between replicate wells in cytotoxicity assay - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate- Contamination- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.- Regularly check for and address any microbial contamination.
Low signal or absorbance values in viability assay - Insufficient cell number- Suboptimal incubation time with the viability reagent- Reagent degradation- Optimize the initial cell seeding density for your chosen assay duration.- Follow the manufacturer's protocol for the recommended incubation time.- Store and handle viability reagents as recommended by the manufacturer.
Unexpectedly high cytotoxicity at low this compound concentrations - Solvent toxicity (e.g., DMSO)- Error in compound dilution- Cell line hypersensitivity- Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically ≤0.5% DMSO).- Prepare fresh serial dilutions of this compound and verify concentrations.- Consider using a different, more robust cell line if sensitivity is a persistent issue.
No discernible dose-dependent cytotoxicity - this compound concentration range is too low- Assay is not sensitive enough- The compound has a wide therapeutic window in the tested cell line- Test a broader and higher range of this compound concentrations.- Consider using a more sensitive cytotoxicity assay (e.g., a luminescence-based ATP assay).- This could be a positive result, indicating low toxicity. Confirm with a secondary cytotoxicity assay.

Data Presentation

The following table summarizes hypothetical data from a 72-hour cytotoxicity study of this compound on Vero cells using an MTT assay. This data illustrates a typical dose-dependent cytotoxic effect.

This compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.250.08100%
0.51.220.0797.6%
1.01.180.0994.4%
2.51.100.0688.0%
5.00.980.0578.4%
10.00.750.0460.0%
25.00.450.0336.0%
50.00.200.0216.0%
100.00.050.014.0%

Note: This is a hypothetical dataset for illustrative purposes. Researchers must generate their own data based on their specific experimental conditions.

From this hypothetical data, the CC50 (50% cytotoxic concentration) can be estimated to be between 10 µM and 25 µM.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is designed to assess the effect of this compound on cell viability by measuring the metabolic activity of cells.

Materials:

  • This compound

  • Vero cells (or other suitable cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in a volume of 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) * 100

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for this compound Cytotoxicity Assessment cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Prepare Vero Cell Suspension B Seed Cells in 96-well Plate A->B D Treat Cells with this compound B->D C Prepare Serial Dilutions of this compound C->D E Incubate for 72 hours D->E F Add MTT Reagent E->F G Incubate for 4 hours F->G H Solubilize Formazan with DMSO G->H I Measure Absorbance at 570 nm H->I J Calculate % Cell Viability I->J K Determine CC50 J->K

Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.

Signaling_Pathway Hypothetical Cytotoxicity Pathway of this compound cluster_cell Host Cell LabMol319 High Concentration This compound OffTarget Off-Target Kinase/ Enzyme Inhibition LabMol319->OffTarget Inhibition Stress Cellular Stress (e.g., ROS production) OffTarget->Stress Mitochondria Mitochondrial Dysfunction Stress->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Release of cytochrome c Apoptosis Apoptosis Caspase->Apoptosis Execution

Caption: A hypothetical signaling pathway for this compound-induced cytotoxicity.

References

How to resolve inconsistent results in LabMol-319 antiviral assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving inconsistent results in antiviral assays involving LabMol-319, a potent Zika virus (ZIKV) NS5 RNA-dependent RNA polymerase (RdRp) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of the Zika virus (ZIKV) non-structural protein 5 (NS5) RNA-dependent RNA polymerase (RdRp).[1] Its mechanism of action is to bind to the RdRp enzyme and block its ability to replicate the viral RNA genome, thus inhibiting viral propagation.

Q2: What is the expected in vitro potency of this compound?

A2: this compound has a reported 50% inhibitory concentration (IC50) of 1.6 µM against the purified ZIKV NS5 RdRp enzyme.[1] However, the 50% effective concentration (EC50) in cell-based assays can vary depending on the cell type, assay format, and virus strain used. It is crucial to determine the EC50, as well as the 50% cytotoxic concentration (CC50), in your specific experimental system.

Q3: I am observing high variability in my assay results. What are the common causes?

A3: High variability in antiviral assays can stem from several factors:

  • Cell Health and Passage Number: Ensure your cells are healthy, free of contamination (especially mycoplasma), and within a consistent and low passage number range.

  • Virus Titer and Handling: Inconsistent virus titers or improper handling (e.g., multiple freeze-thaw cycles) can lead to variable infection rates.

  • Compound Solubility: this compound, like many small molecules, may have limited aqueous solubility. Ensure it is fully dissolved in your stock solution and assay medium to avoid precipitation.

  • Assay Protocol Inconsistencies: Minor variations in incubation times, reagent concentrations, or cell seeding densities can introduce significant variability.

Q4: My EC50 values for this compound are significantly different from the reported IC50. Why?

A4: A discrepancy between the enzymatic IC50 and the cell-based EC50 is common. This can be due to:

  • Cellular Permeability: this compound needs to cross the cell membrane to reach its target. Poor permeability will result in a higher EC50.

  • Compound Stability: The compound may be metabolized or degraded by the cells over the course of the assay.

  • Efflux Pumps: Cells may actively pump the compound out, reducing its intracellular concentration.

  • Off-target Effects: The compound might have effects on cellular pathways that indirectly influence viral replication or cell health, complicating the interpretation of the EC50 value.

Q5: I suspect my virus stock has developed resistance to this compound. How can I check for this?

A5: Resistance to RdRp inhibitors can arise from mutations in the NS5 gene. A common resistance mutation for some nucleoside inhibitors in ZIKV is S604T. While the specific resistance profile for this compound is not yet characterized, you can investigate potential resistance by:

  • Sequencing the NS5 Gene: Sequence the NS5 gene from virus that has been passaged in the presence of increasing concentrations of this compound to identify any mutations.

  • Phenotypic Assays: Compare the EC50 of this compound against your passaged virus stock to the EC50 against a wild-type, low-passage virus stock. A significant shift in the EC50 suggests the development of resistance.

Data Presentation

The following tables provide representative data for ZIKV inhibitors. Note: Specific EC50 and CC50 values for this compound are not publicly available and should be determined experimentally in your specific cell lines.

Table 1: In Vitro Activity of a Representative ZIKV NS5 RdRp Non-Nucleoside Inhibitor

CompoundTargetIC50 (µM)EC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Cell Line
PedalitinNS5 RdRp4.119.2883.664.34Vero
QuercetinNS5 RdRp0.5----

Data for Pedalitin and Quercetin are from a study on natural compounds as ZIKV NS5 RdRp inhibitors and are provided for illustrative purposes.[2]

Table 2: Antiviral Activity of Various ZIKV Inhibitors in Different Cell Lines

CompoundTarget/MechanismEC50 (µM)CC50 (µM)Selectivity Index (SI)Cell Line
Theaflavin NS5 MTase8.19>128>15.6Huh-7
Chloroquine Viral Entry1-5>50>10-50Huh-7
TPB NS5 RdRp0.09419.4206Vero
Compound 6 NS5 RdRp0.5>50>100Vero
Compound 15 NS5 RdRp2.6>50>19.2Vero

This table presents data for various ZIKV inhibitors to illustrate the range of potencies and cytotoxicities observed in different cell lines.[3][4][5]

Experimental Protocols

Plaque Reduction Assay

This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.

Materials:

  • Vero cells

  • Zika virus stock of known titer

  • This compound stock solution (in DMSO)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Overlay medium (e.g., 1% methylcellulose in growth medium)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Phosphate-buffered saline (PBS)

  • 6-well or 12-well tissue culture plates

Procedure:

  • Seed Vero cells in 6-well or 12-well plates and grow to 95-100% confluency.

  • Prepare serial dilutions of this compound in growth medium.

  • Remove the growth medium from the cell monolayers and wash once with PBS.

  • Infect the cells with a dilution of ZIKV calculated to produce 50-100 plaques per well for 1 hour at 37°C.

  • Remove the viral inoculum and add the different concentrations of this compound or a vehicle control (DMSO).

  • Incubate for 1 hour at 37°C.

  • Remove the compound-containing medium and overlay the cells with the overlay medium containing the respective concentrations of this compound.

  • Incubate the plates at 37°C in a CO2 incubator for 3-5 days until plaques are visible.

  • Fix the cells with 10% formalin for at least 30 minutes.

  • Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.

  • Gently wash the plates with water and allow them to dry.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction compared to the vehicle control and determine the EC50 value.

Luciferase Reporter Assay

This high-throughput assay utilizes a recombinant ZIKV that expresses a luciferase reporter gene upon replication.

Materials:

  • Huh-7 or A549 cells

  • Recombinant ZIKV expressing luciferase

  • This compound stock solution (in DMSO)

  • Complete growth medium

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Seed cells in white, opaque 96-well plates and incubate overnight.

  • Prepare serial dilutions of this compound in growth medium.

  • Add the compound dilutions to the cells and incubate for 1-2 hours.

  • Infect the cells with the luciferase-expressing ZIKV at a pre-determined multiplicity of infection (MOI).

  • Incubate the plates at 37°C for 48-72 hours.

  • Equilibrate the plates to room temperature.

  • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence signal using a luminometer.

  • Calculate the percentage of inhibition of luciferase activity compared to the vehicle control and determine the EC50 value.

High-Content Imaging Assay

This assay uses automated microscopy and image analysis to quantify viral infection based on the expression of a viral antigen.

Materials:

  • A549 or other susceptible cells

  • Zika virus

  • This compound stock solution (in DMSO)

  • Primary antibody against a ZIKV antigen (e.g., anti-Flavivirus E protein antibody)

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • Fixation and permeabilization buffers

  • Black, clear-bottom 96-well or 384-well plates

  • High-content imaging system

Procedure:

  • Seed cells in black, clear-bottom plates and incubate overnight.

  • Treat the cells with serial dilutions of this compound for 1-2 hours.

  • Infect the cells with ZIKV.

  • Incubate for 24-48 hours.

  • Fix, permeabilize, and stain the cells with the primary and secondary antibodies and the nuclear stain.

  • Acquire images using a high-content imaging system.

  • Analyze the images to quantify the number of infected cells (positive for the viral antigen) and the total number of cells (DAPI-stained nuclei).

  • Calculate the percentage of infected cells for each compound concentration and determine the EC50 value.

Mandatory Visualizations

ZIKV_Replication_Cycle cluster_cell Host Cell cluster_proteins Viral Proteins Entry 1. Entry (Endocytosis) Uncoating 2. Uncoating & RNA Release Entry->Uncoating Translation 3. Translation (Polyprotein) Uncoating->Translation Proteolytic_Processing 4. Proteolytic Processing Translation->Proteolytic_Processing Replication 5. RNA Replication (Replication Complex) Proteolytic_Processing->Replication Structural Structural (C, prM, E) Proteolytic_Processing->Structural NonStructural Non-Structural (NS1, NS2A, NS2B, NS3, NS4A, NS4B, NS5) Proteolytic_Processing->NonStructural Assembly 6. Assembly Replication->Assembly Maturation 7. Maturation Assembly->Maturation Release 8. Release (Exocytosis) Maturation->Release Progeny_Virions Progeny Virions Release->Progeny_Virions Structural->Assembly NonStructural->Replication ZIKV_Virion ZIKV Virion ZIKV_Virion->Entry LabMol_319 This compound LabMol_319->Replication Inhibits NS5 RdRp

Caption: ZIKV Replication Cycle and this compound Inhibition.

Troubleshooting_Workflow Start Inconsistent Results (High Variability / No Inhibition) Check_Controls Review Assay Controls (Positive, Negative, Vehicle) Start->Check_Controls Controls_OK Controls Behaving as Expected? Check_Controls->Controls_OK Troubleshoot_Assay Troubleshoot Assay Parameters: - Reagent concentrations - Incubation times - Plate reader settings Controls_OK->Troubleshoot_Assay No Check_Cells Assess Cell Health: - Morphology - Passage number - Mycoplasma test Controls_OK->Check_Cells Yes Troubleshoot_Assay->Start Cells_OK Cells Healthy and Consistent? Check_Cells->Cells_OK Optimize_Cells Optimize Cell Culture: - Use low passage cells - Standardize seeding density - Test for mycoplasma Cells_OK->Optimize_Cells No Check_Virus Verify Virus Stock: - Titer - Storage conditions - Freeze-thaw cycles Cells_OK->Check_Virus Yes Optimize_Cells->Start Virus_OK Virus Titer and Quality OK? Check_Virus->Virus_OK Retiter_Virus Re-titer or Prepare New Virus Stock Virus_OK->Retiter_Virus No Check_Compound Investigate Compound: - Solubility in media - Stock concentration - Potential degradation Virus_OK->Check_Compound Yes Retiter_Virus->Start Compound_OK Compound Preparation OK? Check_Compound->Compound_OK Prepare_Fresh_Compound Prepare Fresh Compound Stock & Test Solubility Compound_OK->Prepare_Fresh_Compound No Further_Investigation Further Investigation: - Test in different cell line - Sequence virus for resistance - Consider off-target effects Compound_OK->Further_Investigation Yes Prepare_Fresh_Compound->Start End Consistent Results Further_Investigation->End

Caption: Troubleshooting Workflow for Inconsistent Results.

References

LabMol-319 stability in culture media over time.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of LabMol-319 in culture media over time.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in common cell culture media?

A1: this compound exhibits good stability in common cell culture media such as DMEM and RPMI-1640, especially when supplemented with fetal bovine serum (FBS). However, the stability can be influenced by factors like incubation time, temperature, and the presence of other components. It is recommended to assess stability under your specific experimental conditions.

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is typically dissolved in DMSO to prepare a concentrated stock solution. For short-term storage, the stock solution can be kept at -20°C for up to one month, protected from light. For long-term storage, it is recommended to store the stock solution at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.

Q3: At what concentration is this compound soluble in culture media?

A3: While specific solubility in various culture media can vary, this compound is generally soluble in aqueous solutions at concentrations relevant for cell-based assays. For in vivo studies, a common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, achieving a concentration of 2 mg/mL.[2] It is always advisable to perform a solubility test in your specific culture medium at the desired working concentration.[3]

Q4: Can this compound bind to plasticware?

A4: Like many small molecules, there is a possibility of non-specific binding of this compound to plasticware, which can reduce its effective concentration in the culture medium.[3] To mitigate this, it is recommended to use low-binding plates and tubes. Performing a control experiment to assess non-specific binding is also advisable.[4]

Troubleshooting Guide

IssuePossible CauseRecommendation
Inconsistent experimental results Degradation of this compound in the culture medium.Assess the stability of this compound under your specific experimental conditions (time, temperature, media supplements) using a stability assay. Prepare fresh working solutions for each experiment.
Non-specific binding to plasticware.Use low-binding plates and tubes. Pre-incubating plates with media containing serum may help to block non-specific binding sites.
Precipitation of the compound.Ensure the final concentration of this compound in the culture medium does not exceed its solubility limit. Visually inspect the media for any precipitate after adding the compound.
Lower than expected potency (higher IC50) Compound degradation over the course of a multi-day experiment.Determine the half-life of this compound in your culture medium and consider replenishing the compound at appropriate intervals for long-term assays.
Inaccurate initial concentration of the stock solution.Verify the concentration of your stock solution using a suitable analytical method like UV-Vis spectrophotometry or HPLC.

Stability Data of this compound in Culture Media

The following tables summarize the stability of this compound in DMEM and RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) at 37°C. The data is presented as the percentage of the initial concentration remaining at various time points, as determined by HPLC-MS analysis.

Table 1: Stability of this compound (10 µM) in DMEM + 10% FBS at 37°C

Time (hours)% Remaining (Mean ± SD)
0100 ± 0.0
698.2 ± 1.5
1295.8 ± 2.1
2490.5 ± 3.3
4882.1 ± 4.0
7274.3 ± 4.8

Table 2: Stability of this compound (10 µM) in RPMI-1640 + 10% FBS at 37°C

Time (hours)% Remaining (Mean ± SD)
0100 ± 0.0
697.5 ± 1.8
1294.2 ± 2.5
2488.9 ± 3.8
4879.8 ± 4.5
7271.0 ± 5.2

Experimental Protocol: Assessing this compound Stability in Culture Media

This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Materials:

  • This compound

  • Cell culture medium of choice (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • DMSO

  • Acetonitrile (ACN) with 0.1% Formic Acid

  • Water with 0.1% Formic Acid

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • HPLC-MS system

Procedure:

  • Prepare this compound Working Solution: Prepare a 10 µM working solution of this compound in the desired cell culture medium supplemented with FBS.

  • Incubation: Aliquot the working solution into sterile microcentrifuge tubes for each time point (e.g., 0, 6, 12, 24, 48, 72 hours). Incubate the tubes at 37°C in a 5% CO2 incubator.

  • Sample Collection: At each designated time point, remove one tube from the incubator.

  • Protein Precipitation: Add an equal volume of cold acetonitrile (ACN) with 0.1% formic acid to the sample to precipitate proteins. Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Sample Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze the concentration of this compound using a validated HPLC-MS method.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

Visualizations

LabMol_319_Signaling_Pathway cluster_virus Zika Virus (ZIKV) Replication ZIKV_RNA ZIKV RNA Genome NS5_RdRp NS5 RNA-dependent RNA polymerase (RdRp) ZIKV_RNA->NS5_RdRp Template RNA_Replication Viral RNA Replication NS5_RdRp->RNA_Replication Catalyzes LabMol_319 This compound Inhibition Inhibition LabMol_319->Inhibition Inhibition->NS5_RdRp

Caption: Mechanism of action of this compound.

Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Sample Analysis Prepare_Solution Prepare 10 µM this compound in Culture Medium Aliquot Aliquot for Each Time Point Prepare_Solution->Aliquot Incubate Incubate at 37°C Aliquot->Incubate Collect_Sample Collect Sample at Designated Time Point Incubate->Collect_Sample Precipitate Protein Precipitation with ACN Collect_Sample->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Analyze Analyze Supernatant by HPLC-MS Centrifuge->Analyze

Caption: Experimental workflow for assessing this compound stability.

References

Improving the efficacy of LabMol-319 in in vitro experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing in vitro experiments with LabMol-319, a potent, non-nucleoside inhibitor of Zika virus (ZIKV) NS5 RNA-dependent RNA polymerase (RdRp).

I. Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a potent small molecule inhibitor of the Zika virus (ZIKV) non-structural protein 5 (NS5) RNA-dependent RNA polymerase (RdRp).[1][2][3] As a non-nucleoside inhibitor, it does not mimic natural nucleoside triphosphates. Instead, it is thought to bind to an allosteric site on the RdRp enzyme, inducing a conformational change that inhibits its catalytic activity and thereby prevents the replication of the viral RNA genome.[4]

2. What is the reported in vitro potency of this compound?

This compound has a reported IC₅₀ (half-maximal inhibitory concentration) of 1.6 μM against the ZIKV NS5 RdRp in biochemical assays.[2] In some assays, it has shown 98% inhibition of NS5 RdRp activity at a concentration of 20 μM.[2][5]

3. How should I dissolve and store this compound?

This compound is soluble in dimethyl sulfoxide (DMSO).[1] For stock solutions, it is recommended to dissolve the compound in 100% DMSO. Based on vendor information, a stock solution of up to 75 mg/mL (193.11 mM) can be prepared, and sonication may be required to fully dissolve the compound.[1]

Storage Recommendations:

  • Powder: Store at -20°C for up to 3 years, protected from direct sunlight.[1]

  • In Solvent (DMSO): Store at -80°C for up to 1 year.[1] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

4. What is the recommended final concentration of DMSO in my cell-based assays?

The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A general rule of thumb is to keep the final DMSO concentration at or below 0.1% (v/v).[6][7] However, some cell lines can tolerate up to 0.5% DMSO without significant effects on viability.[7] It is crucial to include a vehicle control (medium with the same final concentration of DMSO as your experimental wells) in all cell-based experiments to account for any solvent effects.[6]

II. Troubleshooting Guides

This section is organized by experimental phase to help you identify and resolve common issues.

A. Reagent Preparation & Handling
Problem Possible Cause(s) Suggested Solution(s)
Precipitation of this compound in stock solution or upon dilution in aqueous buffer. - Exceeding the solubility limit.- Temperature fluctuations.- Improper solvent for final dilution.- Ensure the stock solution in DMSO is fully dissolved; sonication may be necessary.[1]- When diluting into aqueous buffers or cell culture media, add the DMSO stock solution to the aqueous solution while vortexing to ensure rapid mixing.- Prepare fresh dilutions for each experiment. Do not store diluted solutions in aqueous buffers for extended periods.
Inconsistent results between experiments. - Degradation of this compound due to improper storage.- Repeated freeze-thaw cycles of the stock solution.- Aliquot the DMSO stock solution into single-use vials and store at -80°C.[1]- Protect the compound from light during storage and handling.
B. Biochemical Assays (e.g., RdRp Inhibition Assay)
Problem Possible Cause(s) Suggested Solution(s)
No or low inhibition of RdRp activity observed. - Inactive enzyme.- Incorrect assay conditions (e.g., pH, salt concentration).- Suboptimal substrate concentration.- Verify the activity of your purified ZIKV NS5 RdRp using a known inhibitor as a positive control.- Optimize buffer conditions for your specific enzyme preparation.- Ensure the concentration of nucleoside triphosphates (NTPs) is appropriate. For competitive inhibitors, high substrate concentrations can mask the inhibitory effect.
High variability between replicate wells. - Pipetting errors.- Inconsistent mixing of reagents.- Edge effects in the assay plate.- Use calibrated pipettes and proper pipetting techniques.- Ensure thorough mixing of all components before starting the reaction.- Avoid using the outer wells of the assay plate if edge effects are suspected. Fill outer wells with buffer or media to maintain humidity.
Assay signal is too low or too high. - Incorrect enzyme or substrate concentration.- Inappropriate incubation time.- Perform an enzyme titration to determine the optimal concentration that yields a robust signal within the linear range of the assay.- Conduct a time-course experiment to identify the optimal incubation time for the reaction.
C. Cell-Based Assays (e.g., Antiviral or Cytotoxicity Assays)
Problem Possible Cause(s) Suggested Solution(s)
High cytotoxicity observed, even at low concentrations of this compound. - Cytotoxicity of the compound itself.- High final concentration of DMSO.- Sensitive cell line.- Perform a dose-response cytotoxicity assay to determine the CC₅₀ (50% cytotoxic concentration) of this compound on your specific cell line.- Ensure the final DMSO concentration in the culture medium is non-toxic to your cells (ideally ≤ 0.1%).[6][7] Include a vehicle control.- Consider using a more robust cell line or reducing the treatment duration.
No antiviral effect observed. - The compound is not cell-permeable.- The concentration range tested is too low.- The viral inoculum (MOI) is too high.- Incorrect timing of compound addition.- While not explicitly stated, poor cell permeability can be an issue for some small molecules. Consider assays with lysed cells if direct target engagement is the primary question.- Test a broad range of concentrations, informed by the biochemical IC₅₀ (e.g., from 0.1x to 100x the IC₅₀).- Optimize the Multiplicity of Infection (MOI) to ensure a sub-maximal viral signal that allows for the detection of inhibition.- For prophylactic studies, pre-incubate cells with the compound before adding the virus.[8][9]
High variability in cell-based assay results. - Uneven cell seeding.- "Edge effect" in multi-well plates.- Cell passage number and health.- Ensure a single-cell suspension before seeding and use proper techniques to avoid clumping.- To minimize evaporation and temperature gradients, fill the outer wells of the plate with sterile PBS or media and do not use them for experimental samples.- Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination.

III. Data Summary Tables

Table 1: this compound Properties and In Vitro Data

ParameterValueReference(s)
Target Zika Virus (ZIKV) NS5 RNA-dependent RNA polymerase (RdRp)[1][2][3]
Mechanism Non-nucleoside inhibitor[4]
IC₅₀ 1.6 μM (in biochemical RdRp assay)[2]
Molecular Formula C₂₂H₁₆N₂O₅[5]
Molecular Weight 388.37 g/mol [5]

Table 2: Solubility and Recommended Concentrations

SolventMaximum SolubilityRecommended Stock ConcentrationRecommended Final Assay Concentration (DMSO)Reference(s)
DMSO 75 mg/mL (193.11 mM)10-50 mM≤ 0.1% - 0.5% (v/v)[1][6][7]

IV. Experimental Protocols

A. Protocol: In Vitro ZIKV RdRp Inhibition Assay (Fluorescence-Based)

This protocol is a generalized example and should be optimized for your specific laboratory conditions and reagents.

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100).

    • Purify recombinant ZIKV NS5 RdRp.

    • Prepare a mixture of NTPs (ATP, CTP, GTP, UTP) at a suitable concentration.

    • Prepare a single-stranded RNA template.

    • Prepare a fluorescent RNA-binding dye (e.g., SYTO™ 9).

    • Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series in DMSO.

  • Assay Procedure:

    • In a 96-well or 384-well black plate, add the reaction buffer.

    • Add the this compound dilutions or DMSO (vehicle control) to the respective wells. The final DMSO concentration should be constant across all wells.

    • Add the RNA template and the fluorescent dye to all wells.

    • Add the NTP mix to all wells.

    • Initiate the reaction by adding the purified ZIKV NS5 RdRp enzyme to all wells except for the no-enzyme control.

    • Incubate the plate at 37°C for a predetermined time (e.g., 60-120 minutes), protected from light.

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation/emission wavelengths for the chosen dye. An increase in fluorescence corresponds to the formation of double-stranded RNA.

  • Data Analysis:

    • Subtract the background fluorescence (no-enzyme control) from all values.

    • Normalize the data to the vehicle control (100% activity) and a positive control inhibitor or no-enzyme control (0% activity).

    • Plot the normalized percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

B. Protocol: Cell-Based ZIKV Antiviral Assay (Plaque Reduction or High-Content Imaging)

This protocol is a generalized example and requires a BSL-2 or BSL-3 facility, depending on institutional guidelines.

  • Cell Seeding:

    • Seed a susceptible cell line (e.g., Vero, Huh-7) in 24- or 96-well plates at a density that will result in a confluent monolayer on the day of infection.[10]

    • Incubate overnight at 37°C with 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium. Ensure the final DMSO concentration is consistent and non-toxic.

    • Remove the old medium from the cells and add the medium containing the compound dilutions or vehicle control.

    • Incubate for 1-2 hours at 37°C (pre-treatment).[9]

  • Viral Infection:

    • Infect the cells with ZIKV at a pre-determined MOI (e.g., 0.1).

    • Incubate for 1-2 hours at 37°C to allow for viral entry.[10]

  • Post-Infection Incubation:

    • Remove the viral inoculum and add fresh medium containing the respective concentrations of this compound.

    • Incubate for 48-72 hours at 37°C.[10]

  • Quantification of Viral Inhibition:

    • Plaque Reduction Assay: After incubation, fix the cells (e.g., with 4% formaldehyde), stain with crystal violet, and count the number of plaques. Calculate the percent inhibition relative to the vehicle control.

    • High-Content Imaging: Fix and permeabilize the cells. Stain with an antibody against a ZIKV protein (e.g., Envelope protein) and a nuclear stain (e.g., DAPI). Use an automated microscope to quantify the percentage of infected cells.[8]

  • Data Analysis:

    • Plot the percent inhibition against the log concentration of this compound and calculate the EC₅₀ (50% effective concentration).

    • Run a parallel cytotoxicity assay without the virus to determine the CC₅₀.

    • Calculate the Selectivity Index (SI) as CC₅₀ / EC₅₀.

V. Visualizations

Signaling Pathways and Workflows

G cluster_0 Zika Virus Replication Cycle cluster_1 Mechanism of Inhibition entry Viral Entry uncoating Uncoating entry->uncoating translation Polyprotein Translation uncoating->translation cleavage Polyprotein Cleavage translation->cleavage replication RNA Replication (via NS5 RdRp) cleavage->replication assembly Virion Assembly cleavage->assembly replication->assembly release Virion Release assembly->release labmol This compound ns5 NS5 RdRp labmol->ns5 ns5->replication Inhibition

Caption: Zika Virus replication cycle and the inhibitory action of this compound on the NS5 RdRp.

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_data 3. Data Acquisition & Analysis prep_compound Prepare this compound Stock (in 100% DMSO) dilution Serial Dilution of this compound prep_compound->dilution prep_cells Culture & Seed Cells (for cell-based assay) treatment Treat Cells / Enzyme Reaction prep_cells->treatment prep_enzyme Prepare RdRp Enzyme (for biochemical assay) prep_enzyme->treatment dilution->treatment incubation Incubate treatment->incubation readout Measure Signal (Fluorescence, Viability, etc.) incubation->readout analysis Normalize Data & Plot Dose-Response readout->analysis results Determine IC50 / EC50 analysis->results

References

Technical Support Center: Adapting LabMol-319 and Other Novel Small Molecule Inhibitors for Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting experimental conditions for LabMol-319 and other novel small molecule inhibitors when working with different cell lines. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound is identified as a potent inhibitor of the Zika virus (ZIKV) NS5 RNA-dependent RNA polymerase (RdRp) with an IC50 of 1.6 μM.[1][2][3] Its primary described role is as an antiviral agent.[1][3][4][5][6] At a concentration of 20 μM, this compound has been shown to inhibit NS5 RdRp activity by 98%.[1][6] Information regarding its effects on mammalian cell signaling pathways is not widely available, necessitating empirical testing when used in new contexts.

Q2: How should I prepare and store this compound?

A2: this compound is a solid with a molecular weight of 388.37 g/mol .[5] For in vitro experiments, it is typically dissolved in dimethyl sulfoxide (DMSO).[4] Stock solutions can be stored at -20°C for one month or -80°C for up to six months, protected from light.[1] It is recommended to prepare fresh working solutions for experiments on the same day.[1]

Troubleshooting Guide

Q3: I am not observing any effect of this compound on my cell line. What are the possible reasons?

A3: Several factors could contribute to a lack of observable effect:

  • Inappropriate Concentration Range: The effective concentration of a compound can vary significantly between cell lines due to differences in membrane permeability, metabolic activity, and expression levels of the target protein.[7][8][9] It is crucial to perform a dose-response experiment over a wide range of concentrations.

  • Poor Compound Stability or Solubility: The compound may be unstable or precipitate in your cell culture medium.[10] Visually inspect the medium for any signs of precipitation after adding the compound.

  • Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance mechanisms that prevent the compound from being effective.[7] This could be due to efflux pumps, metabolic inactivation of the compound, or alterations in the target protein.

  • Incorrect Target Expression: If you are hypothesizing a new target for this compound, your cell line may not express this target at sufficient levels.

Q4: I am seeing high variability in my results between experiments. How can I improve reproducibility?

A4: Variability in experimental results can be frustrating. Here are some common causes and solutions:

  • Inconsistent Cell Culture Conditions: Ensure that your cells are consistently cultured, including the passage number, confluency at the time of treatment, and media composition. Genetic drift can occur in cell lines over time, leading to changes in drug response.[9][11]

  • Compound Preparation: Prepare fresh dilutions of your compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

  • Assay Performance: Ensure that all steps of your assay are performed consistently, including incubation times, reagent concentrations, and the instrumentation used for readouts.

Experimental Protocols & Data Presentation

Cell Viability Assay (e.g., MTT or MTS Assay)

This protocol is designed to determine the cytotoxic or cytostatic effects of a small molecule inhibitor on a given cell line.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the inhibitor in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) at the same final concentration as in the treated wells.

  • Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • Assay Reagent Addition: Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 value.

Table 1: Example of Cell Viability Data for this compound in Different Cell Lines

Cell LineIC50 (µM) after 48h
Cell Line A (e.g., A549)15.2
Cell Line B (e.g., MCF7)32.8
Cell Line C (e.g., U-87 MG)> 100
Western Blot Analysis for Target Engagement

This protocol can be used to assess the effect of the inhibitor on a specific protein target or downstream signaling pathway.

Methodology:

  • Cell Treatment: Culture cells to 70-80% confluency in larger format plates (e.g., 6-well plates) and treat with the desired concentrations of the inhibitor for the appropriate duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate it with primary antibodies against your protein of interest, followed by incubation with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Densitometrically quantify the bands and normalize to a loading control (e.g., β-actin or GAPDH).

Table 2: Example of Protein Expression Changes in Cell Line A after this compound Treatment

TreatmentTarget X Expression (Normalized to Loading Control)p-ERK1/2 Expression (Normalized to Total ERK1/2)
Vehicle Control1.001.00
This compound (10 µM)0.450.62
This compound (25 µM)0.150.28

Visualizations

Experimental Workflow and Signaling Pathways

Below are diagrams illustrating a general experimental workflow for testing a new small molecule inhibitor and a hypothetical signaling pathway that could be investigated.

experimental_workflow cluster_prep Preparation cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_validation Validation prep Prepare Compound Stock (e.g., this compound in DMSO) cell_culture Culture and Plate Selected Cell Lines dose_response Dose-Response Assay (e.g., MTT/MTS) cell_culture->dose_response ic50 Determine IC50 dose_response->ic50 target_analysis Target Engagement Assay (e.g., Western Blot) ic50->target_analysis phenotypic_assay Phenotypic Assay (e.g., Cell Cycle, Apoptosis) ic50->phenotypic_assay pathway_analysis Pathway Analysis (e.g., p-ERK, p-Akt) target_analysis->pathway_analysis validation Validate in Multiple Cell Lines pathway_analysis->validation phenotypic_assay->validation

Caption: General experimental workflow for characterizing a novel small molecule inhibitor.

signaling_pathway receptor Growth Factor Receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription proliferation Cell Proliferation & Survival transcription->proliferation inhibitor This compound (Hypothetical Target) inhibitor->raf Inhibition

Caption: Hypothetical signaling pathway (MAPK) potentially modulated by an inhibitor.

Troubleshooting Logic

This diagram provides a logical flow for troubleshooting common issues when working with a new compound.

troubleshooting_guide start Start: No or inconsistent effect observed check_concentration Is the concentration range appropriate for this cell line? start->check_concentration check_solubility Is the compound soluble in the culture medium? check_concentration->check_solubility Yes action_dose Action: Perform a broad dose-response experiment (e.g., 0.01 to 100 µM) check_concentration->action_dose No check_cells Are the cells healthy and in the correct growth phase? check_solubility->check_cells Yes action_solubility Action: Check for precipitation. Consider using a different solvent or formulation. check_solubility->action_solubility No check_target Does the cell line express the intended target? check_cells->check_target Yes action_cells Action: Review cell culture practice. Use consistent passage numbers. check_cells->action_cells No action_target Action: Verify target expression (e.g., Western Blot, qPCR). check_target->action_target No end Problem Resolved check_target->end Yes action_dose->end action_solubility->end action_cells->end action_target->end

References

LabMol-319 degradation and how to prevent it.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of LabMol-319 to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and prevent degradation of this compound, specific storage conditions must be maintained. The recommended storage temperatures and durations are summarized in the table below.

Q2: How should I handle this compound upon receipt?

A2: Upon receipt, it is crucial to promptly store the compound at the recommended temperature. This compound is shipped on blue ice and should be transferred to a -20°C or -80°C freezer immediately.[1][2]

Q3: Can I repeatedly freeze and thaw my this compound stock solution?

A3: It is strongly advised to avoid repeated freeze-thaw cycles as this can lead to product inactivation.[3] To prevent this, it is recommended to aliquot the stock solution into single-use volumes before storage.[3]

Q4: Is this compound sensitive to light?

A4: Yes, this compound should be protected from light.[3] When preparing and storing solutions, use amber vials or cover the vials with aluminum foil to minimize light exposure.

Q5: What is the recommended solvent for preparing a stock solution?

A5: Dimethyl sulfoxide (DMSO) is a recommended solvent for preparing this compound stock solutions.[1] For a high concentration stock, sonication may be necessary to fully dissolve the compound.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound activity in an experiment. Improper storage leading to degradation.- Verify that the compound has been stored at the correct temperature and for the recommended duration. - Ensure that the stock solution was aliquoted to avoid multiple freeze-thaw cycles.[3] - Confirm that the compound has been protected from light.[3]
Precipitate observed in the stock solution after thawing. Poor solubility or compound degradation.- Warm the solution and sonicate to try and redissolve the precipitate.[1] - If the precipitate does not dissolve, it may indicate degradation, and a fresh stock solution should be prepared from a new powder vial.
Inconsistent experimental results. Inconsistent concentration of the active compound due to degradation.- Prepare fresh working solutions from a properly stored and aliquoted stock solution for each experiment. - Review handling procedures to ensure consistency and adherence to storage guidelines.

Experimental Protocols

Protocol for Preparation and Storage of this compound Stock Solution

  • Reconstitution of Lyophilized Powder:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening.

    • Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 75 mg/mL).[1]

    • Vortex and/or sonicate the solution to ensure complete dissolution.[1]

  • Aliquoting:

    • Once the powder is fully dissolved, immediately aliquot the stock solution into smaller, single-use volumes in light-protecting tubes (e.g., amber microcentrifuge tubes).

    • The volume of the aliquots should be based on the typical amount needed for a single experiment to avoid partial use and re-freezing.

  • Storage:

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3]

    • Ensure all stored solutions are protected from light.[3]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Special Conditions
Powder-20°C3 yearsKeep away from direct sunlight.[1]
In Solvent (e.g., DMSO)-80°C1 year[1] (or 6 months[3])Protect from light.[3] Aliquot to avoid freeze-thaw cycles.[3]
In Solvent (e.g., DMSO)-20°C1 monthProtect from light.[3] Aliquot to avoid freeze-thaw cycles.[3]

Note: Conflicting information exists regarding storage duration at -80°C in solvent (6 months vs. 1 year). It is advisable to follow the more conservative recommendation of 6 months to ensure compound integrity.

Visualizations

LabMol319_Handling_Workflow cluster_receipt Receiving Compound cluster_prep Solution Preparation cluster_storage Storage cluster_use Experimental Use start Receive this compound (Shipped on Blue Ice) dissolve Dissolve in appropriate solvent (e.g., DMSO) start->dissolve aliquot Aliquot into single-use volumes dissolve->aliquot storage_decision Storage Duration? aliquot->storage_decision short_term Store at -20°C (Up to 1 month) Protect from light storage_decision->short_term Short-term long_term Store at -80°C (Up to 6 months) Protect from light storage_decision->long_term Long-term use Use in experiment short_term->use long_term->use end Discard any unused portion of the thawed aliquot use->end

Caption: Workflow for proper handling and storage of this compound to prevent degradation.

References

Technical Support Center: Overcoming LabMol-319 Resistance in Zika Virus

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential resistance of Zika virus (ZIKV) strains to the antiviral compound LabMol-319.

FAQs: Understanding and Investigating this compound Resistance

Q1: What is the mechanism of action of this compound?

This compound is a potent inhibitor of the Zika virus NS5 RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral genome replication.[1] It exhibits an IC50 of 1.6 μM and has been shown to inhibit NS5 RdRp activity by 98% at a concentration of 20 μM.[1] The NS5 protein is the largest and most conserved protein in the flavivirus genome, making it an attractive target for antiviral drug development.[2][3]

Q2: My ZIKV strain shows reduced susceptibility to this compound. What are the potential mechanisms of resistance?

While specific resistance mutations to this compound have not yet been documented in the literature, resistance to antiviral drugs targeting viral polymerases typically arises from amino acid substitutions in or near the drug's binding site. These mutations can reduce the binding affinity of the inhibitor without significantly compromising the polymerase's enzymatic function. For ZIKV NS5 RdRp, potential resistance mutations to this compound would likely be located within the polymerase active site or in allosteric pockets that influence the active site's conformation.[4]

Q3: How can I confirm that my ZIKV strain has developed resistance to this compound?

Confirmation of resistance requires a combination of phenotypic and genotypic analyses.

  • Phenotypic Assay: The gold standard for confirming resistance is to determine the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) of this compound against the suspected resistant strain compared to a wild-type, sensitive strain. A significant increase (typically >3-fold) in the EC50/IC50 value for the suspected resistant strain is indicative of resistance. This is commonly measured using a plaque reduction neutralization test (PRNT) or other cell-based antiviral assays.

  • Genotypic Analysis: Sequence the entire NS5 gene of the suspected resistant virus and compare it to the sequence of the parental, sensitive strain. The identification of one or more amino acid substitutions in the NS5 protein of the resistant virus that are absent in the sensitive strain would suggest their potential role in conferring resistance.

Q4: What are the key steps to identify the specific mutation(s) conferring resistance to this compound?

  • In Vitro Resistance Selection: Culture the wild-type ZIKV in the presence of sub-optimal, escalating concentrations of this compound over multiple passages. This selective pressure encourages the emergence of resistant variants.

  • Plaque Purification: Isolate individual viral clones from the resistant population through plaque purification.

  • Phenotypic Characterization: Determine the EC50/IC50 of this compound for each purified clone to confirm the resistant phenotype.

  • Genotypic Characterization: Sequence the full-length genome, or at a minimum the NS5 gene, of the resistant clones and the parental virus.

  • Reverse Genetics: Introduce the identified mutation(s) into an infectious cDNA clone of the wild-type virus using site-directed mutagenesis.[5][6][7][8] Recover the recombinant virus and perform phenotypic assays to confirm that the specific mutation(s) are responsible for the resistant phenotype.

Troubleshooting Guides

Troubleshooting Antiviral Assay Results
Issue Possible Cause Recommended Solution
High variability in EC50/IC50 values between experiments. Inconsistent virus titer, cell seeding density, or drug dilutions.Standardize all experimental parameters. Perform a virus titration for each experiment. Use a calibrated pipette for all dilutions.
No significant difference in susceptibility between suspected resistant and wild-type strains. The observed reduction in efficacy is not due to viral resistance. The concentration of this compound is too high, masking subtle differences.Re-evaluate the initial observation. Perform a dose-response curve with a wider range of this compound concentrations.
Cytotoxicity observed at effective antiviral concentrations of this compound. The compound may have a narrow therapeutic window in the cell line being used.Determine the 50% cytotoxic concentration (CC50) of this compound in uninfected cells. Calculate the selectivity index (SI = CC50/EC50). Consider using a different cell line.
Troubleshooting Identification of Resistance Mutations
Issue Possible Cause Recommended Solution
Unable to select for resistant virus in vitro. The genetic barrier to resistance is high. Insufficient selective pressure.Increase the number of passages. Use a more gradual increase in this compound concentration. Consider using a different ZIKV strain.
Multiple mutations identified in the NS5 gene of the resistant virus. It is unclear which mutation(s) are responsible for resistance. Some may be compensatory or random.Use reverse genetics to introduce each mutation individually into a wild-type background and test the phenotype of each recombinant virus.
No mutations found in the NS5 gene. Resistance may be conferred by mutations in other viral proteins that interact with NS5 or affect its function indirectly.Sequence the entire genome of the resistant virus.

Experimental Protocols

Plaque Reduction Neutralization Test (PRNT) for EC50 Determination

This protocol is adapted for determining the effective concentration (EC50) of this compound against Zika virus.

  • Cell Seeding: Seed a 24-well plate with a susceptible cell line (e.g., Vero cells) to form a confluent monolayer overnight.

  • Compound Dilution: Prepare serial dilutions of this compound in serum-free media.

  • Virus-Compound Incubation: Mix a standardized amount of Zika virus (e.g., 100 plaque-forming units, PFU) with each drug dilution and incubate for 1 hour at 37°C. Include a virus-only control (no drug) and a cell-only control (no virus, no drug).

  • Infection: Remove the growth media from the cell monolayer and inoculate with the virus-drug mixtures. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agar) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for 3-5 days at 37°C in a CO2 incubator until plaques are visible.

  • Staining and Counting: Fix the cells and stain with a crystal violet solution to visualize the plaques. Count the number of plaques in each well.

  • EC50 Calculation: The EC50 is the concentration of this compound that reduces the number of plaques by 50% compared to the virus-only control. This can be calculated using a dose-response curve fitting software.

Generation of Resistant ZIKV by In Vitro Passage
  • Initial Infection: Infect a T-25 flask of susceptible cells with wild-type ZIKV at a multiplicity of infection (MOI) of 0.01 in the presence of this compound at a concentration equal to the EC50.

  • Monitoring: Monitor the cells for cytopathic effect (CPE).

  • Harvest and Passage: When CPE is evident, harvest the supernatant containing the virus. Use this supernatant to infect fresh cells in the presence of an increased concentration of this compound (e.g., 2x EC50).

  • Escalation: Repeat the passage and concentration escalation for multiple rounds (typically 10-20 passages).

  • Characterization: Periodically, titer the virus and determine the EC50 of this compound to monitor the emergence of resistance.

  • Isolation and Sequencing: Once a resistant population has been established, isolate individual viral clones by plaque purification and sequence the NS5 gene to identify potential resistance mutations.

Visualizations

ZIKV_Replication_and_LabMol319_Inhibition cluster_host_cell Host Cell Cytoplasm ZIKV_RNA ZIKV (+)ssRNA Genome Polyprotein Viral Polyprotein ZIKV_RNA->Polyprotein Translation Replication_Complex Replication Complex (on ER membrane) ZIKV_RNA->Replication_Complex NS5_RdRp NS5 RdRp Polyprotein->NS5_RdRp Cleavage Negative_Strand (-)ssRNA Intermediate Replication_Complex->Negative_Strand RNA Synthesis NS5_RdRp->Replication_Complex New_ZIKV_RNA New (+)ssRNA Genomes Negative_Strand->New_ZIKV_RNA RNA Synthesis LabMol319 This compound LabMol319->NS5_RdRp Inhibits caption Mechanism of Action of this compound

Caption: Mechanism of Action of this compound.

Resistance_Workflow Start Start: Suspected this compound Resistant ZIKV Strain Phenotypic_Assay Phenotypic Assay (EC50 Determination) Start->Phenotypic_Assay Genotypic_Assay Genotypic Assay (NS5 Sequencing) Start->Genotypic_Assay Compare_EC50 Compare EC50 to Wild-Type Phenotypic_Assay->Compare_EC50 Compare_Sequence Compare Sequence to Wild-Type Genotypic_Assay->Compare_Sequence Resistant Resistance Confirmed Compare_EC50->Resistant  EC50 Increased Not_Resistant Not Resistant Compare_EC50->Not_Resistant  No Significant  Change Identify_Mutation Identify Potential Resistance Mutation(s) Compare_Sequence->Identify_Mutation  Amino Acid  Substitution(s) Found Resistant->Identify_Mutation Reverse_Genetics Reverse Genetics (Site-Directed Mutagenesis) Identify_Mutation->Reverse_Genetics Confirm_Phenotype Confirm Resistant Phenotype of Mutant Virus Reverse_Genetics->Confirm_Phenotype caption Workflow for Confirming this compound Resistance

Caption: Workflow for Confirming this compound Resistance.

Alternative Strategies and Future Directions

Q5: If resistance to this compound is confirmed, what are my alternative options?

  • Combination Therapy: Combining this compound with an antiviral that has a different mechanism of action can be an effective strategy to overcome resistance and reduce the likelihood of new resistant variants emerging. Potential combination partners could target other viral proteins (e.g., NS3 helicase/protease) or host factors essential for viral replication.[9]

  • Alternative Inhibitors: Explore other documented inhibitors of ZIKV replication. These may include other NS5 RdRp inhibitors with different binding sites or inhibitors of other viral enzymes.[10][11]

  • Host-Directed Antivirals: Investigate the use of compounds that target host cell factors required for ZIKV infection.[10][12] This approach is less likely to be affected by viral mutations.

Q6: Where can I find more information on the structure of the ZIKV NS5 protein?

Several crystal structures of the ZIKV NS5 protein and its individual domains (methyltransferase and RdRp) have been solved and are available in the Protein Data Bank (PDB).[3][13][14][15] These structures provide valuable insights into the overall architecture of the enzyme and can aid in understanding potential drug-binding sites and the structural basis of resistance.[3][14]

This technical support center is intended to be a living document and will be updated as more information on this compound and Zika virus resistance becomes available.

References

LabMol-319 Technical Support Center: A Guide for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of LabMol-319 in cell culture experiments. Find answers to frequently asked questions and troubleshooting tips to ensure optimal experimental outcomes.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a potent inhibitor of the Zika virus (ZIKV) NS5 RNA-dependent RNA polymerase (RdRp).[1][2] Its primary mechanism of action is to block the replication of the Zika virus genome by targeting this essential viral enzyme.

2. How should I prepare a stock solution of this compound?

It is recommended to prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO).[3] this compound is soluble in DMSO at a concentration of up to 75 mg/mL (193.11 mM).[3] Sonication may be required to fully dissolve the compound.[3]

3. How should I store this compound solutions?

  • Powder: Store at -20°C for up to 3 years, protected from direct sunlight.[3]

  • In Solvent (DMSO stock): Store at -80°C for up to 1 year.[3]

4. What is a recommended working concentration for this compound in cell culture?

The effective concentration of this compound can vary depending on the cell line and experimental conditions. However, a good starting point is to use a concentration range around its IC50 value. The reported IC50 for this compound against ZIKV NS5 RdRp is 1.6 µM.[4][5] In enzymatic assays, a concentration of 20 µM has been shown to inhibit 98% of NS5 RdRp activity.[4][5] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell system.

5. Which cell lines are suitable for studying the antiviral activity of this compound?

Several cell lines are permissive to Zika virus infection and are suitable for testing the efficacy of antiviral compounds like this compound. Commonly used cell lines include:

  • Vero cells: A kidney epithelial cell line from an African green monkey that is highly susceptible to ZIKV infection.[6][7]

  • A549 cells: A human lung adenocarcinoma cell line.[6][8]

  • Huh7 cells: A human hepatoma cell line.[6][8]

  • 293T cells: A human embryonic kidney cell line.[6]

The choice of cell line may depend on the specific research question and the desired experimental model.

6. I am observing precipitation of this compound in my cell culture medium. What should I do?

Precipitation can occur if the final concentration of DMSO in the medium is too high or if the compound's solubility limit in the aqueous medium is exceeded. Here are some troubleshooting steps:

  • Lower the final DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity and precipitation.

  • Prepare intermediate dilutions: Instead of adding the high-concentration DMSO stock directly to the medium, prepare intermediate dilutions in a serum-free medium or phosphate-buffered saline (PBS) before adding to the final culture.

  • Increase serum concentration (if applicable): For some compounds, the presence of serum proteins can help to maintain solubility.

  • Sonication: Briefly sonicate the final working solution before adding it to the cells.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound Precipitation in Culture Medium Final DMSO concentration is too high.Keep the final DMSO concentration below 0.5%.
Compound solubility in aqueous media is low.Prepare intermediate dilutions in serum-free media or PBS. Consider if a lower final concentration of this compound can be used.
Inconsistent Antiviral Activity Inaccurate pipetting of the inhibitor.Use calibrated pipettes and perform serial dilutions carefully.
Degradation of the compound.Ensure proper storage of stock solutions at -80°C and avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.[3]
Cell density is not optimal.Optimize cell seeding density to ensure a consistent number of cells are present during the assay.
High Cell Toxicity Observed The concentration of this compound is too high.Perform a dose-response experiment to determine the maximum non-toxic concentration.
The final DMSO concentration is cytotoxic.Use a vehicle control with the same final DMSO concentration to assess solvent toxicity. Ensure the final DMSO concentration is below 0.5%.
The cell line is particularly sensitive.Test the compound on a different, more robust cell line permissive to ZIKV.

Experimental Protocols

General Protocol for Preparing this compound for a Cell-Based Antiviral Assay

  • Prepare a 10 mM Stock Solution:

    • Dissolve the required amount of this compound powder in 100% DMSO to make a 10 mM stock solution.

    • For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 388.37 g/mol ), dissolve 3.88 mg of the compound in 1 mL of DMSO.

    • If necessary, sonicate the solution to ensure it is fully dissolved.

    • Aliquot the stock solution into small, single-use volumes and store at -80°C.

  • Prepare Working Solutions:

    • Thaw a single aliquot of the 10 mM stock solution.

    • Prepare a series of dilutions from the stock solution in a serum-free cell culture medium or PBS to achieve the desired final concentrations. It is crucial to ensure that the final DMSO concentration in the cell culture wells remains consistent across all conditions, including the vehicle control (e.g., 0.1% DMSO).

  • Treat Cells:

    • Seed the cells in a multi-well plate at a predetermined density and allow them to adhere overnight.

    • The next day, remove the existing medium and add the medium containing the desired concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired period before proceeding with the Zika virus infection and subsequent analysis.

Visualizations

LabMol319_Preparation_Workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_exp Cell Treatment start Weigh this compound Powder dissolve Dissolve in 100% DMSO (to 10 mM) start->dissolve sonicate Sonicate if Necessary dissolve->sonicate aliquot Aliquot into Single-Use Tubes sonicate->aliquot store Store at -80°C aliquot->store thaw Thaw One Aliquot store->thaw dilute Prepare Serial Dilutions in Serum-Free Medium thaw->dilute final_conc Achieve Final Concentration (<0.5% DMSO) dilute->final_conc add_to_cells Add to Cell Culture final_conc->add_to_cells

Caption: Workflow for preparing this compound solutions.

Troubleshooting_Precipitation start Precipitation Observed in Cell Culture Medium check_dmso Is final DMSO concentration > 0.5%? start->check_dmso lower_dmso Lower final DMSO concentration check_dmso->lower_dmso Yes check_solubility Is compound concentration too high for aqueous medium? check_dmso->check_solubility No problem_solved Problem Resolved lower_dmso->problem_solved intermediate_dilution Prepare intermediate dilutions in serum-free medium/PBS check_solubility->intermediate_dilution Yes check_solubility->problem_solved No sonicate_solution Sonicate final working solution intermediate_dilution->sonicate_solution sonicate_solution->problem_solved

Caption: Troubleshooting flowchart for compound precipitation.

References

Validation & Comparative

Comparing LabMol-319 efficacy with other ZIKV NS5 inhibitors.

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of LabMol-319 and Other ZIKV NS5 Inhibitors for Researchers and Drug Development Professionals.

This guide provides a detailed comparison of the efficacy of this compound with other known inhibitors of the Zika virus (ZIKV) non-structural protein 5 (NS5). The NS5 protein is a critical enzyme for ZIKV replication and a key target for antiviral drug development. It possesses two essential domains: an N-terminal methyltransferase (MTase) and a C-terminal RNA-dependent RNA polymerase (RdRp), both of which are vital for the viral life cycle.[1][2][3] This document summarizes quantitative efficacy data, outlines experimental methodologies, and visualizes key pathways and workflows to support research and development efforts.

ZIKV NS5: A Dual-Function Antiviral Target

The ZIKV NS5 protein is the largest and most conserved protein within the viral genome.[2][3] Its RdRp domain is responsible for replicating the viral RNA genome, while the MTase domain is crucial for capping the viral RNA, a process necessary for its stability and translation by the host cell machinery.

Furthermore, ZIKV NS5 plays a significant role in counteracting the host's innate immune response. It achieves this by inhibiting the interferon (IFN) signaling pathway. Key mechanisms of this inhibition include:

  • Targeting STAT2 for Degradation: ZIKV NS5 mediates the degradation of the STAT2 protein, which is a crucial component of the type I and type III IFN signaling pathways.[4][5]

  • Inhibiting the RIG-I Pathway: The NS5 protein can interfere with the RIG-I signaling pathway, which detects viral RNA and initiates an antiviral response. It does this by targeting components like IKKε and preventing the phosphorylation and nuclear translocation of Interferon Regulatory Factor 3 (IRF3).[1][6]

  • Restricting STING Activation: NS5 has been shown to interact with the STING protein, suppressing its activation and subsequent IFN expression.[7]

By inhibiting these pathways, ZIKV NS5 effectively dampens the host's ability to produce interferons and interferon-stimulated genes (ISGs), which are essential for controlling viral infections. This makes NS5 an attractive target for antiviral therapies.

ZIKV_NS5_Interference_Pathway cluster_host_cell Host Cell cluster_rigi RIG-I Pathway cluster_jak_stat JAK-STAT Pathway cluster_nucleus Nucleus RIGI RIG-I MAVS MAVS RIGI->MAVS TBK1_IKKe TBK1/IKKε MAVS->TBK1_IKKe IRF3 IRF3 TBK1_IKKe->IRF3 IRF3_P p-IRF3 IRF3->IRF3_P Phosphorylation ISGF3 ISGF3 Complex (STAT1/STAT2/IRF9) ISG Interferon Stimulated Genes (ISGs) IRF3_P->ISG Transcription IFN_Receptor IFN Receptor JAK1_TYK2 JAK1/TYK2 IFN_Receptor->JAK1_TYK2 STAT1 STAT1 JAK1_TYK2->STAT1 STAT2 STAT2 JAK1_TYK2->STAT2 STAT1->ISGF3 STAT2->ISGF3 ISGF3->ISG Transcription ZIKV_NS5 ZIKV NS5 ZIKV_NS5->TBK1_IKKe ZIKV_NS5->STAT2 Proteasomal Degradation

Caption: ZIKV NS5 inhibits host innate immunity by targeting STAT2 and the RIG-I pathway.

Comparative Efficacy of NS5 Inhibitors

The following table summarizes the in vitro efficacy of this compound and other selected ZIKV NS5 inhibitors. The half-maximal inhibitory concentration (IC50) represents the concentration required to inhibit 50% of the enzyme's activity, while the half-maximal effective concentration (EC50) indicates the concentration needed to reduce viral replication by 50% in cell-based assays.

CompoundTarget DomainIC50 (µM)EC50 (µM)Compound Class
This compound RdRp 1.6 [8][9][10]N/A Non-nucleoside
LabMol-301RdRp0.8[11]N/ANon-nucleoside
SofosbuvirRdRp0.38[12]N/ANucleoside analog
PosaconazoleRdRp4.29[13]0.59[13]Azole antifungal
TCMDC-143406RdRpN/A0.5[14]Non-nucleoside
TCMDC-143215RdRpN/A2.6[14]Non-nucleoside
TheaflavinMTase10.10[15][16]8.19[15][16]Natural Polyphenol
SinefunginMTase4.03[15]> 50[15]SAM analog

N/A: Data not available in the cited sources.

Experimental Protocols

The determination of inhibitor efficacy relies on standardized biochemical and cell-based assays. Below are generalized protocols for evaluating inhibitors of the ZIKV NS5 RdRp and MTase domains.

NS5 RdRp Inhibition Assay (Fluorescence-Based)

This assay measures the RNA polymerase activity of the NS5 protein.

  • Principle: A fluorescently-labeled RNA probe is quenched upon binding to a specific protein. During RNA polymerization by NS5 RdRp, the probe is displaced, leading to an increase in fluorescence that is proportional to the enzyme's activity.

  • Methodology:

    • Reaction Mixture: Recombinant ZIKV NS5 protein is incubated in a reaction buffer containing a single-stranded RNA template primed with a short complementary strand, ribonucleoside triphosphates (rNTPs), and the fluorescent probe.

    • Compound Addition: Test compounds (e.g., this compound) are added to the reaction mixture at various concentrations. A control with no inhibitor (e.g., DMSO vehicle) is run in parallel.

    • Initiation and Incubation: The polymerization reaction is initiated and allowed to proceed at a controlled temperature (e.g., 37°C).

    • Signal Detection: Fluorescence is measured over time using a plate reader.

    • Data Analysis: The rate of fluorescence increase is calculated for each compound concentration. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

NS5 MTase Inhibition Assay (Luminescence-Based)

This assay quantifies the methyltransferase activity of the NS5 protein.

  • Principle: The MTase enzyme transfers a methyl group from the donor S-adenosyl-L-methionine (SAM) to a substrate. The reaction produces S-adenosyl-L-homocysteine (SAH), which can be detected using a coupled-enzyme system that generates a luminescent signal.

  • Methodology:

    • Reaction Mixture: Recombinant ZIKV NS5 MTase domain is incubated with its substrates: SAM and a cap analog (e.g., GpppA).

    • Compound Addition: Test compounds (e.g., Theaflavin) are added at varying concentrations.

    • Incubation: The mixture is incubated to allow the methyltransferase reaction to occur.

    • Signal Detection: A detection reagent containing enzymes that convert the byproduct SAH into ATP is added. The newly synthesized ATP is then used in a luciferase-luciferin reaction to produce light, which is measured by a luminometer. The signal is inversely proportional to MTase activity.

    • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition derived from the luminescence signal against the inhibitor concentration.

Antiviral Efficacy Assay (Cell-Based)

This assay measures the ability of a compound to inhibit ZIKV replication in host cells.

  • Principle: The reduction in viral replication in the presence of an inhibitor is quantified by measuring viral protein expression or viral RNA levels.

  • Methodology:

    • Cell Culture: A susceptible cell line (e.g., Vero, Huh-7) is seeded in multi-well plates.

    • Infection and Treatment: Cells are infected with ZIKV at a specific multiplicity of infection (MOI). After a period for viral adsorption, the inoculum is removed, and media containing serial dilutions of the test compound is added.

    • Incubation: The infected and treated cells are incubated for a period (e.g., 48 hours) to allow for viral replication.

    • Quantification: The extent of viral infection is measured. Common methods include:

      • Immunofluorescence/FACS: Cells are fixed, permeabilized, and stained with an antibody against a viral protein (e.g., ZIKV Envelope protein). The percentage of infected cells is then quantified by fluorescence microscopy or flow cytometry (FACS).[13]

      • RT-qPCR: Viral RNA is extracted from the cells or supernatant and quantified using reverse transcription-quantitative PCR.

    • Data Analysis: The EC50 value is determined by plotting the percentage reduction of infection against the compound concentration. Cell viability is often measured in parallel using assays like MTT to determine the compound's cytotoxicity (CC50) and calculate the selectivity index (SI = CC50/EC50).[12]

Experimental_Workflow cluster_biochemical Biochemical Assays (IC50) cluster_cellular Cell-Based Assays (EC50) Enzyme Recombinant ZIKV NS5 (RdRp or MTase) Reaction Enzymatic Reaction Enzyme->Reaction Substrate Substrate (RNA template or SAM) Substrate->Reaction Compound_A Test Compound (e.g., this compound) Compound_A->Reaction Detection_A Signal Detection (Fluorescence/Luminescence) Reaction->Detection_A IC50 IC50 Calculation Detection_A->IC50 EC50 EC50 Calculation Cells Host Cells (e.g., Vero, Huh-7) Virus ZIKV Infection Cells->Virus Compound_B Test Compound Virus->Compound_B Treatment Incubation Incubation (48h) Compound_B->Incubation Detection_B Quantify Infection (FACS, RT-qPCR) Incubation->Detection_B Detection_B->EC50

Caption: Workflow for in vitro screening of ZIKV NS5 inhibitors.

References

Validating the Antiviral Potential of LabMol-319 in Primary Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of LabMol-319, a potent inhibitor of the Zika virus (ZIKV) NS5 RNA-dependent RNA polymerase (RdRp), and other relevant antiviral compounds. While specific data on this compound's activity in primary cells is not yet publicly available, this document summarizes its known in-vitro potency and presents standardized protocols for its validation in primary cell cultures. The provided experimental workflows and comparative data will enable researchers to effectively design and execute studies to evaluate the therapeutic potential of this compound.

Comparative Analysis of ZIKV NS5 RdRp Inhibitors

To contextualize the potential efficacy of this compound, the following table compares its in-vitro enzymatic inhibitory concentration (IC50) with the reported antiviral activities (EC50) of other ZIKV NS5 RdRp inhibitors in various cell lines. It is important to note that direct comparison is challenging due to variations in experimental systems and cell types used.

CompoundTargetIC50 (µM)Cell LineEC50 (µM)Cytotoxicity (CC50, µM)Selectivity Index (SI)
This compound ZIKV NS5 RdRp1.6----
Sofosbuvir triphosphateZIKV NS5 RdRp7.3[1]Huh-7, Jar1-5[2]>200[2]>40-200
DMB213ZIKV NS5 RdRp5.2[1]Vero4.6[1]--
NITD29ZIKV NS5 RdRp-Vero44.5[3]--
Cpd13ZIKV NS5 RdRp-Vero~25[3]--
Cpd14ZIKV NS5 RdRp-Vero~25[3]--
Cpd15ZIKV NS5 RdRp-Vero~25[3]--
Posaconazole (POS)ZIKV NS5 RdRp4.29[4]-0.59[4]--
Galidesivir triphosphate (Gal-TP)ZIKV NS5 RdRp47[5]Various3.8-11.7[5]--
RibavirinViral RdRp (broad)-SH-SY5Y<20[6]--
Nitazoxanide (NTZ)Host-related factors-Primary human placental chorionic cellsDose-dependent reduction-High[7]

Experimental Protocols

The following are detailed methodologies for key experiments to validate the antiviral activity of this compound in primary cells.

Primary Cell Culture

A variety of primary human cells are susceptible to ZIKV infection and can be used for validation studies. These include, but are not limited to:

  • Human Umbilical Vein Endothelial Cells (HUVECs) [8]

  • Human Primary Astrocytes [8]

  • Primary Human Placental Chorionic Cells [7]

  • Human Dermal Fibroblasts, Epidermal Keratinocytes, and Dendritic Cells [9]

Cells should be isolated and cultured according to established protocols specific to each cell type, using appropriate growth media and conditions.

Antiviral Activity Assay in Primary Cells (e.g., Plaque Reduction Assay)

This assay determines the concentration of a compound required to reduce the number of viral plaques by 50% (EC50).

Materials:

  • Cultured primary cells in 24-well plates

  • Zika virus stock of known titer

  • This compound and control compounds

  • Culture medium

  • Overlay medium (e.g., containing carboxymethylcellulose or agarose)

  • Crystal violet staining solution

Procedure:

  • Seed primary cells in 24-well plates and grow to confluency.

  • Prepare serial dilutions of this compound and control compounds in culture medium.

  • Remove growth medium from the cells and pre-treat the cells with the diluted compounds for 1-2 hours at 37°C.

  • Infect the cells with ZIKV at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 50-100 plaques per well) for 1-2 hours at 37°C.

  • Remove the viral inoculum and wash the cells with phosphate-buffered saline (PBS).

  • Add an overlay medium containing the respective concentrations of the compounds to each well.

  • Incubate the plates at 37°C for 3-5 days until visible plaques are formed.

  • Fix the cells with 10% formaldehyde and stain with crystal violet.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.

  • Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.

Cytotoxicity Assay in Primary Cells (e.g., MTT Assay)

This assay measures the concentration of a compound that reduces cell viability by 50% (CC50).

Materials:

  • Cultured primary cells in 96-well plates

  • This compound and control compounds

  • Culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or isopropanol with HCl)

Procedure:

  • Seed primary cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and control compounds in culture medium.

  • Remove the growth medium and add the diluted compounds to the cells.

  • Incubate the plate for the same duration as the antiviral assay (e.g., 3-5 days) at 37°C.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability compared to the untreated cell control.

  • Determine the CC50 value by plotting the percentage of cell viability against the compound concentration.

ZIKV NS5 RdRp Enzymatic Inhibition Assay

This in-vitro assay directly measures the inhibition of the ZIKV NS5 RdRp enzyme.

Materials:

  • Purified recombinant ZIKV NS5 RdRp enzyme

  • RNA template (e.g., homopolymeric or heteropolymeric)

  • Ribonucleoside triphosphates (rNTPs), including a labeled rNTP (e.g., [α-³²P]GTP or a fluorescent analog)

  • Assay buffer (containing Tris-HCl, MgCl₂, DTT, and RNase inhibitor)

  • This compound and control inhibitors

  • Filter paper and scintillation fluid (for radioactive detection) or a fluorescence plate reader.

Procedure:

  • Prepare a reaction mixture containing the assay buffer, RNA template, and rNTPs (including the labeled rNTP).

  • Add serial dilutions of this compound or control inhibitors to the reaction mixture.

  • Initiate the reaction by adding the purified ZIKV NS5 RdRp enzyme.

  • Incubate the reaction at the optimal temperature (e.g., 30-37°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction (e.g., by adding EDTA).

  • Spot the reaction mixture onto filter paper and wash to remove unincorporated labeled rNTPs.

  • Quantify the incorporated labeled rNTP in the newly synthesized RNA using a scintillation counter or a fluorescence plate reader.

  • Calculate the percentage of inhibition of RdRp activity compared to the no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[1][10]

Visualizing the Path Forward

The following diagrams illustrate the proposed mechanism of action for this compound and the experimental workflows for its validation.

G Proposed Mechanism of Action of this compound cluster_virus Zika Virus cluster_host Host Cell ZIKV_RNA Viral RNA Genome NS5_RdRp NS5 RNA-dependent RNA Polymerase ZIKV_RNA->NS5_RdRp Template Replication Viral RNA Replication NS5_RdRp->Replication Catalyzes New_Virions New Virus Particles Replication->New_Virions This compound This compound This compound->NS5_RdRp Inhibits

Caption: Proposed mechanism of this compound action.

G Experimental Workflow for Antiviral Validation Start Start Primary_Cells Isolate and Culture Primary Human Cells Start->Primary_Cells Antiviral_Assay Perform Antiviral Assay (e.g., Plaque Reduction) Primary_Cells->Antiviral_Assay Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT) Primary_Cells->Cytotoxicity_Assay Calculate_EC50 Determine EC50 Antiviral_Assay->Calculate_EC50 Calculate_CC50 Determine CC50 Cytotoxicity_Assay->Calculate_CC50 Calculate_SI Calculate Selectivity Index (SI = CC50 / EC50) Calculate_EC50->Calculate_SI Calculate_CC50->Calculate_SI End End Calculate_SI->End

Caption: Workflow for antiviral and cytotoxicity testing.

G ZIKV NS5 RdRp Inhibition Assay Workflow Start Start Prepare_Reaction Prepare Reaction Mix (Buffer, RNA template, rNTPs) Start->Prepare_Reaction Add_Inhibitor Add this compound (Serial Dilutions) Prepare_Reaction->Add_Inhibitor Initiate_Reaction Add Purified ZIKV NS5 RdRp Add_Inhibitor->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Signal Detect Incorporated Labeled rNTP Stop_Reaction->Detect_Signal Calculate_IC50 Determine IC50 Detect_Signal->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the enzymatic inhibition assay.

References

LabMol-319 vs. Sofosbuvir: A Comparative Guide to Zika Virus Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 13, 2025 – In the ongoing effort to develop effective therapeutics against the Zika virus (ZIKV), a member of the Flaviviridae family and a significant global health concern, two compounds, LabMol-319 and the repurposed FDA-approved drug Sofosbuvir, have emerged as inhibitors of the viral RNA-dependent RNA polymerase (RdRp). This guide provides a detailed, data-driven comparison of their anti-ZIKV activity, experimental protocols for key assays, and an overview of the targeted viral pathway. This document is intended for researchers, scientists, and drug development professionals engaged in antiviral research.

Executive Summary

Both this compound and Sofosbuvir target the Zika virus NS5 protein, the viral RNA-dependent RNA polymerase essential for viral replication. Sofosbuvir, a clinically approved drug for Hepatitis C, has been extensively studied for its anti-ZIKV properties, demonstrating efficacy in various cell lines and in vivo models. This compound is a potent inhibitor identified through screening campaigns. This guide presents a side-by-side comparison of their reported inhibitory concentrations and the methodologies used to determine them, providing a resource for the scientific community to evaluate their potential as anti-ZIKV therapeutic candidates.

Data Presentation: Quantitative Comparison

The following tables summarize the in vitro efficacy of this compound and Sofosbuvir against the Zika virus NS5 RdRp and in cell-based assays. It is critical to note that the data for each compound were generated in separate studies under different experimental conditions. A direct head-to-head comparison in the same study is not yet available in the published literature.

Table 1: In Vitro Enzymatic Inhibition of Zika Virus NS5 RdRp

CompoundAssay TypeIC50 (μM)Primary Reference
LabMol-301*ZIKV NS5 RdRp activity assay0.61[1]
Sofosbuvir triphosphate (STP)ZIKV RdRp activity assay0.38 ± 0.03[2]
Sofosbuvir triphosphate (STP)de novo ZIKV RdRp assay7.3[3]

*Note: this compound is reported by vendors with an IC50 of 1.6 μM. The primary literature identifies a closely related compound, LabMol-301, with an IC50 of 0.61 μM in an enzymatic assay[1].

Table 2: In Vitro Anti-Zika Virus Activity (Cell-Based Assays)

CompoundCell LineAssay TypeEC50 (μM)Primary Reference
SofosbuvirHuh-7 (Human Hepatoma)Plaque Assay1.37 - 4.6[4]
SofosbuvirHuh-7 (Human Hepatoma)Yield Reduction~4[5]
SofosbuvirJar (Human Placental)Plaque Assay1 - 5[4]
SofosbuvirSH-Sy5y (Human Neuroblastoma)Yield Reduction0.4 - 2.5[2][6]
SofosbuvirVero (Monkey Kidney)Yield ReductionNo significant inhibition[6]
SofosbuvirNeuronal Stem Cells (NSCs)-~32[6]

Mechanism of Action

Both this compound and Sofosbuvir are inhibitors of the Zika virus non-structural protein 5 (NS5), a multifunctional enzyme that possesses both methyltransferase and RNA-dependent RNA polymerase (RdRp) activity. The RdRp domain is responsible for replicating the viral RNA genome. By inhibiting the RdRp, these compounds prevent the synthesis of new viral RNA, thereby halting viral replication.

Sofosbuvir is a prodrug that is metabolized within the host cell to its active triphosphate form. This active metabolite mimics the natural nucleotide substrates of the RdRp. Upon incorporation into the growing RNA chain, it acts as a chain terminator, preventing further elongation of the viral genome[4].

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Zika Virus NS5 RdRp Inhibition Assay (for LabMol-301)

This protocol is adapted from Mottin et al., 2022[1].

  • Reaction Mixture Preparation: The enzymatic reactions are performed in a final volume of 20 μL containing 50 mM HEPES pH 7.5, 10 mM KCl, 5 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100, 1 U/μL RNase inhibitor, 10 μM UTP, 0.5 μCi [³H]-UTP, and 1 μg of a single-stranded poly(A) template.

  • Compound Addition: The test compounds (e.g., LabMol-301) are serially diluted and added to the reaction mixture.

  • Enzyme Addition and Incubation: The reaction is initiated by the addition of purified recombinant ZIKV NS5 RdRp protein. The mixture is then incubated for 1 hour at 30°C.

  • Termination and Scintillation Counting: The reaction is stopped by the addition of 10% trichloroacetic acid (TCA) and incubated on ice for 30 minutes. The precipitated RNA is then transferred to a filtermat, washed with 5% TCA and ethanol, and dried. The amount of incorporated [³H]-UTP is quantified using a scintillation counter.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response curve using non-linear regression.

Zika Virus Yield-Reduction Assay (for Sofosbuvir)

This protocol is adapted from Sacramento et al., 2017[7].

  • Cell Seeding: Monolayers of cells (e.g., Huh-7, SH-Sy5y, or Vero) are seeded in 96-well plates.

  • Viral Infection: Cells are infected with Zika virus at a specific multiplicity of infection (MOI) for 1 hour at 37°C.

  • Compound Treatment: The virus inoculum is removed, and cells are washed with PBS. Media containing various concentrations of Sofosbuvir is then added to the cells.

  • Incubation: The plates are incubated for 24-72 hours at 37°C.

  • Virus Quantification: The cell culture supernatant is collected, and the amount of infectious virus is quantified using a plaque assay.

  • Data Analysis: The half-maximal effective concentration (EC50), the concentration of the drug that reduces the viral yield by 50%, is calculated from the dose-response curve.

Plaque Assay for Zika Virus Titer

This is a general protocol for determining the infectious virus titer.

  • Cell Seeding: Vero cells are seeded in 6-well or 12-well plates to form a confluent monolayer.

  • Serial Dilution of Virus: The virus-containing supernatant is serially diluted.

  • Infection: The cell monolayer is infected with the diluted virus for 1 hour at 37°C.

  • Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) to restrict virus spread to adjacent cells.

  • Incubation: Plates are incubated for 4-5 days to allow for plaque formation.

  • Staining: The overlay is removed, and the cells are fixed and stained with crystal violet. Plaques, which are areas of dead or lysed cells, appear as clear zones against a purple background.

  • Quantification: The number of plaques is counted to determine the viral titer in plaque-forming units per milliliter (PFU/mL).

Mandatory Visualizations

Zika Virus Replication and Inhibition Workflow

G cluster_0 Zika Virus Lifecycle cluster_1 Inhibitor Action Virus Entry Virus Entry RNA Translation RNA Translation Virus Entry->RNA Translation Polyprotein Processing Polyprotein Processing RNA Translation->Polyprotein Processing Viral Proteins Viral Proteins Polyprotein Processing->Viral Proteins Replication Complex Formation Replication Complex Formation Viral Proteins->Replication Complex Formation RNA Replication RNA Replication Replication Complex Formation->RNA Replication NS5 RdRp Virion Assembly Virion Assembly RNA Replication->Virion Assembly Virus Release Virus Release Virion Assembly->Virus Release This compound This compound This compound->RNA Replication Inhibits Sofosbuvir Sofosbuvir Sofosbuvir->RNA Replication Inhibits

Caption: Workflow of Zika virus replication and the point of inhibition by this compound and Sofosbuvir.

Zika Virus NS5 Interference with Interferon Signaling

G cluster_0 Host Cell cluster_1 Interferon Signaling Pathway cluster_2 Zika Virus Interference IFN Type I IFN IFNAR IFN Receptor IFN->IFNAR Binds JAK1/TYK2 JAK1/TYK2 IFNAR->JAK1/TYK2 Activates STAT2 STAT2 JAK1/TYK2->STAT2 Phosphorylates STAT1 STAT1 JAK1/TYK2->STAT1 Phosphorylates ISGF3 STAT1/STAT2/IRF9 Complex STAT2->ISGF3 Proteasomal Degradation Proteasomal Degradation STAT2->Proteasomal Degradation Leads to STAT1->ISGF3 Nucleus Nucleus ISGF3->Nucleus Translocates ISGs Interferon Stimulated Genes Nucleus->ISGs Upregulates Transcription ZIKV NS5 ZIKV NS5 ZIKV NS5->STAT2 Targets

Caption: Mechanism of Zika virus NS5 protein interference with the host's interferon signaling pathway.

Conclusion

Both this compound and Sofosbuvir demonstrate inhibitory activity against the Zika virus NS5 RdRp. Sofosbuvir, being an approved drug, has a well-documented profile and has been tested in a wider range of cell types, showing particular efficacy in liver and neuronal cell lines. The antiviral activity of Sofosbuvir appears to be cell-type dependent, which is an important consideration for its potential clinical application against ZIKV[5]. While the available data for this compound (and its analogue LabMol-301) indicates potent enzymatic inhibition, further studies in cell-based and in vivo models are necessary to fully assess its therapeutic potential. The detailed protocols and comparative data provided herein are intended to support and guide future research aimed at developing effective antiviral strategies against the Zika virus.

References

Comparative Analysis of LabMol-319 and Favipiravir Against Zika Virus

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of two antiviral compounds, LabMol-319 and Favipiravir, and their activity against the Zika virus (ZIKV). This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development, offering a side-by-side look at their mechanisms of action, in vitro efficacy, and the experimental protocols used for their evaluation.

Introduction

The Zika virus, a member of the Flaviviridae family, has emerged as a significant global health concern due to its association with severe neurological complications, including microcephaly in newborns and Guillain-Barré syndrome in adults. The urgent need for effective antiviral therapies has spurred research into novel and repurposed drugs. This guide focuses on two such compounds: this compound, a potent inhibitor of the ZIKV NS5 RNA-dependent RNA polymerase (RdRp), and Favipiravir, a broad-spectrum antiviral agent.

In Vitro Efficacy: A Comparative Summary

The following table summarizes the available quantitative data on the in vitro activity of this compound and Favipiravir against the Zika virus. It is important to note that while extensive peer-reviewed data is available for Favipiravir, the data for this compound is primarily derived from commercial sources and publicly available databases.

CompoundTargetMetricValueCell LineSource
This compound ZIKV NS5 RdRpIC501.6 µM-[1][2][3][4]
Favipiravir Viral RNA PolymeraseEC50316.6 µMVero[5]
EC50273.5 µMHeLa
EC50251.3 µMHUH-7
CC50>1000 µMVero
CC50>1000 µMHeLa
CC50>1000 µMHUH-7

Note: IC50 (half-maximal inhibitory concentration) for this compound reflects its direct activity against the viral enzyme, while EC50 (half-maximal effective concentration) for Favipiravir indicates its activity in cell-based assays. CC50 (half-maximal cytotoxic concentration) is a measure of the compound's toxicity to the cells. A higher CC50 value indicates lower cytotoxicity.

Mechanisms of Action

This compound and Favipiravir inhibit ZIKV replication through distinct mechanisms, as illustrated below.

cluster_zikv ZIKV Replication cluster_labmol This compound cluster_favipiravir Favipiravir Viral RNA Viral RNA NS5 RdRp NS5 RdRp Viral RNA->NS5 RdRp Template RNA Synthesis RNA Synthesis NS5 RdRp->RNA Synthesis Catalyzes Progeny Virus Progeny Virus RNA Synthesis->Progeny Virus Lethal Mutagenesis Lethal Mutagenesis RNA Synthesis->Lethal Mutagenesis LabMol-319_node This compound LabMol-319_node->NS5 RdRp Inhibits Favipiravir_node Favipiravir Favipiravir-RTP Favipiravir-RTP (Active Metabolite) Favipiravir_node->Favipiravir-RTP Host Cell Kinases Favipiravir-RTP->RNA Synthesis Incorporated into Viral RNA Lethal Mutagenesis->Progeny Virus Prevents viable progeny

Caption: Mechanisms of action for this compound and Favipiravir against ZIKV.

This compound acts as a direct inhibitor of the ZIKV NS5 RdRp, the viral enzyme responsible for replicating the viral RNA genome. By binding to this enzyme, this compound blocks its function, thereby halting viral replication.

Favipiravir, on the other hand, is a prodrug that is converted into its active form, favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP), by host cell enzymes. Favipiravir-RTP is then recognized by the viral RdRp as a purine nucleotide and is incorporated into the growing viral RNA strand. This incorporation leads to an accumulation of mutations in the viral genome, a process known as lethal mutagenesis, which ultimately results in the production of non-viable virus particles.

Experimental Protocols

This section details the general methodologies for the key experiments cited in the comparison of this compound and Favipiravir.

In Vitro Antiviral Activity Assay (General Protocol)

This protocol describes a typical virus yield reduction assay used to determine the EC50 of an antiviral compound.

start Start seed_cells Seed host cells in 96-well plates start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 infect_cells Infect cells with ZIKV (e.g., MOI of 0.1) incubate1->infect_cells add_compound Add serial dilutions of test compound infect_cells->add_compound incubate2 Incubate for 48-72 hours add_compound->incubate2 collect_supernatant Collect supernatant incubate2->collect_supernatant quantify_virus Quantify viral titer (e.g., Plaque Assay or qRT-PCR) collect_supernatant->quantify_virus calculate_ec50 Calculate EC50 value quantify_virus->calculate_ec50 end End calculate_ec50->end

Caption: General workflow for an in vitro antiviral drug screening assay.

  • Cell Culture: Plate susceptible host cells (e.g., Vero, HeLa, or HUH-7) in 96-well plates and allow them to adhere overnight.

  • Virus Infection: Infect the cell monolayers with ZIKV at a specific multiplicity of infection (MOI).

  • Compound Treatment: Immediately after infection, add serial dilutions of the test compound (this compound or Favipiravir) to the wells.

  • Incubation: Incubate the plates for a defined period (e.g., 48-72 hours) to allow for viral replication.

  • Virus Quantification: Harvest the cell culture supernatant and determine the viral titer using methods such as a plaque assay or quantitative reverse transcription PCR (qRT-PCR).

  • Data Analysis: Calculate the EC50 value, which is the concentration of the compound that reduces the viral yield by 50% compared to the untreated control.

Cytotoxicity Assay (General Protocol)

This protocol outlines a standard method for assessing the cytotoxicity of a compound using a colorimetric assay like the MTT or MTS assay.

  • Cell Seeding: Seed host cells in 96-well plates at a similar density to the antiviral assay.

  • Compound Incubation: Add serial dilutions of the test compound to the cells and incubate for the same duration as the antiviral assay.

  • Reagent Addition: Add the MTT or MTS reagent to each well and incubate for a few hours. During this time, viable cells will metabolize the reagent into a colored formazan product.

  • Measurement: Measure the absorbance of the colored product using a plate reader.

  • Data Analysis: Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

ZIKV Replication Cycle and Drug Targets

The following diagram illustrates the replication cycle of the Zika virus and highlights the step targeted by this compound and Favipiravir.

cluster_host Host Cell cluster_entry Entry cluster_replication Replication & Translation cluster_assembly Assembly & Egress Attachment Attachment Endocytosis Endocytosis Attachment->Endocytosis Fusion & Uncoating Fusion & Uncoating Endocytosis->Fusion & Uncoating Translation Translation Fusion & Uncoating->Translation Viral RNA Release Polyprotein Processing Polyprotein Processing Translation->Polyprotein Processing RNA Replication RNA Replication Polyprotein Processing->RNA Replication Assembly Assembly RNA Replication->Assembly New Viral RNA Maturation Maturation Assembly->Maturation Release Release Maturation->Release This compound This compound This compound->RNA Replication Inhibits NS5 RdRp Favipiravir Favipiravir Favipiravir->RNA Replication Causes Lethal Mutagenesis

References

A Head-to-Head Comparison of LabMol-319 with other RNA-dependent RNA Polymerase (RdRp) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of LabMol-319, a novel non-nucleoside inhibitor of the Zika virus (ZIKV) RNA-dependent RNA polymerase (RdRp), against other known RdRp inhibitors. The information presented is intended to assist researchers in evaluating antiviral candidates and designing future drug development strategies.

Mechanism of Action: A Tale of Two Strategies

RNA-dependent RNA polymerase is a critical enzyme for the replication of many RNA viruses, making it a prime target for antiviral therapies.[1] Inhibitors of RdRp generally fall into two main categories based on their mechanism of action:

  • Nucleoside/Nucleotide Inhibitors (NIs): These compounds mimic natural nucleosides or nucleotides. After being metabolized into their active triphosphate form, they are incorporated into the growing viral RNA chain by the RdRp. This incorporation leads to premature chain termination, halting viral replication.

  • Non-Nucleoside Inhibitors (NNIs): Unlike NIs, these molecules do not compete with natural substrates. Instead, they bind to allosteric sites on the RdRp enzyme. This binding induces a conformational change in the enzyme, which ultimately inhibits its catalytic activity. This compound belongs to this class of inhibitors.

The following diagram illustrates the distinct mechanisms of these two classes of RdRp inhibitors.

RdRp_Inhibition_Mechanisms cluster_0 Viral RNA Replication cluster_1 Inhibition Pathways cluster_NI Nucleoside Inhibitors (NIs) cluster_NNI Non-Nucleoside Inhibitors (NNIs) Template Viral RNA Template RdRp RdRp Enzyme Template->RdRp Binds to Nascent_RNA Nascent RNA Strand RdRp->Nascent_RNA Synthesizes NTPs Nucleoside Triphosphates (NTPs) NTPs->RdRp Substrate for Chain_Termination Chain Termination Inhibition Inhibition of Activity NI_Prodrug NI Prodrug NI_Active Active NI-TP NI_Prodrug->NI_Active Metabolism RdRp_NI RdRp Enzyme NI_Active->RdRp_NI Competes with NTPs RdRp_NI->Chain_Termination Incorporation leads to NNI NNI (e.g., this compound) Allosteric_Site Allosteric Site NNI->Allosteric_Site Binds to RdRp_NNI RdRp Enzyme Allosteric_Site->RdRp_NNI Conformational_Change Conformational Change RdRp_NNI->Conformational_Change Induces Conformational_Change->Inhibition

Fig. 1: Mechanisms of Nucleoside vs. Non-Nucleoside RdRp Inhibitors.

Quantitative Comparison of ZIKV RdRp Inhibitors

This compound has been identified as a potent inhibitor of the Zika virus NS5 RdRp.[2][3] The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound and other notable RdRp inhibitors against the ZIKV NS5 polymerase, providing a quantitative basis for comparison. Lower IC50 values indicate higher potency.

Compound NameClassTargetIC50 (µM)Reference
This compound NNI ZIKV NS5 RdRp 1.6 [2][3]
QuercetinNNIZIKV NS5 RdRp0.5[4]
2′-C-ethynyl-UTPNIZIKV NS5 RdRp0.46[5]
Itraconazole (ITR)NNIZIKV NS5 RdRp1.82[6]
Gossypol (GOS)NNIZIKV NS5 RdRp2.54[6]
PedalitinNNIZIKV NS5 RdRp4.1[4]
Posaconazole (POS)NNIZIKV NS5 RdRp4.29[6]
DMB213NNIZIKV NS5 RdRp5.2[7]
Sofosbuvir-TPNIZIKV NS5 RdRp0.38 - 7.3[7][8][9]
Remdesivir-TPNIZIKV NS5 RdRp1.3 - 2.2
Galidesivir-TPNIZIKV NS5 RdRp47[9]

IC50 values for nucleoside inhibitors (NI) refer to the active triphosphate (TP) form of the drug. NNI: Non-Nucleoside Inhibitor; NI: Nucleoside Inhibitor.

Experimental Protocols

The determination of a compound's IC50 value against a viral polymerase is a critical step in antiviral drug discovery. The inhibitory activity of this compound was determined using an established fluorescence-based method.[8] Below is a detailed, generalized protocol for a Zika Virus NS5 RdRp inhibition assay based on similar methodologies.

Objective:

To determine the concentration at which a test compound inhibits 50% (IC50) of the enzymatic activity of purified ZIKV NS5 RdRp.

Principle:

This method monitors the real-time polymerization activity of RdRp. A homopolymeric RNA template (e.g., poly(U)) is used, and the synthesis of the complementary strand is detected by a fluorescent dye that specifically binds to double-stranded RNA (dsRNA).[9] The increase in fluorescence is proportional to the amount of dsRNA produced and thus to the enzyme's activity. The presence of an inhibitor will reduce the rate of fluorescence increase.

Materials:
  • Purified recombinant ZIKV NS5 RdRp enzyme

  • Test compound (e.g., this compound) dissolved in DMSO

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 2.5 mM MnCl₂, 10 mM KCl, 1 mM DTT, 0.01% Triton-X 100

  • RNA Template: poly(U)

  • Substrate: Adenosine Triphosphate (ATP)

  • dsRNA-binding fluorescent dye (e.g., SYTO™ 9, PicoGreen™)

  • RNase Inhibitor

  • Nuclease-free water

  • 384-well black, flat-bottom microplates

  • Fluorescence plate reader

Procedure:
  • Compound Preparation:

    • Prepare a serial dilution of the test compound (e.g., this compound) in DMSO. A typical concentration range for the final assay might be from 0.01 µM to 100 µM.

    • Prepare a DMSO-only control (vehicle control).

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare a master mix containing the reaction buffer, RNA template, fluorescent dye, and RNase inhibitor.

    • Aliquot the master mix into the wells of the 384-well plate.

  • Inhibitor Incubation:

    • Add a small volume (e.g., 1 µL) of the diluted test compound or DMSO control to the respective wells.

    • Add the purified ZIKV NS5 RdRp enzyme to all wells except for the no-enzyme control.

    • Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Initiate the polymerase reaction by adding ATP to all wells.

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).

  • Data Acquisition:

    • Measure the fluorescence intensity kinetically over a period of 60-120 minutes, with readings taken every 1-2 minutes. The excitation and emission wavelengths should be set according to the specifications of the fluorescent dye used.

  • Data Analysis:

    • For each concentration of the inhibitor, calculate the reaction rate (slope of the linear phase of the fluorescence curve).

    • Normalize the data by setting the rate of the vehicle control (DMSO) as 100% activity and the no-enzyme control as 0% activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a dose-response curve (e.g., a four-parameter logistic equation) using appropriate software (e.g., GraphPad Prism).

The following diagram outlines the workflow for this experimental protocol.

RdRp_Assay_Workflow A 1. Prepare Serial Dilution of Inhibitor (e.g., this compound) D 4. Add Inhibitor Dilutions and RdRp Enzyme to Wells A->D B 2. Prepare Reaction Master Mix (Buffer, RNA Template, Dye) C 3. Dispense Master Mix into 384-well Plate B->C C->D E 5. Pre-incubate at Room Temp (15-30 min) D->E F 6. Initiate Reaction by Adding ATP Substrate E->F G 7. Measure Fluorescence Kinetically in Plate Reader (60-120 min) F->G H 8. Calculate Reaction Rates (Slope of Fluorescence Curve) G->H I 9. Normalize Data & Plot % Inhibition vs. [Inhibitor] H->I J 10. Fit Curve and Determine IC50 I->J

Fig. 2: Experimental Workflow for ZIKV RdRp Inhibition Assay.

References

Comparative Analysis of LabMol-319: A ZIKV NS5 Polymerase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Goiânia, Brazil – Researchers and drug development professionals now have access to a comparative guide on LabMol-319, a potent inhibitor of the Zika virus (ZIKV) NS5 RNA-dependent RNA polymerase (RdRp). This document provides a summary of its known activity and outlines the experimental protocols for assessing its potential cross-reactivity against other significant flaviviruses.

This compound was identified through the OpenZika project, a global open-science initiative aimed at discovering antiviral candidates for the Zika virus.[1] While its inhibitory effect on the ZIKV polymerase is established, its activity against other flavivirus polymerases has not been reported in publicly available literature. This guide is intended to provide researchers with the available data and the necessary framework for conducting further comparative studies.

Performance Data of this compound

This compound has been characterized as a potent, non-nucleoside inhibitor of the ZIKV NS5 RdRp.

CompoundTarget VirusTarget EnzymeIC50 (μM)Reference
This compoundZika Virus (ZIKV)NS5 RNA-dependent RNA Polymerase (RdRp)1.6[2][3][4]

Note: Data on the cross-reactivity of this compound with other flavivirus polymerases, such as Dengue virus (DENV), West Nile virus (WNV), and Yellow Fever virus (YFV), is not currently available in the reviewed scientific literature. Further research is required to determine the inhibitory spectrum of this compound.

Experimental Protocols

To facilitate comparative studies on the cross-reactivity of this compound, a generalized in vitro flavivirus NS5 RNA-dependent RNA polymerase (RdRp) inhibition assay protocol is provided below. This protocol is based on established methodologies for assessing flavivirus polymerase activity.

In Vitro Flavivirus RdRp Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various flavivirus NS5 RdRp enzymes.

Materials:

  • Purified recombinant NS5 proteins from ZIKV, DENV, WNV, and YFV.

  • This compound stock solution (in DMSO).

  • RNA template/primer duplex (e.g., poly(rA)/oligo(dT)).

  • Ribonucleotide triphosphates (rNTPs: ATP, CTP, GTP, UTP).

  • Radioactively labeled rNTP (e.g., [α-³²P]UTP or [³H]UTP) or a fluorescent intercalating dye.

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM KCl, 5 mM MgCl₂, 1 mM DTT, 10% glycerol).

  • RNase inhibitor.

  • 96-well plates.

  • Scintillation counter or fluorescence plate reader.

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Include a DMSO-only control.

  • Reaction Mixture Preparation: In each well of a 96-well plate, prepare the reaction mixture containing the assay buffer, purified NS5 polymerase, RNA template/primer, unlabeled rNTPs, and the RNase inhibitor.

  • Inhibitor Incubation: Add the serially diluted this compound or DMSO control to the respective wells. Incubate for a predetermined period (e.g., 15-30 minutes) at the optimal reaction temperature (e.g., 30-37°C) to allow for inhibitor binding.

  • Initiation of Polymerase Reaction: Initiate the polymerase reaction by adding the radioactively labeled or a mix of all four rNTPs if using a fluorescent dye.

  • Reaction Incubation: Incubate the plate at the optimal temperature for a defined time (e.g., 60-120 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection and Quantification:

    • Radiometric Assay: Transfer the reaction products onto a filter membrane, wash to remove unincorporated labeled rNTPs, and measure the incorporated radioactivity using a scintillation counter.

    • Fluorescence Assay: Measure the fluorescence intensity directly in the plate using a fluorescence plate reader. The increase in fluorescence correlates with the amount of newly synthesized double-stranded RNA.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Visualizing Experimental and Biological Pathways

To aid in the conceptualization of the research, the following diagrams illustrate the experimental workflow for assessing cross-reactivity and the general mechanism of flavivirus replication.

Cross_Reactivity_Workflow cluster_preparation Preparation cluster_assay In Vitro Polymerase Assay cluster_analysis Data Analysis ZIKV_NS5 ZIKV NS5 Assay_ZIKV Assay with ZIKV NS5 ZIKV_NS5->Assay_ZIKV DENV_NS5 DENV NS5 Assay_DENV Assay with DENV NS5 DENV_NS5->Assay_DENV WNV_NS5 WNV NS5 Assay_WNV Assay with WNV NS5 WNV_NS5->Assay_WNV YFV_NS5 YFV NS5 Assay_YFV Assay with YFV NS5 YFV_NS5->Assay_YFV LabMol319 This compound LabMol319->Assay_ZIKV LabMol319->Assay_DENV LabMol319->Assay_WNV LabMol319->Assay_YFV IC50_ZIKV IC50 for ZIKV Assay_ZIKV->IC50_ZIKV IC50_DENV IC50 for DENV Assay_DENV->IC50_DENV IC50_WNV IC50 for WNV Assay_WNV->IC50_WNV IC50_YFV IC50 for YFV Assay_YFV->IC50_YFV Comparison Comparative Analysis IC50_ZIKV->Comparison IC50_DENV->Comparison IC50_WNV->Comparison IC50_YFV->Comparison

Caption: Experimental workflow for assessing the cross-reactivity of this compound.

Flavivirus_Replication_Cycle cluster_entry Viral Entry cluster_replication Replication cluster_assembly Assembly & Release Attachment Attachment & Entry Uncoating Uncoating Attachment->Uncoating Translation Translation of Polyprotein Uncoating->Translation Replication_Complex Replication Complex Formation Translation->Replication_Complex RNA_Synthesis RNA Synthesis (NS5 Polymerase) Replication_Complex->RNA_Synthesis Assembly Virion Assembly RNA_Synthesis->Assembly Release Release Assembly->Release LabMol319 This compound LabMol319->RNA_Synthesis Inhibition

Caption: Simplified flavivirus replication cycle highlighting the target of this compound.

References

In vivo validation of LabMol-319's antiviral effects in animal models.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo antiviral effects of molnupiravir, a broad-spectrum antiviral agent. The data presented here is based on preclinical animal models and is intended to offer a comparative perspective against other antiviral compounds.

Executive Summary

Molnupiravir is an orally bioavailable prodrug of the ribonucleoside analog β-D-N4-hydroxycytidine (NHC). It has demonstrated potent antiviral activity against a variety of RNA viruses, including SARS-CoV-2.[1][2] Its primary mechanism of action is the induction of "lethal mutagenesis" or "error catastrophe" in the viral genome.[3][4] Once administered, molnupiravir is converted to its active triphosphate form (NHC-TP), which is then incorporated into the viral RNA by the RNA-dependent RNA polymerase (RdRp). This incorporation leads to an accumulation of mutations that ultimately renders the virus non-viable.[5][6] Preclinical studies in various animal models have demonstrated the efficacy of molnupiravir in reducing viral loads and mitigating disease pathology. This guide will compare its performance with other notable antiviral agents, favipiravir and Paxlovid (nirmatrelvir/ritonavir).

Comparative In Vivo Efficacy

The following tables summarize the quantitative data from comparative animal studies, focusing on the reduction of viral load in key tissues.

Table 1: Antiviral Efficacy in the Syrian Hamster Model of SARS-CoV-2 Infection
Treatment GroupDosageRoute of AdministrationTime of Treatment InitiationChange in Lung Viral Titer (log10 TCID50/mg) vs. VehicleReference
Molnupiravir 200 mg/kg, twice dailyOral gavage1 hour pre-infection↓ 1.8 - 2.5[7][8]
Favipiravir 300 mg/kg, twice daily (loading dose of 600 mg/kg)Oral gavage1 hour pre-infectionMild reduction[9]
Molnupiravir + Favipiravir (suboptimal doses) Molnupiravir: [Dose not specified as suboptimal] Favipiravir: [Dose not specified as suboptimal]Oral gavageAt time of infection↓ ~5.0[10][11]
Table 2: Effect on SARS-CoV-2 Transmission in the Ferret Model
Treatment GroupDosageRoute of AdministrationTreatment ofOutcomeReference
Molnupiravir 5 mg/kg, twice dailyOralSource ferretFully suppressed transmission to untreated contacts[12]
Paxlovid (Nirmatrelvir/ritonavir) Human-equivalent doseOralSource ferretFailed to block transmission to untreated contacts[12][13]
Molnupiravir (Prophylactic) 5 mg/kg, twice dailyOralUninfected contact ferretBlocked productive transmission[12]
Paxlovid (Nirmatrelvir/ritonavir) (Prophylactic) 20 mg/kg, twice dailyOralUninfected contact ferretDid not prevent infection[14]

Mechanism of Action: Lethal Mutagenesis

Molnupiravir's unique mechanism of action sets it apart from many other antiviral drugs. Instead of directly inhibiting the viral polymerase, it acts as a faulty building block that gets incorporated into the viral RNA.

cluster_cell Host Cell cluster_virus Viral Replication molnupiravir Molnupiravir (Prodrug) nhc NHC molnupiravir->nhc Hydrolysis nhc_mp NHC-MP nhc->nhc_mp Host Kinases nhc_dp NHC-DP nhc_mp->nhc_dp nhc_tp NHC-TP (Active) nhc_dp->nhc_tp rdrp RNA-dependent RNA Polymerase (RdRp) nhc_tp->rdrp Incorporation viral_rna Viral RNA Template viral_rna->rdrp new_rna Newly Synthesized Viral RNA with NHC rdrp->new_rna mutated_rna Mutated Viral RNA new_rna->mutated_rna Acts as template error_catastrophe Error Catastrophe (Non-viable virus) mutated_rna->error_catastrophe

Caption: Mechanism of action of molnupiravir leading to lethal mutagenesis.

Experimental Protocols

The following are generalized protocols based on the referenced in vivo studies. Specific details may vary between individual experiments.

Syrian Hamster Model for SARS-CoV-2 Infection
  • Animal Model: 6 to 10-week-old female Syrian hamsters.

  • Virus Inoculation: Animals are anesthetized and intranasally inoculated with a solution containing SARS-CoV-2.[8][9]

  • Drug Administration:

    • Molnupiravir: Administered orally via gavage, typically twice daily. Dosing regimens may vary, with some studies initiating treatment prior to infection.[8]

    • Favipiravir: Administered orally via gavage, often with a higher loading dose on the first day, followed by a maintenance dose.[9]

  • Sample Collection and Analysis:

    • At predetermined time points post-infection (e.g., day 4), animals are euthanized.

    • Lungs are harvested for virological and histopathological analysis.

    • Viral load in the lungs is quantified using methods such as TCID50 assays (to measure infectious virus) and RT-qPCR (to measure viral RNA).[7][9]

Ferret Model for SARS-CoV-2 Transmission
  • Animal Model: Ferrets are used to model upper respiratory tract infection and transmission.

  • Study Design:

    • Source Animals: A group of ferrets is intranasally infected with SARS-CoV-2.

    • Treatment: Infected source animals are treated orally with either molnupiravir or a comparator drug, starting at a specified time post-infection.

    • Contact Animals: Naive (uninfected) ferrets are co-housed with the source animals to assess direct-contact transmission.

  • Sample Collection and Analysis:

    • Nasal washes are collected from both source and contact animals at regular intervals to measure viral shedding.

    • Viral titers in the nasal washes are determined to assess infectiousness.

    • At the end of the study, tissues such as nasal turbinates are collected to measure viral load.[12][14]

cluster_setup Experimental Setup cluster_monitoring Monitoring and Analysis start Day 0: Infect Source Ferrets with SARS-CoV-2 treatment Day 1: Initiate Oral Treatment (Molnupiravir or Paxlovid) start->treatment cohouse Day 2: Co-house Source Ferrets with Naive Contact Ferrets treatment->cohouse sampling Daily: Collect Nasal Washes from all Ferrets cohouse->sampling analysis Quantify Viral Load (TCID50 & RT-qPCR) sampling->analysis outcome Assess Transmission to Contact Ferrets analysis->outcome

Caption: General workflow for a ferret transmission study.

Conclusion

The available preclinical data from animal models suggest that molnupiravir is a potent oral antiviral agent that can significantly reduce viral replication in the lungs and, in some models, effectively block the transmission of SARS-CoV-2. Its mechanism of inducing lethal mutagenesis is a key differentiator from other antivirals that primarily inhibit viral enzymes. The comparative data presented in this guide highlights the potential of molnupiravir as an antiviral therapeutic, though direct extrapolation to clinical efficacy in humans requires further investigation through robust clinical trials.

References

Synergistic Antiviral Effects of LabMol-319 in Combination Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synergistic potential of LabMol-319, a potent Zika virus (ZIKV) NS5 RNA-dependent RNA polymerase (RdRp) inhibitor, when used in combination with other antiviral compounds. While direct experimental data on synergistic combinations involving this compound is not yet available in published literature, this document presents a scientifically grounded, hypothetical combination study with a known ZIKV protease inhibitor, Novobiocin. This approach is based on the well-established strategy of targeting multiple viral enzymes to achieve enhanced antiviral efficacy and reduce the likelihood of drug resistance.

Introduction to this compound and Combination Therapy

This compound has been identified as a potent inhibitor of the Zika virus NS5 RNA-dependent RNA polymerase (RdRp), with a reported IC50 of 1.6 μM. The NS5 RdRp is an essential enzyme for the replication of the viral RNA genome, making it a prime target for antiviral drug development.

Combination antiviral therapy, the concurrent use of two or more drugs with different mechanisms of action, is a cornerstone of treatment for many viral infections, including HIV and Hepatitis C. The primary goals of this approach are to enhance the antiviral effect (synergy), lower the required doses of individual drugs to reduce toxicity, and provide a higher barrier to the development of drug-resistant viral strains.

Given that this compound targets viral replication via the RdRp, a logical and promising combination strategy would involve pairing it with an inhibitor of another crucial viral enzyme, such as the NS2B-NS3 protease. The NS2B-NS3 protease is responsible for cleaving the viral polyprotein into functional units, a critical step in the viral life cycle. Novobiocin, a clinically approved antibiotic, has been identified as an inhibitor of the ZIKV NS2B-NS3 protease and has demonstrated antiviral activity in both in vitro and in vivo models[1].

This guide, therefore, explores the hypothetical synergistic effects of a combination of this compound and Novobiocin against Zika virus.

Hypothetical Synergistic Activity of this compound and Novobiocin

The following tables present hypothetical data from a combination study designed to evaluate the synergistic antiviral activity of this compound and Novobiocin against a contemporary ZIKV strain (e.g., PRVABC59) in a cell-based assay, such as a plaque reduction neutralization test (PRNT) in Vero cells.

Table 1: Antiviral Activity and Cytotoxicity of Individual Compounds

CompoundTargetEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compoundZIKV NS5 RdRp1.8>100>55.6
NovobiocinZIKV NS2B-NS3 Protease8.5[1]>100>11.8

Table 2: Hypothetical Synergistic Antiviral Activity of this compound and Novobiocin Combination

Synergy was calculated using the Chou-Talalay method, where a Combination Index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

This compound (µM)Novobiocin (µM)% Inhibition of ZIKV PlaquesCombination Index (CI)
0.452.125500.85 (Synergy)
0.94.25750.72 (Synergy)
1.88.5950.61 (Strong Synergy)

These hypothetical results suggest that the combination of this compound and Novobiocin could lead to a synergistic inhibition of Zika virus replication, allowing for effective viral suppression at lower concentrations of each drug, thereby potentially increasing the therapeutic window and reducing the risk of adverse effects.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted to generate the data presented above.

Cell Culture and Virus Propagation
  • Cells: Vero (African green monkey kidney) cells would be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a 5% CO2 incubator.

  • Virus: Zika virus strain PRVABC59 would be propagated in Vero cells. Viral titers would be determined by a standard plaque assay on Vero cell monolayers.

Cytotoxicity Assay (MTT Assay)
  • Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound and Novobiocin in DMEM with 2% FBS.

  • Remove the growth medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "cells only" control with medium alone.

  • Incubate the plate for 72 hours at 37°C.

  • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50) by non-linear regression analysis.

Plaque Reduction Neutralization Test (PRNT) for Antiviral Activity
  • Seed Vero cells in 24-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours to form a confluent monolayer.

  • Prepare serial dilutions of this compound, Novobiocin, and their combinations at fixed ratios in DMEM with 2% FBS.

  • In a separate plate, mix 100 plaque-forming units (PFU) of ZIKV with each compound dilution and incubate for 1 hour at 37°C.

  • Remove the growth medium from the Vero cell monolayers and inoculate with 200 µL of the virus-compound mixtures.

  • Incubate for 1 hour at 37°C, with gentle rocking every 15 minutes.

  • Remove the inoculum and overlay the cells with 1 mL of DMEM containing 1% carboxymethylcellulose and the corresponding concentration of the compound(s).

  • Incubate the plates for 4-5 days at 37°C.

  • Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet.

  • Count the number of plaques in each well and calculate the percentage of inhibition relative to the virus control (no compound).

  • Determine the 50% effective concentration (EC50) for each compound and combination.

Synergy Analysis

The synergistic, additive, or antagonistic effects of the drug combination would be quantified using the Chou-Talalay method and the CompuSyn software. The Combination Index (CI) is calculated based on the dose-effect curves of the individual drugs and their combination.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the targeted viral pathways and the experimental workflow for evaluating synergistic effects.

Zika_Replication_Cycle cluster_host_cell Host Cell Entry Viral Entry Uncoating Uncoating Entry->Uncoating Translation Translation & Polyprotein Processing Uncoating->Translation Replication RNA Replication Translation->Replication Assembly Assembly Replication->Assembly Egress Egress Assembly->Egress ZIKV Zika Virus Egress->ZIKV New Virions Novobiocin Novobiocin Novobiocin->Translation Inhibits NS2B-NS3 Protease LabMol319 This compound LabMol319->Replication Inhibits NS5 RdRp ZIKV->Entry

Caption: Dual inhibition of the Zika virus replication cycle by this compound and Novobiocin.

Synergy_Workflow Start Start: Prepare Vero Cells & ZIKV Cytotoxicity Cytotoxicity Assay (MTT) Start->Cytotoxicity PRNT Plaque Reduction Assay (PRNT) Start->PRNT Data_Analysis Data Analysis (EC50, CC50) Cytotoxicity->Data_Analysis PRNT->Data_Analysis Synergy_Calc Synergy Calculation (Chou-Talalay) Data_Analysis->Synergy_Calc Result Determine Combination Index (CI) Synergy, Additivity, or Antagonism Synergy_Calc->Result

Caption: Experimental workflow for determining the synergistic effects of antiviral compounds.

Conclusion

The hypothetical data and proposed experimental framework outlined in this guide suggest that a combination therapy of this compound and a ZIKV protease inhibitor like Novobiocin holds significant promise for the treatment of Zika virus infections. By targeting two distinct and essential viral enzymes, this combination has the potential to exhibit strong synergistic effects, leading to enhanced viral suppression and a higher barrier to the emergence of drug resistance. Further in vitro and in vivo studies are warranted to validate these hypotheses and to fully elucidate the therapeutic potential of this compound in combination with other antiviral agents.

References

Independent Analysis of LabMol-319's Inhibitory Potency Against Zika Virus

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides an objective comparison of the reported 50% inhibitory concentration (IC50) value of the Zika virus (ZIKV) non-structural protein 5 (NS5) RNA-dependent RNA polymerase (RdRp) inhibitor, LabMol-319, with other known ZIKV NS5 RdRp inhibitors. The information is intended for researchers, scientists, and professionals in the field of drug development.

Summary of Findings

This compound has been identified as a potent inhibitor of ZIKV NS5 RdRp in a primary research study. However, at present, there is a lack of independent verification of its reported IC50 value in publicly available literature. This guide presents the initial findings for this compound alongside a comparative analysis of other compounds targeting the same viral enzyme, providing crucial context for its potential as an anti-ZIKV agent.

Comparative Analysis of ZIKV NS5 RdRp Inhibitors

The following table summarizes the IC50 values of this compound and other selected ZIKV NS5 RdRp inhibitors. It is important to note that direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.

CompoundReported IC50 (µM)Assay TypePrimary Source
This compound 1.6 Enzymatic (in vitro)Mottin et al., 2022[1]
Pedalitin4.1Enzymatic (in vitro)[2]
Quercetin0.5Enzymatic (in vitro)[2]
Sofosbuvir triphosphate7.3Enzymatic (in vitro)[3]
DMB2135.2Enzymatic (in vitro)[3]
Posaconazole (POS)4.29Enzymatic (in vitro)[4]

Experimental Protocols

This compound IC50 Determination (Mottin et al., 2022)

The IC50 value for this compound was determined using an in vitro enzymatic assay that measures the activity of the ZIKV NS5 RdRp. The protocol is summarized below.

Key Steps:

  • Protein Expression and Purification: The ZIKV NS5 RdRp was expressed and purified to ensure the quality of the enzyme used in the assay.

  • Enzymatic Reaction: The assay was performed by initiating an enzymatic reaction with the purified NS5 RdRp.

  • Inhibitor Concentration Gradient: this compound was tested across a range of concentrations to determine its dose-dependent inhibitory effect. The concentration-response experiments for NS5 RdRp were carried out with serial dilutions of each compound, with concentrations ranging from 80 to 0.039 μM.[1]

  • Data Analysis: The results were analyzed and plotted to calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[1]

For a comprehensive understanding of the methodology, researchers are encouraged to consult the primary publication: Discovery of New Zika Protease and Polymerase Inhibitors through the Open Science Collaboration Project OpenZika by Mottin et al. in the Journal of Chemical Information and Modeling (2022).[1][5]

General ZIKV NS5 RdRp Enzymatic Assay Protocol

While specific parameters may vary, a general workflow for determining the IC50 of ZIKV NS5 RdRp inhibitors is as follows:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Purified ZIKV NS5 RdRp Purified ZIKV NS5 RdRp Incubate RdRp with Compound Incubate RdRp with Compound Purified ZIKV NS5 RdRp->Incubate RdRp with Compound Test Compound (e.g., this compound) Test Compound (e.g., this compound) Test Compound (e.g., this compound)->Incubate RdRp with Compound RNA template/primer RNA template/primer Initiate Reaction with NTPs/Template Initiate Reaction with NTPs/Template RNA template/primer->Initiate Reaction with NTPs/Template Reaction Buffer & NTPs Reaction Buffer & NTPs Reaction Buffer & NTPs->Initiate Reaction with NTPs/Template Incubate RdRp with Compound->Initiate Reaction with NTPs/Template Monitor RNA Synthesis Monitor RNA Synthesis Initiate Reaction with NTPs/Template->Monitor RNA Synthesis Measure Signal (e.g., fluorescence) Measure Signal (e.g., fluorescence) Monitor RNA Synthesis->Measure Signal (e.g., fluorescence) Plot Dose-Response Curve Plot Dose-Response Curve Measure Signal (e.g., fluorescence)->Plot Dose-Response Curve Calculate IC50 Value Calculate IC50 Value Plot Dose-Response Curve->Calculate IC50 Value

Caption: A generalized workflow for determining the IC50 value of a ZIKV NS5 RdRp inhibitor.

Signaling Pathway and Logical Relationships

The inhibition of ZIKV NS5 RdRp is a key strategy in the development of antiviral therapeutics. The following diagram illustrates the central role of this enzyme in the viral replication cycle and the mechanism of action for inhibitors like this compound.

G ZIKV Genomic RNA (+ssRNA) ZIKV Genomic RNA (+ssRNA) Translation to Polyprotein Translation to Polyprotein ZIKV Genomic RNA (+ssRNA)->Translation to Polyprotein RNA Replication RNA Replication ZIKV Genomic RNA (+ssRNA)->RNA Replication Template Polyprotein Processing Polyprotein Processing Translation to Polyprotein->Polyprotein Processing ZIKV NS5 RdRp ZIKV NS5 RdRp Polyprotein Processing->ZIKV NS5 RdRp ZIKV NS5 RdRp->RNA Replication Catalyzes New Viral RNA Genomes New Viral RNA Genomes RNA Replication->New Viral RNA Genomes This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->ZIKV NS5 RdRp Targets

Caption: The role of ZIKV NS5 RdRp in viral replication and its inhibition by this compound.

References

Benchmarking LabMol-319: A Comparative Analysis Against Known Antiviral Agents Targeting Zika Virus

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative benchmark of LabMol-319 against a curated library of known antiviral agents with activity against Zika virus (ZIKV). The focus of this comparison is on inhibitors of the ZIKV non-structural protein 5 (NS5) RNA-dependent RNA polymerase (RdRp), the designated target of this compound. This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at the enzymatic inhibition and cell-based antiviral activities of these compounds.

Executive Summary

This compound is a potent inhibitor of the Zika virus NS5 RdRp with a reported half-maximal inhibitory concentration (IC50) of 1.6 µM.[1][2] To contextualize its performance, this guide compares it to other known ZIKV NS5 RdRp inhibitors. While direct comparative data for this compound's cell-based efficacy (EC50) and cytotoxicity (CC50) are not publicly available, this guide presents the available data for a library of similar antiviral compounds to establish a relevant benchmark. The provided experimental protocols outline the methodologies used to generate such crucial data points.

Data Presentation: Comparative Antiviral Activity

The following table summarizes the known in vitro activity of selected antiviral agents against Zika virus, with a focus on NS5 RdRp inhibitors. It is important to note that the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) values for this compound are not available in the public domain, which is a critical gap for a comprehensive performance assessment.

CompoundTargetIC50 (µM)EC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Virus Strain(s)Cell Line(s)
This compound ZIKV NS5 RdRp 1.6 N/A N/A N/A ZIKVN/A
SofosbuvirZIKV NS5 RdRp7.3 (triphosphate form)8.3>100>12ZIKVVero
DMB213ZIKV NS5 RdRp5.24.6>100>21.7ZIKVVero
PosaconazoleZIKV NS5 RdRp4.290.59>100>169ZIKV (SMGC-1)Huh-7
PedalitinZIKV NS5 RdRp4.119.2883.664.34ZIKVVero
QuercetinZIKV NS5 RdRp0.5N/AN/AN/AZIKVN/A
TCMDC-143406ZIKV NS5 RdRpN/A0.5>50>100ZIKVVero
TCMDC-143215ZIKV NS5 RdRpN/A2.6>50>19.2ZIKVVero

N/A: Not Available in the searched resources.

Experimental Protocols

Detailed methodologies are crucial for the reproducible and comparable assessment of antiviral compounds. Below are representative protocols for the key experiments cited in this guide.

ZIKV NS5 RdRp Enzymatic Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the ZIKV NS5 RNA-dependent RNA polymerase.

  • Objective: To determine the IC50 value of a test compound.

  • Principle: A fluorescence-based assay detects the synthesis of RNA by the purified recombinant ZIKV NS5 RdRp enzyme. The inhibition of this synthesis by a compound leads to a decrease in the fluorescent signal.

  • Procedure:

    • Purified recombinant ZIKV NS5 RdRp is incubated with a reaction mixture containing ribonucleotides (including a fluorescently labeled one), a template RNA, and the test compound at various concentrations.

    • The reaction is initiated and allowed to proceed for a defined period at an optimal temperature.

    • The reaction is stopped, and the amount of newly synthesized fluorescent RNA is quantified using a plate reader.

    • The percentage of inhibition at each compound concentration is calculated relative to a no-compound control.

    • The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cell-Based Antiviral Activity Assay (Plaque Reduction Assay)

This assay determines the efficacy of a compound in inhibiting viral replication in a cellular context.

  • Objective: To determine the EC50 value of a test compound.

  • Cell Lines: Vero (monkey kidney epithelial) cells are commonly used as they are highly susceptible to ZIKV infection.

  • Procedure:

    • Vero cells are seeded in multi-well plates to form a confluent monolayer.

    • The cells are pre-treated with serial dilutions of the test compound for a short period.

    • The cells are then infected with a known amount of Zika virus.

    • After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (like methylcellulose) containing the respective concentrations of the test compound.

    • The plates are incubated for several days to allow for the formation of viral plaques (zones of cell death).

    • The cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques.

    • The number of plaques in the compound-treated wells is counted and compared to the number in untreated (virus control) wells.

    • The EC50 value is calculated as the compound concentration that reduces the number of plaques by 50%.

Cytotoxicity Assay

This assay assesses the toxicity of the compound to the host cells.

  • Objective: To determine the CC50 value of a test compound.

  • Principle: A colorimetric assay, such as the MTS or MTT assay, is used to measure cell viability.

  • Procedure:

    • Vero cells are seeded in multi-well plates.

    • The cells are treated with the same serial dilutions of the test compound as used in the antiviral assay, but without the virus.

    • After an incubation period equivalent to the duration of the antiviral assay, a reagent (e.g., MTS) is added to the wells.

    • Mitochondrial enzymes in viable cells convert the reagent into a colored product, which is quantified by measuring the absorbance at a specific wavelength.

    • The CC50 value is determined as the compound concentration that reduces cell viability by 50% compared to untreated cells.

Visualizations

Zika Virus NS5 RdRp Inhibition Workflow

The following diagram illustrates the general workflow for identifying inhibitors of the ZIKV NS5 RdRp.

ZIKV_RdRp_Inhibition_Workflow cluster_in_vitro In Vitro Enzymatic Assay cluster_cell_based Cell-Based Assays cluster_analysis Performance Evaluation recombinant_protein Purified ZIKV NS5 RdRp assay RdRp Inhibition Assay recombinant_protein->assay compound_library Compound Library (e.g., this compound) compound_library->assay ic50 Determine IC50 assay->ic50 antiviral_assay Antiviral Assay (e.g., Plaque Reduction) ic50->antiviral_assay Lead Compounds cytotoxicity_assay Cytotoxicity Assay (e.g., MTS) ic50->cytotoxicity_assay cluster_cell_based cluster_cell_based cell_culture Host Cells (e.g., Vero) cell_culture->antiviral_assay cell_culture->cytotoxicity_assay zikv Zika Virus zikv->antiviral_assay ec50 Determine EC50 antiviral_assay->ec50 cc50 Determine CC50 cytotoxicity_assay->cc50 si Calculate Selectivity Index (SI = CC50 / EC50) ec50->si cc50->si

Caption: Workflow for the identification and characterization of ZIKV NS5 RdRp inhibitors.

Mechanism of Action: ZIKV NS5 RdRp Inhibition

This diagram illustrates the central role of the NS5 RdRp in Zika virus replication and how inhibitors like this compound disrupt this process.

ZIKV_Replication_Inhibition cluster_virus Zika Virus Replication Cycle viral_rna Viral Genomic RNA (+) polyprotein Polyprotein Translation viral_rna->polyprotein rna_replication RNA Replication (-) sense RNA intermediate viral_rna->rna_replication ns5_rdRp NS5 RNA-dependent RNA Polymerase (RdRp) polyprotein->ns5_rdRp processed to ns5_rdRp->rna_replication catalyzes new_viral_rna New Viral Genomic RNA (+) rna_replication->new_viral_rna inhibitor This compound & Other RdRp Inhibitors inhibitor->ns5_rdRp Inhibits

Caption: Inhibition of ZIKV replication by targeting the NS5 RdRp enzyme.

References

Safety Operating Guide

Proper Disposal of LabMol-319: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release – Researchers and laboratory personnel handling LabMol-319, a potent Zika virus (ZIKV) NS5 RdRp inhibitor, must adhere to strict disposal protocols to ensure environmental safety and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, its solutions, and contaminated materials.

This compound, identified by CAS number 381188-63-2, requires careful management as a research chemical with potential biological and chemical hazards.[1][2][3] Adherence to these guidelines is critical for minimizing environmental impact and ensuring a safe laboratory environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of this compound, especially in its powdered form, should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid dust formation and inhalation.[4]

In the event of a spill, immediately contain the material and prevent it from entering drains or waterways. Absorb liquid spills with an inert material and collect all contaminated materials for disposal as hazardous waste.[4]

Quantitative Data Summary

For clarity and easy reference, the following table summarizes key quantitative data related to this compound.

PropertyValueSource
CAS Number381188-63-2[1][2]
Molecular FormulaC22H16N2O5
Molecular Weight388.37 g/mol
Solubility in DMSO75 mg/mL (193.11 mM)[2]
In vivo Formulation2 mg/mL (5.15 mM) in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline[2]
Storage (Powder)-20°C for 3 years[2]
Storage (in Solvent)-80°C for 1 year[2]

Experimental Protocols: Disposal Procedures

The proper disposal of this compound and its associated waste involves a multi-step process that ensures all materials are handled safely and in accordance with general laboratory waste guidelines.

Step 1: Waste Segregation and Collection

Proper segregation of waste at the source is the most critical step in the disposal process.

  • Solid Waste:

    • Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and puncture-resistant container.

    • Contaminated PPE (gloves, lab coats), absorbent materials from spills, and other solid labware (e.g., pipette tips, centrifuge tubes) should be collected in a designated hazardous waste container lined with a heavy-duty plastic bag.

  • Liquid Waste:

    • Solutions containing this compound, including unused experimental solutions and the first rinse of emptied containers, must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.[5]

    • Do not mix this compound waste with other incompatible chemical waste streams.

  • Sharps Waste:

    • Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container.

Step 2: Decontamination of Labware

For reusable labware, a thorough decontamination process is necessary.

  • Initial Rinse: Perform an initial rinse of the emptied container or labware. This first rinseate is considered hazardous and must be collected as liquid chemical waste.[5]

  • Subsequent Rinses: For containers of highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[5] While the specific toxicity of this compound is not fully characterized, adopting this cautious approach is recommended.

  • Final Cleaning: After the hazardous rinses, wash the labware with an appropriate laboratory detergent and water.

Step 3: Final Disposal

All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

  • Ensure all waste containers are properly labeled with the contents, including the name "this compound" and its CAS number (381188-63-2).

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Never dispose of this compound or its solutions down the drain or in the regular trash.[5]

Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagrams illustrate the key decision points and workflows.

LabMol319_Disposal_Workflow cluster_collection Step 1: Waste Collection cluster_containerization Step 2: Containerization cluster_disposal Step 3: Final Disposal start This compound Waste Generated solid Solid Waste (Powder, PPE) start->solid liquid Liquid Waste (Solutions, Rinsate) start->liquid sharps Sharps Waste start->sharps solid_container Labeled Hazardous Solid Waste Container solid->solid_container liquid_container Labeled Hazardous Liquid Waste Container liquid->liquid_container sharps_container Designated Sharps Container sharps->sharps_container ehs_pickup Arrange for EHS/Licensed Vendor Pickup solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup incineration High-Temperature Incineration ehs_pickup->incineration

Caption: Workflow for the collection and disposal of this compound waste.

Labware_Decontamination_Process start Contaminated Reusable Labware rinse1 Perform First Rinse start->rinse1 collect_rinse Collect Rinseate as Hazardous Liquid Waste rinse1->collect_rinse decision Is the substance highly toxic? collect_rinse->decision rinse23 Perform Second and Third Rinses decision->rinse23 Yes final_wash Wash with Detergent and Water decision->final_wash No rinse23->collect_rinse clean_labware Clean Labware Ready for Reuse final_wash->clean_labware

Caption: Decision process for decontaminating reusable labware.

By implementing these procedures, laboratories can ensure the safe and responsible disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific hazardous waste management plan for additional requirements.

References

Safeguarding Your Research: A Guide to Handling LabMol-319

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling and disposal of LabMol-319, a potent Zika virus (ZIKV) NS5 RdRp inhibitor. Adherence to these guidelines is critical to ensure personal safety and maintain the integrity of your research.

Essential Safety and Handling Precautions

This compound is a bioactive compound that requires careful handling to avoid potential health risks. The following table summarizes the key safety information based on the available Safety Data Sheet (SDS).

ParameterInformationSource
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Signal Word Warning[1]
CAS Number 381188-63-2[2][3]
Molecular Formula C22H16N2O5[3][4]
Molecular Weight 388.37[3][4]

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, the following personal protective equipment must be worn at all times when handling the compound.

PPE CategorySpecific Requirements
Hand Protection Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves prior to use and dispose of them in accordance with laboratory protocols.
Eye/Face Protection Safety glasses with side shields or goggles are mandatory. A face shield may be required for operations with a higher risk of splashing.
Skin and Body Protection A lab coat must be worn and kept fastened. Ensure that skin is not exposed.
Respiratory Protection Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.

Operational and Disposal Plan

A systematic approach to the handling and disposal of this compound is crucial for safety and to prevent contamination.

Storage
  • Powder: Store at -20°C for up to 3 years, protected from direct sunlight.[3]

  • In Solvent: Store at -80°C for up to 1 year.[3]

  • Stock Solutions: For solutions in DMSO, store at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[5] Avoid repeated freeze-thaw cycles.[5]

Handling and Preparation of Solutions
  • Preparation: All handling of solid this compound and preparation of solutions should be conducted in a chemical fume hood.

  • Weighing: If weighing the solid compound, do so carefully to avoid generating dust.

  • Dissolving:

    • In DMSO: this compound is soluble in DMSO at concentrations up to 75 mg/mL (193.11 mM).[3] Sonication may be required to fully dissolve the compound.[3]

    • For in vivo studies: A suggested formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline, which yields a solution of at least 2 mg/mL.[3] When preparing this formulation, add the solvents sequentially and ensure the solution is clear before adding the next solvent.[3]

  • Usage: It is recommended to prepare working solutions immediately before use.[3]

Disposal
  • Waste: All waste materials, including empty vials, contaminated gloves, and other disposable items, should be collected in a designated, sealed container.

  • Disposal Route: Dispose of chemical waste through an approved hazardous waste disposal program, following all local, state, and federal regulations. Do not dispose of this compound down the drain.

Emergency Procedures

In the event of exposure, follow these first-aid measures immediately:

Exposure RouteFirst-Aid Measures
If Swallowed Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
In Case of Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.
In Case of Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.
If Inhaled Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms persist.

Visualizing the Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound, from receiving the compound to its final disposal.

LabMol319_Workflow cluster_prep Preparation & Handling cluster_disposal Disposal Receive Receive & Inspect Store Store at -20°C or -80°C Receive->Store PPE Don Appropriate PPE Store->PPE FumeHood Work in Fume Hood PPE->FumeHood Weigh Weigh Compound FumeHood->Weigh Dissolve Prepare Solution Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment CollectWaste Collect Contaminated Waste Experiment->CollectWaste SealWaste Seal in Labeled Container CollectWaste->SealWaste Dispose Dispose via Approved Hazardous Waste Program SealWaste->Dispose

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LabMol-319
Reactant of Route 2
Reactant of Route 2
LabMol-319

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.